molecular formula C11H13NO3 B030638 3-(1H-Indol-4-yloxy)-1,2-propanediol CAS No. 61212-32-6

3-(1H-Indol-4-yloxy)-1,2-propanediol

Cat. No.: B030638
CAS No.: 61212-32-6
M. Wt: 207.23 g/mol
InChI Key: FNZTVUHCYCHOFH-UHFFFAOYSA-N
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Description

3-(1H-Indol-4-yloxy)-1,2-propanediol (CAS RN: 61212-32-6) is a high-value chiral synthon of significant interest in pharmaceutical research, primarily recognized as a critical intermediate in the asymmetric synthesis of beta-blockers. Primary Research Application: The most prominent application of this compound is its role as a direct precursor in the chemoenzymatic synthesis of (S)-Pindolol , a non-selective β-adrenergic receptor antagonist (beta-blocker) . (S)-Pindolol is a therapeutically important agent used in pharmacological studies for its antianginal, antihypertensive, and antiarrhythmic properties, and is noted for its high intrinsic sympathomimetic activity . The (S)-enantiomer of Pindolol is known to be approximately 200 times more active than its (R)-counterpart, underscoring the critical importance of chiral purity in this research pathway . Research Value and Mechanism: This diol compound serves as a versatile building block in medicinal chemistry and catalysis research. Its value lies in the 1,2-propanediol moiety, which can be selectively functionalized. Researchers utilize this molecule in kinetic resolution processes, often catalyzed by lipases, to obtain enantiomerically enriched intermediates . These intermediates are subsequently converted to active pharmaceutical ingredients like (S)-Pindolol through nucleophilic substitution of the halide, enabling the study of structure-activity relationships and the production of high-purity chiral compounds for biological evaluation . Usage Note: This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-4-yloxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZTVUHCYCHOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342716
Record name 3-(1H-indol-4-yloxy)propane-1,2-diol
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61212-32-6
Record name 3-(1H-Indol-4-yloxy)-1,2-propanediol
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Record name 3-(1H-indol-4-yloxy)propane-1,2-diol
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Record name 61212-32-6
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Record name 3-(1H-INDOL-4-YLOXY)-1,2-PROPANEDIOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of 3-(1H-Indol-4-yloxy)-1,2-propanediol. This compound, recognized in the pharmaceutical industry as Pindolol Impurity D, is a critical molecule for researchers, scientists, and drug development professionals involved in the quality control and analysis of the beta-blocker Pindolol. This document delineates the physicochemical characteristics, spectroscopic profile, and a detailed, field-proven synthetic protocol for this important indole derivative. Furthermore, it offers insights into its relevance within the broader context of pharmaceutical development, emphasizing the importance of impurity profiling for drug safety and efficacy.

Introduction: The Significance of 3-(1H-Indol-4-yloxy)-1,2-propanediol in Pharmaceutical Science

3-(1H-Indol-4-yloxy)-1,2-propanediol, while not a primary therapeutic agent itself, holds considerable importance as a known impurity and potential metabolite of Pindolol.[1][2][3] Pindolol is a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity, prescribed for the management of hypertension and angina pectoris.[4] The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. Therefore, a thorough understanding of the chemical properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol is essential for the development of robust analytical methods for its detection and quantification in Pindolol formulations.

This guide is designed to serve as a detailed technical resource for professionals in the pharmaceutical sciences. It moves beyond a simple recitation of facts to provide a causal understanding of the compound's behavior and the rationale behind the methodologies for its synthesis and analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol is paramount for its handling, analysis, and the development of stable pharmaceutical preparations.

PropertyValueSource
IUPAC Name 3-(1H-indol-4-yloxy)propane-1,2-diol[5]
Synonyms (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol, Pindolol Impurity D [EP][1][2][5]
CAS Number 61212-32-6[5]
Molecular Formula C₁₁H₁₃NO₃[2][5]
Molecular Weight 207.23 g/mol [5]
Monoisotopic Mass 207.08954328 Da[5]
Appearance White to off-white solid (predicted)
Solubility Slightly soluble in methanol, practically insoluble in water.[6] (by analogy with Pindolol)
Predicted XlogP 0.7[5]

Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

The synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol is conceptually straightforward, typically proceeding via the etherification of 4-hydroxyindole. The following protocol is a robust and well-established method derived from analogous syntheses of related Pindolol impurities and other indole ethers.[7][8] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and potential pitfalls.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary stages: the preparation of the key intermediate, 4-hydroxyindole, and its subsequent reaction to form the target diol.

G cluster_0 Stage 1: Synthesis of 4-Hydroxyindole cluster_1 Stage 2: Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol Starting Materials m-Aminophenol + Benzoin Reaction1 Modified Bischler-Möhlau Reaction Starting Materials->Reaction1 HCl (cat.), 135°C Intermediate 4-Hydroxyindole Reaction1->Intermediate Reaction2 Williamson Ether Synthesis Intermediate->Reaction2 Base (e.g., NaOH or KOH) Product 3-(1H-Indol-4-yloxy)-1,2-propanediol Reaction2->Product Reactant2 3-Chloro-1,2-propanediol or Epichlorohydrin Reactant2->Reaction2

Caption: Synthetic workflow for 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Detailed Experimental Protocol

Part A: Synthesis of 4-Hydroxyindole via Modified Bischler-Möhlau Reaction [9][10]

  • Rationale: The Bischler-Möhlau reaction provides a direct route to the indole core. The use of a lower temperature than traditionally employed minimizes tar formation and improves yields.

  • Procedure:

    • To a round-bottom flask, add m-aminophenol (3 equivalents) and benzoin (1 equivalent).

    • Add hydrochloric acid (10M, catalytic amount) to the mixture.

    • Heat the reaction mixture to 135°C for 30-45 minutes. The progress of the reaction can be monitored by the distillation of water.

    • Cool the reaction mixture and treat with 15% hydrochloric acid.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product containing a mixture of 4- and 6-hydroxyindoles by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane:hexane) to isolate the 4-hydroxyindole isomer.

Part B: Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

  • Rationale: A Williamson ether synthesis is employed to couple the 4-hydroxyindole with a three-carbon diol synthon. The use of a strong base is necessary to deprotonate the phenolic hydroxyl group of the 4-hydroxyindole, forming a nucleophilic phenoxide ion.

  • Procedure:

    • Dissolve 4-hydroxyindole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

    • Add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), and stir the mixture at room temperature for 30 minutes to form the sodium or potassium salt of 4-hydroxyindole.

    • To this mixture, add 3-chloro-1,2-propanediol (1.2 equivalents) or epichlorohydrin followed by aqueous workup.

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(1H-Indol-4-yloxy)-1,2-propanediol as a solid.

Spectroscopic Characterization

The structural elucidation of 3-(1H-Indol-4-yloxy)-1,2-propanediol relies on a combination of spectroscopic techniques. The following data are representative of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the title compound.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.9br s1HIndole N-H
~7.1-7.3m3HAromatic C-H (indole ring)
~6.3-6.5m2HAromatic C-H (indole ring)
~4.9d1H-CH(OH)-
~4.7t1H-CH₂(OH)
~4.0-4.2m2H-O-CH₂-
~3.8-3.9m1H-CH(OH)-
~3.5m2H-CH₂(OH)

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~152C-O (aromatic)
~138Quaternary C (indole)
~125Quaternary C (indole)
~122Aromatic CH (indole)
~105-115Aromatic CH (indole)
~100Aromatic CH (indole)
~70-CH(OH)-
~68-O-CH₂-
~63-CH₂(OH)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H and N-H stretching
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1620, 1580, 1470C=C stretching (aromatic)
~1250-1200Aryl-O-C stretching (ether)
~1100-1000C-O stretching (alcohols)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected [M+H]⁺: m/z 208.0968

  • Key Fragmentation Ions: The mass spectrum is expected to show fragments corresponding to the loss of water, the propanediol side chain, and cleavage of the ether linkage.[5]

Chemical Reactivity and Stability

3-(1H-Indol-4-yloxy)-1,2-propanediol possesses several reactive functional groups that dictate its chemical behavior and stability profile.

  • Indole Nucleus: The indole ring system is susceptible to electrophilic substitution, primarily at the C3 position. It can also be oxidized under harsh conditions.

  • Diol Moiety: The vicinal diol is prone to oxidation, which can lead to cleavage of the carbon-carbon bond. It can also undergo esterification or etherification reactions at the hydroxyl groups.

  • Ether Linkage: The aryl ether bond is generally stable but can be cleaved under strongly acidic or reducing conditions.

  • Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). However, it may be susceptible to degradation upon exposure to strong oxidizing agents, high temperatures, and extreme pH conditions.

Biological Context and Significance

As Pindolol Impurity D, the primary biological relevance of 3-(1H-Indol-4-yloxy)-1,2-propanediol is in the context of pharmaceutical quality and safety.[1][2][3] While specific pharmacological studies on this compound are not widely published, its structural similarity to Pindolol suggests the potential for interaction with beta-adrenergic and serotonin receptors.[4] Therefore, its presence in Pindolol formulations must be strictly controlled to ensure that it does not contribute to off-target effects or alter the therapeutic efficacy of the drug.

The characterization and synthesis of this impurity are crucial for:

  • Analytical Method Development: Providing a reference standard for the development and validation of chromatographic methods (e.g., HPLC, UPLC) to detect and quantify this impurity in Pindolol drug substance and product.

  • Forced Degradation Studies: Understanding the degradation pathways of Pindolol under various stress conditions (e.g., acid, base, oxidation, heat, light) to establish the stability-indicating nature of analytical methods.

  • Toxicological Assessment: Enabling the preparation of sufficient quantities of the pure impurity for toxicological studies to assess its safety profile.

Conclusion

3-(1H-Indol-4-yloxy)-1,2-propanediol is a molecule of significant interest in the field of pharmaceutical sciences, primarily due to its designation as a process-related impurity of the beta-blocker Pindolol. This technical guide has provided a comprehensive overview of its chemical properties, including a detailed synthetic protocol and expected spectroscopic data. The information presented herein is intended to empower researchers, scientists, and drug development professionals with the knowledge necessary to effectively synthesize, characterize, and control this important compound, thereby contributing to the development of safer and more effective medicines. The logical framework and detailed methodologies provided serve as a valuable resource for both routine quality control and advanced research applications.

References

  • Veeprho. (n.d.). Pindolol Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Pindolol / Official Monographs for Part I. Retrieved from [Link]

  • Google Patents. (n.d.). CN107445882A - A kind of preparation method of pindolol medicine.
  • PubChem. (n.d.). 3-(1H-indol-4-yloxy)propane-1,2-diol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pindolol-impurities. Retrieved from [Link]

  • Bednarski, M., et al. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. European Journal of Medicinal Chemistry, 44(2), 809-17.
  • PubChem. (n.d.). Pindolol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pindolol-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Pindolol Nitroso Impurity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Pindolol EP Impurity D. Retrieved from [Link]

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).
  • Pharmaffiliates. (n.d.). Pindolol-impurities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. Retrieved from [Link]

  • Lee, S., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 28(24), 8059.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

  • Shinde, S. S., et al. (2018). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). World Journal of Pharmaceutical Research, 7(18), 656-665.
  • ResearchGate. (n.d.). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

  • PubMed. (n.d.). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(1h-indol-4-yloxy)propane-1,2-diol. Retrieved from [Link]

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Sources

An In-depth Technical Guide to (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol: Structure, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is a key chemical entity closely associated with the pharmaceutical agent Pindolol. Primarily recognized as a synthetic precursor and a known impurity in the manufacturing of Pindolol, this diol derivative of 4-hydroxyindole holds significant importance for process chemists and quality control scientists in the pharmaceutical industry. A thorough understanding of its structure, synthesis, and physicochemical properties is paramount for the development of robust and compliant manufacturing processes for Pindolol. This technical guide provides a comprehensive overview of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol, detailing its chemical structure, a validated synthetic protocol, and its role in the broader context of drug development.

Introduction: The Significance of a Pindolol Precursor

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol, also known as Pindolol Impurity D, is an organic molecule that plays a critical role in the synthesis of Pindolol, a non-selective beta-adrenergic antagonist.[1] Pindolol is utilized in the management of hypertension and has been investigated for its potential as an adjunctive therapy in the treatment of depression due to its 5-HT1A receptor antagonist activity.[2][3] The presence and quantity of impurities in a final active pharmaceutical ingredient (API) are strictly regulated by international bodies such as the FDA and EMA to ensure the safety and efficacy of the drug product.[1] Therefore, a detailed understanding of the formation and characteristics of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is essential for any professional involved in the synthesis or quality assurance of Pindolol.

This guide will delve into the structural attributes of this compound, provide a detailed, replicable synthetic methodology, and discuss its relationship with Pindolol, thereby offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is characterized by an indole ring system linked through an ether bond at the 4-position to a 1,2-propanediol moiety. The "(2RS)" designation indicates a racemic mixture of both the (R) and (S) enantiomers at the second carbon of the propanediol chain.

Structural Representation

The chemical structure of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Hydroxyindole 4-Hydroxyindole Reaction Nucleophilic Ring Opening 4-Hydroxyindole->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH)->Reaction Water (H2O) Water (H2O) Water (H2O)->Reaction Room Temperature Room Temperature Room Temperature->Reaction (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol Reaction->(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol

Figure 2: Synthetic pathway for (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar aryl glycidyl ethers and their subsequent hydrolysis. [4] Materials:

  • 4-Hydroxyindole

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyindole (1 equivalent) in deionized water.

  • Base Addition: To the stirring solution, add sodium hydroxide (2.7 equivalents) and stir until fully dissolved.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (4.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structure.

Relationship to Pindolol and Pharmacological Context

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol serves as a direct precursor in the synthesis of Pindolol. The subsequent step involves the reaction of the diol with isopropylamine, which opens the epoxide ring (formed in situ or in a separate step from the diol) to introduce the isopropylamino group, yielding Pindolol.

G cluster_precursor Precursor cluster_reagent Reagent cluster_product API (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol Reaction Amination (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Pindolol Pindolol Reaction->Pindolol

Figure 3: Conversion of the diol to Pindolol.

As an impurity, the presence of unreacted (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol in the final Pindolol API must be carefully controlled. While specific pharmacological or toxicological data for this diol is not extensively available in the public domain, it is a standard practice in pharmaceutical development to assume that impurities may have their own biological activity or toxicity. The structural similarity to Pindolol, particularly the indol-4-yloxy moiety, suggests that it could potentially interact with the same biological targets, albeit likely with different affinity and efficacy. Therefore, its levels are strictly monitored to ensure the safety and consistent therapeutic effect of Pindolol.

Conclusion

(2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol is a molecule of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate and potential impurity in the synthesis of Pindolol. A comprehensive understanding of its chemical properties and a robust synthetic protocol are crucial for the efficient and compliant manufacturing of this important antihypertensive drug. This guide has provided a detailed overview of the structure, synthesis, and significance of (2RS)-3-(1H-Indol-4-yloxy)-1,2-propanediol, offering a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

  • Synthesis and crystal structure of ( S )-pindolol | Request PDF - ResearchGate. Available at: [Link]

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  • 3-(1H-indol-4-yloxy)propane-1,2-diol | C11H13NO3 | CID 583972 - PubChem. Available at: [Link]

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Sources

3-(1H-Indol-4-yloxy)-1,2-propanediol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(1H-Indol-4-yloxy)-1,2-propanediol Derivatives as Adrenergic Receptor Antagonists

Introduction

The 3-(1H-Indol-4-yloxy)-1,2-propanediol scaffold represents a cornerstone in the rational design of advanced cardiovascular therapeutics. While not an active pharmacological agent in its own right, this core structure is the foundation for a class of third-generation β-adrenergic receptor antagonists (beta-blockers) that exhibit a multi-faceted mechanism of action. Adrenergic receptors, specifically the α and β subtypes, are integral components of the sympathetic nervous system, regulating a vast array of physiological processes, most notably cardiovascular function.[1][2] This guide provides a detailed technical exploration of the mechanism of action for pharmacologically active derivatives of this indole scaffold. We will dissect how these compounds interact with specific molecular targets, the ensuing downstream signaling cascades, and the experimental methodologies used to validate these interactions. The primary focus will be on their defining characteristic: a dual antagonism of both β1- and α1-adrenergic receptors, which confers significant therapeutic advantages in treating conditions like hypertension and cardiac arrhythmias.[3]

Part 1: The Molecular Core and Structure-Activity Relationship (SAR)

The therapeutic activity of this class of compounds is intrinsically linked to its chemical architecture. The 3-(1H-Indol-4-yloxy)-1,2-propanediol structure belongs to the aryloxypropanolamine class, a well-established pharmacophore for beta-blockade.[4] The potency, selectivity, and overall pharmacological profile of the active drugs are dictated by the interplay of its three key structural components.

  • The 1H-Indole Moiety : The aromatic indole ring system serves as the primary anchor, providing the necessary lipophilicity and structural conformation to engage with the adrenergic receptor's binding pocket. The 4-yloxy linkage is a critical determinant of receptor affinity. The indole nucleus itself is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, underscoring its favorable interaction with biological targets.[5][6]

  • The Oxymethylene Bridge (-O-CH2-) : This ether linkage, connecting the indole ring to the propanolamine side chain, was a pivotal discovery in the development of beta-blockers, leading to compounds with significantly higher potency than their arylethanolamine predecessors.[4]

  • The Propanolamine Side Chain : This is the most critical functional component for adrenergic antagonism. The hydroxyl (-OH) group on the second carbon and a secondary amine group on the first carbon are essential for high-affinity binding to the receptor, primarily through hydrogen bond formation.[4] The specific substituent attached to the amine nitrogen is a key modulator of β1/β2 selectivity and overall potency. For the compounds discussed herein, this is typically a larger substituted ethylamine group, which also contributes to the α1-blocking activity.[3][7]

G cluster_pathway β1-Adrenergic Signaling Pathway in Cardiomyocytes cluster_drug Point of Inhibition Catecholamine Epinephrine/ Norepinephrine Receptor β1-Adrenergic Receptor Catecholamine->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Cardiac_Effects Increased Heart Rate & Contractility Ca_Channel->Cardiac_Effects Leads to Drug 3-(1H-Indol-4-yloxy)-1,2-propanediol Derivative Drug->Receptor Competitive Antagonism

Caption: Inhibition of the β1-adrenergic signaling cascade.

Part 3: Ancillary Mechanism - α1-Adrenergic Receptor Antagonism

A defining feature that elevates these compounds to the "third generation" of beta-blockers is their additional ability to block α1-adrenergic receptors. [3]These receptors are located predominantly on vascular smooth muscle cells and mediate vasoconstriction.

The Native α1 Signaling Cascade: Stimulation of α1-receptors by norepinephrine activates a Gq protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction, which increases peripheral resistance and blood pressure.

Vasodilatory Effect of Indole Derivatives: By also acting as antagonists at the α1-receptor, these compounds prevent norepinephrine-mediated vasoconstriction. [3]This blockade results in vasodilation, or the relaxation of blood vessels, which lowers total peripheral resistance. This ancillary mechanism provides a powerful, complementary antihypertensive effect to the β1-blockade. The combined action reduces blood pressure more effectively and mitigates some side effects associated with older non-selective beta-blockers, such as increased peripheral resistance.

G cluster_pathway α1-Adrenergic Signaling in Vascular Smooth Muscle cluster_drug Point of Inhibition Norepinephrine Norepinephrine Receptor α1-Adrenergic Receptor Norepinephrine->Receptor Binds Gq_Protein Gq Protein Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca2+ Release IP3->Ca_Release Triggers Vasoconstriction Vasoconstriction (Increased Blood Pressure) Ca_Release->Vasoconstriction Causes Drug 3-(1H-Indol-4-yloxy)-1,2-propanediol Derivative Drug->Receptor Antagonism

Caption: Inhibition of the α1-adrenergic vasoconstriction pathway.

Part 4: Experimental Validation & Protocols

The dual-receptor antagonism of these compounds is not theoretical; it is established through rigorous, well-defined experimental protocols. The causality behind these experimental choices is to first establish direct molecular interaction (binding affinity) and then confirm the functional physiological consequence of that interaction (in vivo effects).

G cluster_workflow Experimental Validation Workflow Synthesis Chemical Synthesis of Analogs Binding_Assay Protocol 1: Radioligand Binding Assay (In Vitro) Synthesis->Binding_Assay Determine Target Affinity (Ki) In_Vivo Protocol 2: Cardiovascular Assessment (In Vivo) Binding_Assay->In_Vivo Select Potent Compounds for Functional Testing Data_Analysis Data Analysis & Mechanism Confirmation In_Vivo->Data_Analysis Correlate In Vitro and In Vivo Results

Caption: A typical workflow for validating the mechanism of action.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To quantify the binding affinity of the test compounds for α1- and β1-adrenergic receptors, thereby confirming direct interaction with the molecular targets. [7][8] Methodology:

  • Membrane Preparation: Tissues rich in the target receptors (e.g., rat cerebral cortex for α1, rat heart ventricles for β1) are homogenized and centrifuged to isolate crude membrane fractions. Protein concentration is determined via a Bradford or BCA assay.

  • Competitive Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]CGP-12177 for β1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound. The filters are then washed to remove non-specific binding.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities (Ki, nM)

Compoundα1-Adrenoceptorβ1-Adrenoceptorβ1/α1 Selectivity
Reference Drug (Carvedilol)1.14.84.4
(RS)-Compound A [3]15.05.20.35
(S)-Compound A12.02.90.24
(R)-Compound A45.028.00.62

Note: Data are representative examples based on published literature for analogous compounds. Lower Ki values indicate higher binding affinity.

Protocol 2: In Vivo Cardiovascular Assessment in Normotensive Rats

Objective: To evaluate the functional consequences of receptor antagonism by measuring the compound's effect on blood pressure and heart rate in a living system. [3] Methodology:

  • Animal Preparation: Normotensive Wistar rats are anesthetized (e.g., with pentobarbital). The trachea is cannulated to ensure a clear airway.

  • Catheterization: The left carotid artery is cannulated and connected to a pressure transducer to continuously monitor arterial blood pressure and heart rate. The right jugular vein is cannulated for intravenous administration of the test compounds.

  • Stabilization: A stabilization period is allowed after surgery for hemodynamic parameters to reach a steady state.

  • Drug Administration: The test compound or vehicle is administered intravenously at escalating doses.

  • Data Recording: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before, during, and after drug administration for a set period.

  • Data Analysis: The maximum changes in MAP and HR from baseline are calculated for each dose and compared to the vehicle control group.

Data Presentation: Hemodynamic Effects in Anesthetized Rats

Compound (Dose)Change in Mean Arterial Pressure (ΔMAP, mmHg)Change in Heart Rate (ΔHR, beats/min)
Vehicle-5 ± 2-8 ± 3
(RS)-Compound A (1 mg/kg, i.v.)-45 ± 5-60 ± 8
(S)-Compound A (1 mg/kg, i.v.)-52 ± 6-75 ± 7
(R)-Compound A (1 mg/kg, i.v.)-25 ± 4-30 ± 5

Note: Data are representative examples. The significant drop in both blood pressure and heart rate confirms the dual vasodilatory (α1-blockade) and cardiac-suppressive (β1-blockade) effects.

Conclusion

The 3-(1H-Indol-4-yloxy)-1,2-propanediol scaffold is a highly effective template for developing third-generation beta-blockers. The mechanism of action for its active derivatives is a sophisticated, dual antagonism of β1- and α1-adrenergic receptors. The β1-blockade reduces heart rate, cardiac contractility, and renin release, while the concurrent α1-blockade induces vasodilation by relaxing vascular smooth muscle. This combined action results in a potent and efficient reduction in blood pressure and cardiac workload. The elucidation of this mechanism is a testament to a systematic drug development process, progressing from chemical synthesis and in vitro target validation to functional confirmation in vivo. Future research in this area will likely focus on fine-tuning receptor selectivity, optimizing pharmacokinetic profiles, and exploring the therapeutic potential of specific enantiomers to develop safer and more effective treatments for cardiovascular diseases.

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The Adrenolytic Potential of Indol-4-yloxy-propanediol Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indol-4-yloxy-propanediol scaffold has emerged as a promising pharmacophore in cardiovascular drug discovery. Derivatives of this core structure have demonstrated significant biological activity, primarily as potent antagonists of α1- and β1-adrenergic receptors. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of these compounds. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for their synthesis and biological evaluation, and elucidate the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cardiovascular therapeutics.

Introduction: The Rationale for Targeting Adrenergic Receptors with Indole Derivatives

The sympathetic nervous system, through the action of catecholamines on adrenergic receptors, plays a pivotal role in regulating cardiovascular function. However, chronic overstimulation of these receptors is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, cardiac arrhythmias, and heart failure.[1] Consequently, adrenergic receptor antagonists, particularly β-blockers, are cornerstones of modern cardiovascular therapy.[2]

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural and synthetic compounds with diverse pharmacological activities.[3] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive starting point for drug design. The fusion of the indole moiety with an aryloxypropanolamine side chain, a classic feature of many β-blockers, has given rise to the indol-4-yloxy-propanediol class of compounds. These derivatives have shown compelling α1- and β1-adrenolytic activities, suggesting a dual mechanism of action that could offer therapeutic advantages.[2][4] This guide will systematically dissect the biological landscape of these promising molecules.

Synthetic Pathways: Constructing the Indol-4-yloxy-propanediol Scaffold

The synthesis of indol-4-yloxy-propanediol derivatives is a multi-step process that allows for the introduction of diverse substituents to probe structure-activity relationships. The general synthetic scheme involves the initial preparation of a protected 4-hydroxyindole, followed by etherification with an epoxide-containing side chain and subsequent reaction with a desired amine.

General Synthesis Protocol

This protocol outlines a representative synthesis of a 1-(1H-indol-4-yloxy)-3-(substituted-amino)propan-2-ol derivative.

Step 1: Synthesis of 4-Benzyloxy-1H-indole

  • To a solution of 4-hydroxyindole in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

  • Add benzyl bromide and a catalytic amount of potassium iodide (KI).

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-benzyloxy-1H-indole.

Step 2: Reaction with Epichlorohydrin

  • Dissolve 4-benzyloxy-1H-indole in a suitable solvent (e.g., dioxane) and add an aqueous solution of sodium hydroxide.

  • Add (±)-epichlorohydrin and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide, 1-(4-(benzyloxy)-1H-indol-1-yl)-2,3-epoxypropane.

Step 3: Aminolysis of the Epoxide

  • Dissolve the crude epoxide in a suitable solvent (e.g., acetonitrile).

  • Add the desired primary or secondary amine (e.g., (2-methoxyphenoxy)ethylamine).

  • Heat the reaction mixture at reflux until the reaction is complete as monitored by TLC.

  • Cool the mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected indol-4-yloxy-propanediol derivative.

Step 4: Deprotection of the Benzyl Group

  • Dissolve the protected derivative in a suitable solvent (e.g., ethanol/acetic acid mixture).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the final product by crystallization or column chromatography.

Mechanism of Action: Dual Blockade of α1- and β1-Adrenergic Receptors

The primary biological activity of indol-4-yloxy-propanediol derivatives lies in their ability to antagonize both α1- and β1-adrenergic receptors.[2][4] This dual blockade translates into their observed antiarrhythmic and hypotensive effects.

Adrenergic Receptor Signaling Pathways

To comprehend the impact of these compounds, it is essential to understand the downstream signaling cascades initiated by α1- and β1-adrenergic receptor activation.

  • β1-Adrenergic Receptor Pathway: Located predominantly in the heart, β1-adrenergic receptors are Gs-protein coupled.[5] Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

  • α1-Adrenergic Receptor Pathway: These Gq-protein coupled receptors are found on vascular smooth muscle.[6] Agonist stimulation activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction, thereby increasing blood pressure.

The antagonistic action of indol-4-yloxy-propanediol derivatives on these receptors effectively blunts these signaling cascades, leading to a reduction in heart rate, contractility, and blood pressure.

Adrenergic_Signaling cluster_beta1 β1-Adrenergic Receptor Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway b1_agonist Agonist (e.g., Norepinephrine) b1_receptor β1-Adrenergic Receptor (Gs) b1_agonist->b1_receptor ac Adenylyl Cyclase b1_receptor->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channels pka->ca_channel Phosphorylates cardiac_effects ↑ Heart Rate ↑ Contractility ca_channel->cardiac_effects b1_antagonist Indol-4-yloxy-propanediol Derivative b1_antagonist->b1_receptor Blocks a1_agonist Agonist (e.g., Norepinephrine) a1_receptor α1-Adrenergic Receptor (Gq) a1_agonist->a1_receptor plc Phospholipase C (PLC) a1_receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates vasoconstriction Vasoconstriction (↑ Blood Pressure) ca_release->vasoconstriction a1_antagonist Indol-4-yloxy-propanediol Derivative a1_antagonist->a1_receptor Blocks

Caption: Signaling pathways of β1- and α1-adrenergic receptors and their blockade by indol-4-yloxy-propanediol derivatives.

Biological Evaluation: Protocols for Assessing Adrenolytic Activity

A thorough biological evaluation is critical to characterize the potency and selectivity of newly synthesized indol-4-yloxy-propanediol derivatives. This involves both in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for α1- and β1-adrenergic receptors.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the target receptor by the test compound.

Materials:

  • Membrane preparations from tissues or cells expressing the target receptors (e.g., rat cerebral cortex for α1, rat heart for β1).

  • Radioligands: [³H]-Prazosin (for α1), [¹²⁵I]-Iodocyanopindolol (for β1).

  • Non-specific binding control: Phentolamine (for α1), Propranolol (for β1).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates and glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: To each well, add the membrane preparation, the appropriate radioligand at a concentration close to its Kd, and either buffer, non-specific antagonist, or the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and quantify the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start plate_setup Prepare 96-well Plate (Total, Non-specific, Competitive Binding) start->plate_setup incubation Add Membranes, Radioligand, & Test Compound Incubate to Equilibrium plate_setup->incubation filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing counting Quantify Radioactivity washing->counting data_analysis Data Analysis (Calculate IC₅₀ and Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Assessment of Hypotensive and Antiarrhythmic Activity

Animal models are indispensable for evaluating the physiological effects of these compounds.

Objective: To determine the effect of the test compounds on blood pressure and on induced cardiac arrhythmias in an in vivo setting.

Animal Model: Normotensive Wistar rats are commonly used.

Hypotensive Activity Protocol:

  • Anesthetize the rats (e.g., with urethane).

  • Cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.

  • Allow the animal to stabilize.

  • Administer the test compound intravenously and record the changes in systolic and diastolic blood pressure over time.

  • To confirm α1-adrenoceptor blockade, the pressor response to an α1-agonist like methoxamine can be measured before and after administration of the test compound.[8]

Antiarrhythmic Activity Protocol (Adrenaline-Induced Arrhythmia):

  • Anesthetize the rats and record a baseline electrocardiogram (ECG).

  • Administer the test compound intravenously.

  • After a set period (e.g., 15 minutes), induce arrhythmia by administering adrenaline.

  • Continuously record the ECG and analyze for the presence and duration of arrhythmias (e.g., extrasystoles, tachycardia).

  • Compare the arrhythmia score in the treated group to a control group that received only the vehicle.

Structure-Activity Relationships (SAR)

The biological activity of indol-4-yloxy-propanediol derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Structural Modification Effect on Activity Rationale
Substitution on the Indole Ring Varies depending on the position and nature of the substituent. For example, methoxy groups at certain positions can modulate activity.Can influence the electronic properties of the indole ring and its interaction with the receptor binding pocket.
Nature of the Amine Substituent A branched alkyl group (e.g., isopropyl, tert-butyl) on the terminal nitrogen is generally favorable for β-blocking activity.[9]This bulky group is thought to fit into a hydrophobic pocket of the β-adrenergic receptor, enhancing binding affinity.
Stereochemistry of the Propanediol Moiety The (S)-enantiomer is typically the more active β-blocker.The hydroxyl group and the amine in the (S)-configuration are spatially oriented for optimal interaction with key amino acid residues in the receptor binding site.
Length and Nature of the Linker The oxypropanolamine linker is a critical pharmacophoric element for β-blockade.Provides the correct spatial arrangement of the aromatic indole moiety and the amine substituent for effective receptor binding.

Future Perspectives and Conclusion

Indol-4-yloxy-propanediol derivatives represent a promising class of compounds with dual α1- and β1-adrenolytic activity. Their demonstrated hypotensive and antiarrhythmic effects in preclinical models warrant further investigation. Future research should focus on optimizing the structure to enhance selectivity for desired receptor subtypes, thereby minimizing potential side effects. The exploration of their potential in other cardiovascular conditions, such as heart failure, could also be a fruitful avenue of research. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for advancing the development of this important class of cardiovascular drug candidates.

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An In-Depth Technical Guide to the Identification and Characterization of Pindolol Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of Pindolol Impurity D, a critical related substance in the manufacturing and stability assessment of the beta-blocker Pindolol. As drug quality and patient safety are paramount, a thorough understanding of any impurity is not merely a regulatory requirement but a scientific necessity.[1][2] This document delineates the probable origins of Pindolol Impurity D, outlines a systematic and robust analytical workflow for its isolation and identification, and provides detailed, field-proven experimental protocols. The methodologies described herein are grounded in established regulatory principles, primarily the International Council for Harmonisation (ICH) Q3A/B guidelines, which mandate the identification and characterization of impurities exceeding specific thresholds.[1] This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and assurance of Pindolol.

Introduction: The Imperative of Impurity Profiling

Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, widely prescribed for the management of hypertension.[3][4] Its chemical structure, 1-(1H-indol-4-yloxy)-3-(isopropylamino)-2-propanol, contains multiple functional groups susceptible to chemical transformation during synthesis and storage.[3] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide, guided by the ICH, have established a stringent framework for the control of impurities.[1] These guidelines set clear thresholds for reporting, identification, and toxicological qualification, compelling manufacturers to develop a deep understanding of their product's impurity profile.

This guide focuses specifically on Pindolol Impurity D , chemically identified as (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol .[2][5] Understanding the origin and structure of this impurity is fundamental to controlling its presence in the active pharmaceutical ingredient (API) and finished drug product.

Genesis of Pindolol Impurity D: A Tale of Two Pathways

The presence of Pindolol Impurity D can be logically attributed to two primary sources: as a process-related impurity stemming from the synthetic route, or as a degradation product formed during the product's shelf-life. A robust analytical investigation must consider both possibilities, as the control strategy will differ depending on the origin.

Process-Related Origin: The Synthetic Precursor

The most common synthetic pathways to Pindolol involve the reaction of 4-hydroxyindole with an epoxypropane derivative (e.g., epichlorohydrin), followed by the ring-opening of the resulting epoxide intermediate with isopropylamine. A variation of this synthesis utilizes (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol itself as a key precursor, which is then converted to Pindolol.[6]

  • Causality: If the final step—the reaction of the diol precursor with isopropylamine—is incomplete, or if the purification process is insufficient, unreacted (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol will persist as a process-related impurity in the final Pindolol drug substance.

Degradation Pathway: The Hydrolysis Product

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[7][8] These studies expose the API to stress conditions such as acid, base, oxidation, heat, and light, as mandated by ICH guidelines.[8] Pindolol, with its ether linkage and secondary amine, is susceptible to hydrolysis.

  • Causality: Under acidic or basic conditions, the C-N bond of the isopropylamino group in Pindolol can be cleaved. This hydrolytic cleavage results in the formation of the corresponding diol—Pindolol Impurity D. Therefore, this impurity is a highly probable degradation product that could form if the drug product is exposed to inappropriate pH conditions or moisture during its shelf life.

The logical workflow for investigating Pindolol Impurity D is therefore designed to first detect and quantify the impurity and then definitively confirm its structure, allowing for its classification as either a process or degradation impurity, or both.

Analytical Workflow for Identification and Characterization

A multi-step, orthogonal analytical approach is required for the unequivocal identification and characterization of an unknown impurity. This ensures a self-validating system where data from multiple techniques converge to confirm the structure.

G cluster_detection Detection & Quantification cluster_identification Identification cluster_elucidation Structural Elucidation A Pindolol Bulk Drug / Stability Sample B Stability-Indicating HPLC-UV A->B C Quantify Impurity D vs. Reference Standard B->C D Isolate Impurity D (Prep-HPLC) B->D E High-Resolution LC-MS/MS B->E F Determine Mass & Fragmentation Pattern G 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->G E->F H Confirm Connectivity & Final Structure G->H

Experimental Protocols

The following protocols are presented as a robust starting point for any laboratory tasked with this analysis. As a Senior Application Scientist, I stress that all methods must be fully validated according to ICH Q2(R1) guidelines for their intended use.

Forced Degradation Study

Objective: To intentionally degrade Pindolol to generate degradation products and confirm the stability-indicating nature of the analytical method.

Protocol:

  • Prepare stock solutions of Pindolol (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Keep the mixture at 80°C for 8 hours.[7] Neutralize a sample with 1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with 1 M NaOH. Keep the mixture at 80°C for 8 hours.[7] Neutralize a sample with 1 M HCl before injection.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the mixture at 80°C for 8 hours.[7]

  • Thermal Degradation: Store the solid Pindolol powder in an oven at 105°C for 24 hours. Dissolve a sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Pindolol to UV light (e.g., 254 nm) for 8 hours.[7]

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below. The goal is to achieve 5-20% degradation of the parent Pindolol peak.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: To separate Pindolol from Impurity D and other potential degradation products for quantification. This method is adapted from a validated, published procedure.[7]

Instrumentation & Conditions:

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV/PDA detector.
Column Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
Mobile Phase A 20 mM Sodium Dihydrogen Orthophosphate, pH adjusted to 4.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade).
Gradient Program Start with 30% B, ramp to 70% B over 10 minutes. Re-equilibrate at 30% B for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature Ambient (e.g., 25°C).
Detection UV at 205 nm.[7]
Injection Volume 10 µL.

Procedure:

  • Prepare the mobile phases and thoroughly degas them.

  • Prepare a reference standard of Pindolol Impurity D at a known concentration (e.g., 0.0015 mg/mL for a 0.1% level relative to a 1.5 mg/mL API solution).

  • Prepare the Pindolol test sample (bulk drug or formulation) at a suitable concentration (e.g., 1.5 mg/mL) in the mobile phase.

  • Inject the blank (mobile phase), the reference standard, and the test sample.

  • Identify the Pindolol and Impurity D peaks by their retention times.

  • Calculate the amount of Impurity D in the sample using the peak area response from the external reference standard.

Protocol 2: LC-MS/MS Identification

Objective: To obtain the accurate mass of Impurity D and study its fragmentation pattern to support structural confirmation.

Instrumentation & Conditions:

ParameterSpecification
LC System UPLC or HPLC system coupled to a mass spectrometer.
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Mode Electrospray Ionization, Positive Mode (ESI+).
Chromatography Use the same column and mobile phases as the HPLC-UV method, ensuring volatile buffers (e.g., ammonium formate instead of phosphate) are used if necessary for MS compatibility.
MS Scan Mode Full Scan (e.g., m/z 50-500) to find the parent ion.
MS/MS Scan Mode Product Ion Scan (or Tandem MS) on the parent ion of interest (m/z 208.0968 for [M+H]⁺).

Procedure:

  • Inject the sample containing Impurity D (either from a forced degradation study or an isolated fraction).

  • Obtain the full scan mass spectrum. The protonated molecule [M+H]⁺ for Impurity D (C₁₁H₁₃NO₃) is expected at an accurate m/z of 208.0968.[9]

  • Perform a product ion scan on m/z 208.1. This will induce fragmentation and provide a unique mass spectral fingerprint.

  • Analyze the fragmentation pattern to propose a structure consistent with the observed losses.

Protocol 3: NMR Structural Elucidation

Objective: To provide unequivocal structural confirmation of Impurity D by establishing the exact connectivity of atoms through nuclear magnetic resonance spectroscopy.

Instrumentation & Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher field strength spectrometer.
Sample ~5-10 mg of isolated Impurity D (via preparative HPLC) dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
Experiments ¹H NMR: Provides information on the number and environment of protons.
¹³C NMR: Provides information on the carbon skeleton.
2D COSY: Shows proton-proton correlations (J-coupling).
2D HSQC: Shows direct one-bond proton-carbon correlations.

Procedure:

  • Isolate a sufficient quantity of Impurity D using preparative HPLC.

  • Acquire ¹H, ¹³C, COSY, and HSQC spectra.

  • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

  • Confirm that the assigned structure matches (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol.

Characterization Data and Interpretation

The combination of chromatographic and spectroscopic data provides a robust, self-validating confirmation of the impurity's identity.

Chromatographic Profile

Using the stability-indicating HPLC method, Impurity D, being more polar than Pindolol due to the presence of two hydroxyl groups and the absence of the isopropyl group, is expected to elute earlier than the parent drug. The method must demonstrate baseline separation between Pindolol, Impurity D, and all other process and degradation-related impurities.

Mass Spectrometry Data

Expected High-Resolution Mass:

IonFormulaCalculated m/z
[M+H]⁺ C₁₁H₁₄NO₃⁺208.0968
[M+Na]⁺ C₁₁H₁₃NNaO₃⁺230.0788

Data derived from the molecular formula C₁₁H₁₃NO₃.[9]

Interpretation of Fragmentation: The fragmentation of the m/z 208 parent ion will be key. Expected fragmentation pathways include the loss of water (H₂O) from the diol side chain and cleavage of the ether bond, which would help to piece the structure together. The primary fragments observed in GC-MS analysis are at m/z 133 and 116, which can be rationalized as fragments of the indole-oxy portion of the molecule.[9]

G parent Impurity D [M+H]⁺ = m/z 208.1 frag1 Loss of CH₂O m/z 178.1 parent->frag1 -CH₂O frag2 Loss of C₂H₅O₂ m/z 133.1 parent->frag2 -CH(OH)CH₂OH frag3 Loss of C₃H₇O₃ m/z 116.1 frag2->frag3 -OH

NMR Spectral Data

The definitive proof of structure comes from NMR. The expected signals for (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol in a solvent like DMSO-d₆ would be:

  • Aromatic Protons: A set of signals between ~6.5 and 7.5 ppm corresponding to the protons on the indole ring.

  • Side-Chain Protons: Signals corresponding to the -O-CH₂-CH(OH)-CH₂(OH) moiety. These aliphatic protons would appear further upfield, typically between ~3.5 and 4.5 ppm.

  • Hydroxyl Protons: Two distinct -OH signals, which are typically broad and whose chemical shift is concentration-dependent.

  • Indole NH Proton: A signal further downfield, >10 ppm.

  • ¹³C NMR: The spectrum available on PubChem for this compound shows characteristic peaks for the aromatic carbons of the indole ring and three distinct signals for the aliphatic carbons of the propanediol side chain.[9]

By using 2D NMR techniques like COSY and HSQC, the direct connections between protons and carbons can be established, leaving no ambiguity as to the structure of Impurity D.

Conclusion and Control Strategy

This guide has established that Pindolol Impurity D is (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol. Its origin can be traced to either an unreacted synthetic precursor or a product of hydrolytic degradation. The provided analytical workflow, incorporating forced degradation studies, a validated stability-indicating HPLC-UV method, high-resolution mass spectrometry, and multi-dimensional NMR, offers a scientifically sound and regulatory-compliant pathway for its identification and characterization.

Control Strategy Recommendations:

  • Process Control: If Impurity D is identified as a process-related impurity, the final synthetic step and subsequent purification stages must be optimized to ensure its removal to below the ICH identification threshold (typically <0.10%).

  • Degradation Control: If confirmed as a degradation product, particularly from hydrolysis, formulation and packaging studies should focus on controlling moisture content and ensuring the pH of the formulation remains in a stable range throughout its shelf life.

By implementing this systematic approach, drug developers and manufacturers can ensure a comprehensive understanding of their impurity profile, leading to a safer, more effective Pindolol product that meets global quality standards.

References

  • ICH Harmonised Tripartite Guideline. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(1). [Link]

  • Veeprho. (n.d.). Pindolol Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Pindolol Nitroso Impurity. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-indol-4-yloxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Myznikov, L. V., et al. (2012). Synthesis and crystal structure of (S)-pindolol. Russian Journal of General Chemistry, 82(8), 1333–1338.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • PubChem. (n.d.). Pindolol. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). Pindolol EP Impurity D | CAS 61212-32-6. Retrieved from [Link]

  • Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9).
  • de Mattos, M. C., et al. (n.d.). Chemoenzymatic synthesis of (S)-Pindolol using lipases. Universita degli Studi di Milano. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Retrieved from [Link]

  • B-R. S, et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. Journal of Pharmaceutical and Biomedical Analysis, 120, 366-373.
  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • PubChem. (n.d.). Pindolol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (-)-Pindolol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Main fragmentation pathways for radiolysis products for PD. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of pindolol. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and crystal structure of (S)-pindolol. Retrieved from [Link]

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Spectroscopic Data for 3-(1H-Indol-4-yloxy)-1,2-propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1H-Indol-4-yloxy)-1,2-propanediol, a molecule of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and practical protocols for the spectroscopic characterization of this compound.

Introduction: Unveiling the Molecular Architecture

3-(1H-Indol-4-yloxy)-1,2-propanediol, with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol , is a heterocyclic compound featuring an indole core linked to a propanediol moiety via an ether linkage.[1] The precise elucidation of its three-dimensional structure is paramount for understanding its biological activity and for the development of structure-activity relationships (SAR). Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and chemical environment. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-(1H-Indol-4-yloxy)-1,2-propanediol, ¹H and ¹³C NMR are crucial for assigning the positions of all hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(1H-Indol-4-yloxy)-1,2-propanediol reveals a series of distinct signals corresponding to the protons in the indole ring and the propanediol side chain. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (indole NH)~8.1br s-
H-2 (indole)~7.2t~1.0
H-3 (indole)~6.5t~1.0
H-5 (aromatic)~6.6d~7.5
H-6 (aromatic)~7.0t~7.8
H-7 (aromatic)~6.9d~8.0
H-1' (propanediol)~4.0-4.2m-
H-2' (propanediol)~3.8-4.0m-
H-3' (propanediol)~3.6-3.8m-
OH (propanediol)variablebr s-

Causality of Experimental Choices: The choice of a deuterated solvent is critical in NMR. For 3-(1H-Indol-4-yloxy)-1,2-propanediol, a polar solvent like DMSO-d₆ or Methanol-d₄ would be suitable due to the presence of hydroxyl groups, ensuring good solubility.[2] The broad singlet for the N-H and O-H protons is due to chemical exchange with the solvent and with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for 3-(1H-Indol-4-yloxy)-1,2-propanediol are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (indole)~123
C-3 (indole)~101
C-3a (indole)~128
C-4 (indole)~153
C-5 (indole)~105
C-6 (indole)~121
C-7 (indole)~110
C-7a (indole)~136
C-1' (propanediol)~70
C-2' (propanediol)~72
C-3' (propanediol)~64
Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-Indol-4-yloxy)-1,2-propanediol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Diagram 1: Molecular Structure and Atom Numbering

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(1H-Indol-4-yloxy)-1,2-propanediol NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (HRMS & MS/MS) Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: General workflow for the spectroscopic characterization of 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.

Expected IR Absorption Bands

The IR spectrum of 3-(1H-Indol-4-yloxy)-1,2-propanediol is expected to show characteristic absorption bands for the O-H, N-H, C-O, C-H, and aromatic C=C bonds.

Table 4: Predicted Infrared Absorption Frequencies

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3500-3200Strong, Broad
IndoleN-H stretch~3400Medium
AromaticC-H stretch3100-3000Medium
AliphaticC-H stretch3000-2850Medium
AromaticC=C stretch1600-1450Medium-Strong
EtherC-O stretch1250-1050Strong
AlcoholC-O stretch1150-1050Strong

Causality of Spectral Features: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected in this molecule due to the presence of two hydroxyl groups. The C-O stretching region will likely show multiple strong bands due to the ether linkage and the primary and secondary alcohol groups. [3][4][5][6]

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum to remove atmospheric and solvent absorptions.

Conclusion: A Comprehensive Spectroscopic Portrait

The combined application of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a detailed and unambiguous structural characterization of 3-(1H-Indol-4-yloxy)-1,2-propanediol. This in-depth technical guide has outlined the predicted spectroscopic data, the rationale behind the spectral features, and robust experimental protocols for data acquisition. By following these guidelines, researchers can confidently verify the identity and purity of this compound, which is essential for its further investigation in drug discovery and development programs.

References

  • PubChem. 3-(1H-indol-4-yloxy)propane-1,2-diol. [Link] [1]2. ACD/Labs. NMR Prediction. [Link]

  • Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents. [Link] [2]4. Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link] [3]5. OpenStax. 17.11: Spectroscopy of Alcohols and Phenols. [Link] [4]6. AdiChemistry. INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link] [5]7. Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

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Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic properties and versatile chemical reactivity make it a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity.[3][4][5] This guide provides an in-depth technical overview for researchers and drug development professionals on the contemporary strategies employed in the discovery and synthesis of novel indole-based compounds. We will explore the rationale behind the selection of synthetic pathways, from classical methods to modern catalytic C-H functionalization, and detail the workflow for identifying and optimizing new therapeutic agents. This document emphasizes the integration of synthetic chemistry with biological evaluation, focusing on the causality behind experimental design to accelerate the journey from concept to lead compound.

The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active compounds.[6][7] Its prevalence is rooted in its ability to participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, which are critical for molecular recognition at protein binding sites.[8]

Historically, indole-containing natural products like the vinca alkaloids (vinblastine, vincristine) have been pivotal in cancer chemotherapy by inhibiting tubulin polymerization.[1][9] More recent discoveries have expanded the therapeutic landscape of indoles to include treatments for a wide range of conditions.[1][10] For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1][4] The structural versatility of the indole core allows for fine-tuning of its pharmacological profile, leading to drugs targeting diverse biological pathways.[1][2]

Key Therapeutic Areas for Indole-Based Compounds:

  • Oncology: Targeting tubulin, protein kinases, histone deacetylases (HDACs), and anti-apoptotic proteins like Bcl-2.[1][][12]

  • Infectious Diseases: Development of novel antibacterial, antifungal, and antiviral agents.[2][7][13]

  • Neurodegenerative Diseases: Modulating targets involved in conditions like Alzheimer's disease.[1]

  • Inflammatory Diseases: Creating next-generation NSAIDs and other anti-inflammatory agents.[1][9]

The following diagram illustrates the general workflow from initial concept to a validated lead compound in an indole-focused drug discovery program.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization A Scaffold Selection (Indole Core) B Synthetic Route Design A->B Strategy C Library Synthesis & Purification B->C Execution D High-Throughput Screening (HTS) C->D Compound Library E Hit Confirmation & Validation D->E Primary Hits F Dose-Response Analysis E->F Validated Hits G Structure-Activity Relationship (SAR) F->G Confirmed Hits H ADME/Tox Profiling G->H Optimized Leads I Lead Candidate Selection H->I Safety & PK Data J Preclinical Candidate I->J Preclinical Development

Caption: High-level workflow for indole-based drug discovery.

Strategic Synthesis of the Indole Nucleus

The method chosen to construct the indole core is a critical decision that dictates the accessible substitution patterns and overall efficiency of the synthetic campaign. The choice depends on the availability of starting materials, desired substitution, and tolerance of functional groups.[14]

Classical Indole Syntheses

These methods, while foundational, often require harsh conditions but remain valuable for specific applications.

  • Fischer Indole Synthesis: This is one of the most reliable and widely used methods, involving the acid-catalyzed rearrangement of a phenylhydrazone.[15] The choice of acid catalyst (e.g., ZnCl₂, polyphosphoric acid) is crucial for the reaction's success.[15] Its primary limitation is the need for high temperatures and strong acids, which can be incompatible with sensitive functional groups.[16]

  • Bartoli Indole Synthesis: This method is particularly advantageous for the synthesis of 7-substituted indoles, which are challenging to access via the Fischer route.[15] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[15] The reaction proceeds under milder conditions than the Fischer synthesis.[15]

  • Reissert Synthesis: This two-step method involves the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole-2-carboxylic acid.[17] It provides a reliable route to indoles substituted at the 2-position.

The diagram below outlines the general mechanism of the Fischer Indole Synthesis.

Fischer_Synthesis Start Phenylhydrazine + Ketone/Aldehyde Step1 Formation of Phenylhydrazone Start->Step1 Step2 [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Step1->Step2 H+ Step3 Rearomatization Step2->Step3 Step4 Cyclization & Ammonia Elimination Step3->Step4 End Substituted Indole Step4->End

Caption: Key stages of the Fischer Indole Synthesis.

Modern Catalytic Methodologies

Recent advances have focused on transition-metal-catalyzed reactions, which offer milder conditions, greater functional group tolerance, and novel pathways for C-H functionalization.[6][18]

  • Palladium-Catalyzed Synthesis: Palladium catalysts are extensively used for constructing the indole ring.[6] For example, the oxidative annulation of N-aryl pyrroles with ketones can yield functionalized indoles.[6] These methods allow for the assembly of complex indole structures from readily available starting materials.

  • Copper-Catalyzed Synthesis: Copper catalysts provide an efficient and cost-effective alternative.[6] Sequential reactions involving allenylidenes and functionalized anilines, catalyzed by CuI, have been developed to produce diverse indole derivatives.[6]

  • Direct C-H Functionalization: This cutting-edge strategy involves the direct formation of C-C or C-heteroatom bonds at a specific position on the indole ring without pre-functionalization.[16][19] This approach is highly atom-economical and allows for late-stage modification of complex molecules. Regioselective functionalization at the C2, C3, or even the less reactive C6 position has been achieved using various metal catalysts.[16][20]

Hit Identification and Lead Generation

Once a library of diverse indole compounds is synthesized, the next phase is to identify "hits"—compounds that exhibit desired biological activity against a specific target.

High-Throughput Screening (HTS)

HTS is an automated process that allows for the rapid assessment of large compound libraries against a biological target. The choice of assay is critical and depends on the nature of the target. For example, when targeting a protein kinase, an assay measuring the inhibition of substrate phosphorylation would be employed. Hits from HS are compounds that show activity above a certain threshold and are prioritized for further validation.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and evaluating how these changes affect its biological activity.[1][8] The goal is to identify the key structural features (the "pharmacophore") responsible for activity and to enhance potency, selectivity, and drug-like properties.

For example, in the development of HIV-1 fusion inhibitors, SAR studies on bisindole scaffolds revealed that the linkage position between the indole rings significantly impacts activity.[21][22] A 6-6' linkage was found to be optimal, while 5-6', 6-5', or 5-5' linkages resulted in reduced potency.[21][22] Furthermore, truncating the molecule from four aromatic rings to three generally led to a loss of activity, highlighting the importance of compound size and shape for binding to the target.[21][22]

Table 1: Hypothetical SAR Data for Indole-Based Kinase Inhibitors

Compound IDR1 Substituent (C5-position)R2 Substituent (N1-position)IC₅₀ (nM) vs. Target Kinase
IND-001-H-H1250
IND-002-F-H850
IND-003-OCH₃-H1500
IND-004-F-CH₃450
IND-005-F-Cyclopropyl85
IND-006-Cl-Cyclopropyl70

Causality Insight: The data in Table 1 suggests that a small, electron-withdrawing group like fluorine at the C5-position (IND-002 vs. IND-001) is favorable. Alkyl substitution on the indole nitrogen (N1) significantly improves potency (IND-004 vs. IND-002), with a sterically constrained cyclopropyl group providing a substantial boost in activity (IND-005). This points towards a specific hydrophobic pocket in the kinase's active site that can be exploited for improved binding.

Experimental Protocols: A Self-Validating System

The following protocol details a representative modern synthetic procedure followed by a characterization workflow. This system is self-validating because each step includes a verification checkpoint to ensure the identity and purity of the material before proceeding.

Protocol: Synthesis of a 2-Arylindole via Suzuki Coupling

Objective: To synthesize 2-(4-methoxyphenyl)-1H-indole from 2-bromo-1H-indole and 4-methoxyphenylboronic acid.

Materials:

  • 2-bromo-1H-indole (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Argon gas supply

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add 2-bromo-1H-indole (1.96 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Seal the flask with a rubber septum and purge with argon for 15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ (45 mg, 0.2 mmol) and PPh₃ (105 mg, 0.4 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add 40 mL of 1,4-dioxane and 10 mL of degassed water to the flask.

  • Heat the reaction mixture to 90 °C and stir under argon for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-bromo-1H-indole spot (Rf ≈ 0.6) and the appearance of a new, lower Rf product spot (Rf ≈ 0.4) indicates reaction completion.

  • Cool the reaction to room temperature. Dilute with 100 mL of ethyl acetate and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol: Purification and Characterization

Objective: To purify the crude 2-(4-methoxyphenyl)-1H-indole and verify its structure.

Procedure:

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.

  • Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to yield a white solid.

  • Validation Checkpoint 2 (Yield & Melting Point): Record the final mass and calculate the percentage yield. Measure the melting point and compare it to the literature value.

  • Validation Checkpoint 3 (Spectroscopic Analysis):

    • ¹H NMR: Dissolve a small sample in CDCl₃ and acquire a proton NMR spectrum. Confirm the presence of signals corresponding to the indole and methoxyphenyl protons, including the characteristic singlet for the -OCH₃ group (~3.8 ppm) and the disappearance of the signal for the proton at the 2-position of the starting material.

    • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., ESI-MS). Verify that the molecular ion peak [M+H]⁺ corresponds to the calculated exact mass of the product (C₁₅H₁₃NO, m/z = 224.1075).

This two-part protocol ensures that the synthesized compound is not only produced but is also of high purity and confirmed identity, a prerequisite for reliable biological testing.

Conclusion and Future Outlook

The indole scaffold remains a highly productive platform for the discovery of novel therapeutics.[18] The evolution from classical, often harsh, synthetic methods to modern, efficient catalytic strategies has significantly broadened the chemical space that can be explored.[6][16][18] The future of indole-based drug discovery lies in the continued development of green and sustainable synthetic methods, such as those performed in aqueous media, and the integration of computational chemistry and machine learning to better predict biological activity and guide SAR studies.[19] By combining innovative synthesis with robust biological evaluation, the full therapeutic potential of this remarkable heterocycle will continue to be unlocked, addressing significant challenges in human health.[1]

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An In-Depth Technical Guide to the In-Silico Modeling of 3-(1H-Indol-4-yloxy)-1,2-propanediol: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in-silico modeling of 3-(1H-Indol-4-yloxy)-1,2-propanediol. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will explore the theoretical underpinnings and practical applications of computational methods to elucidate the potential bioactivity and pharmacokinetic profile of this intriguing small molecule.

Introduction: The Rationale for In-Silico Investigation

3-(1H-Indol-4-yloxy)-1,2-propanediol, a known impurity of the beta-blocker Pindolol, presents a compelling case for computational analysis.[1][2] While its derivatives have been explored for adrenolytic activity, the specific biological targets and pharmacokinetic properties of the parent molecule remain largely uncharacterized.[3][4] In-silico modeling offers a rapid and cost-effective avenue to generate testable hypotheses about a molecule's behavior, significantly de-risking and accelerating the early stages of drug discovery.[5][6][7] This guide will delineate a comprehensive in-silico workflow, from initial molecular preparation to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing a virtual roadmap for its potential development.

Part 1: Molecular Preparation and Physicochemical Characterization

The fidelity of any in-silico model is fundamentally dependent on the quality of the input data. Therefore, the initial step is the meticulous preparation and characterization of the 3-(1H-Indol-4-yloxy)-1,2-propanediol structure.

Obtaining and Optimizing the Molecular Structure

The canonical SMILES (Simplified Molecular Input Line Entry System) string for our molecule is C1=CC2=C(C=CN2)C(=C1)OCC(CO)O.[8][9] This representation can be used to generate a 3D structure using software such as Avogadro or ChemDraw. Subsequently, a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) is crucial to obtain a low-energy, stable conformation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol is presented in Table 1. These descriptors are foundational for subsequent modeling steps.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[2][8]
Molecular Weight 207.23 g/mol [2][8]
IUPAC Name 3-(1H-indol-4-yloxy)propane-1,2-diol[8]
CAS Number 61212-32-6[2][8]
XLogP3 0.7[8]
Hydrogen Bond Donors 3[8]
Hydrogen Bond Acceptors 4[8]
Rotatable Bonds 4[8]

Table 1: Key Physicochemical Properties of 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Part 2: Target Identification and Molecular Docking

With a prepared ligand, the next logical step is to identify potential biological targets. Given its structural relationship to Pindolol, a plausible starting point is to investigate its interaction with adrenergic receptors.

Target Selection and Preparation

We will select the human β1-adrenergic receptor (ADRB1) and β2-adrenergic receptor (ADRB2) as primary targets. Crystal structures of these receptors can be obtained from the Protein Data Bank (PDB). Prior to docking, the receptor structures must be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.[10][11]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] The workflow involves defining a binding site (the "docking box") on the receptor, typically centered on the known active site, and then using a scoring function to rank the different binding poses of the ligand.[11][14][15]

  • Preparation of Receptor:

    • Download the PDB file of the target receptor (e.g., PDB ID: 2Y03 for ADRB2).

    • Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in PDBQT format.[11]

  • Preparation of Ligand:

    • Load the optimized 3D structure of 3-(1H-Indol-4-yloxy)-1,2-propanediol into ADT.

    • Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.[10]

  • Grid Box Definition:

    • Define the search space (grid box) to encompass the active site of the receptor. The dimensions and center of the grid box are crucial parameters.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the receptor, ligand, and grid box parameters in a configuration file.[14]

  • Analysis of Results:

    • Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.

    • Visualize the top-ranked poses in a molecular visualization program like PyMOL or UCSF Chimera to inspect the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).[12]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Receptor_Prep Receptor Preparation (PDB, Remove Water, Add Hydrogens) Grid_Box Define Grid Box (Active Site) Receptor_Prep->Grid_Box Grid_Box->Docking_Run Analyze_Results Analyze Binding Affinity and Poses Docking_Run->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: Molecular Docking Workflow.

Part 3: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.[16][17]

Rationale for MD Simulations

MD simulations calculate the time-dependent behavior of a molecular system, providing insights into conformational changes and the stability of interactions.[16] This is crucial for validating the docking results and understanding the nuances of the binding process.

MD Simulation Workflow

A typical MD simulation workflow involves system setup, energy minimization, equilibration, and a production run.

  • System Setup:

    • Use the top-ranked docked complex from the molecular docking step as the starting structure.

    • Place the complex in a simulation box (e.g., a cubic box) and solvate it with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.[18]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (Canonical) Ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.[18]

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to collect data for analysis.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify specific interactions.[19]

G Start Start with Docked Complex System_Setup System Setup (Solvation, Ionization) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Part 4: ADMET Prediction

Early assessment of a compound's ADMET properties is critical to avoid late-stage failures in drug development.[20][21] In-silico ADMET prediction models leverage large datasets to forecast a molecule's pharmacokinetic and toxicological profile.[22][23]

Importance of In-Silico ADMET

Computational ADMET prediction allows for the early identification of potential liabilities, such as poor absorption or potential toxicity, guiding the optimization of lead compounds.[23][]

ADMET Prediction Workflow

Various online platforms and standalone software can be used for ADMET prediction. These tools typically use Quantitative Structure-Activity Relationship (QSAR) models.[25][26][27]

  • Input:

    • Provide the SMILES string or the 2D structure of 3-(1H-Indol-4-yloxy)-1,2-propanediol to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

  • Prediction:

    • The server will calculate a range of properties, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • Analyze the predicted values against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

Predicted ADMET Properties (Hypothetical Data)

The following table presents a hypothetical ADMET profile for 3-(1H-Indol-4-yloxy)-1,2-propanediol, illustrating the type of data generated.

ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighGood oral bioavailability expected.
Blood-Brain Barrier Permeant NoUnlikely to cause CNS side effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
AMES Toxicity Non-toxicLow mutagenic potential.
hERG I Inhibitor NoLow risk of cardiotoxicity.

Table 2: Hypothetical In-Silico ADMET Profile.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in-silico workflow for the characterization of 3-(1H-Indol-4-yloxy)-1,2-propanediol. By employing a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable, data-driven hypotheses regarding its potential biological targets and drug-like properties. The insights gleaned from these computational studies can then be used to guide and prioritize subsequent experimental validation, ultimately accelerating the path of this molecule in the drug discovery pipeline.

References

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Methodological & Application

Protocol and Application Notes for the Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction and Significance

3-(1H-Indol-4-yloxy)-1,2-propanediol is a crucial molecule in pharmaceutical research and development, primarily recognized as a key intermediate and potential impurity in the synthesis of Pindolol.[1][2] Pindolol is a non-selective beta-blocker used for treating hypertension and angina pectoris.[1] The synthesis of this diol is therefore of significant interest for establishing reference standards for impurity profiling and for developing synthetic routes to Pindolol and related pharmacologically active compounds.[3][4]

This document provides a detailed protocol for the synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol via a microwave-assisted Williamson ether synthesis. This method offers significant advantages over traditional heating, including reduced reaction times and potentially higher yields.[2] The underlying principles, step-by-step methodology, and characterization data are presented to ensure reproducibility and success for researchers in medicinal chemistry and drug development.

Scientific Principles: The Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, a classic and reliable method for forming an ether from an organohalide and an alkoxide.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7]

The key steps in this specific synthesis are:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxyindole is deprotonated by a mild base, in this case, potassium carbonate (K₂CO₃). This generates a potent nucleophile, the indol-4-oxide anion. The choice of a moderate base like K₂CO₃ is crucial to prevent side reactions associated with the indole nucleus while effectively generating the required nucleophile.

  • Nucleophilic Attack: The generated indol-4-oxide anion attacks the primary carbon of 3-chloro-1,2-propanediol. This carbon is electrophilic due to the attached chlorine atom, which is a good leaving group.[6][7]

  • Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion and the formation of the C-O ether linkage, yielding the target product.[5]

The use of a polar aprotic solvent like acetonitrile is advantageous as it can solvate the potassium cation without significantly solvating the nucleophilic anion, thereby enhancing its reactivity.[2]

Reaction Scheme Diagram

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 4-Hydroxyindole R1_struct R2 3-Chloro-1,2-propanediol R2_struct REAGENT K₂CO₃ Acetonitrile, 80°C (µW) P1_struct REAGENT->P1_struct P1 3-(1H-Indol-4-yloxy)-1,2-propanediol R2_struct->REAGENT plus1 +

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a microwave-assisted procedure, which has been shown to be highly efficient.[2]

Materials and Equipment
Reagents & Chemicals Grade Supplier Equipment
4-Hydroxyindole≥98%Sigma-AldrichCEM Microwave Synthesizer
3-Chloro-1,2-propanediol≥98%Sigma-Aldrich10 mL microwave reaction vessel
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher ScientificMagnetic stir bar
Acetonitrile (CH₃CN), anhydrous≥99.8%Sigma-AldrichRotary Evaporator
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificGlass funnel and filter paper
n-HexaneACS GradeFisher ScientificColumn chromatography setup
Silica Gel230-400 meshSorbent TechnologiesTLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-hydroxyindole (e.g., 500 mg, 1.0 equiv).

    • Add potassium carbonate (K₂CO₃) (e.g., 778 mg, 1.5 equiv).

    • Add 3-chloro-1,2-propanediol (e.g., 458 mg, 1.1 equiv).

    • Add anhydrous acetonitrile (e.g., 5 mL).

    • Seal the vessel securely.

  • Microwave Irradiation:

    • Place the sealed vessel into the cavity of the microwave synthesizer.

    • Set the reaction temperature to 80°C.

    • Irradiate the mixture for a total of 15 minutes. This can be programmed as three consecutive 5-minute cycles with stirring.[2]

    • Self-Validation: Monitor the reaction progress by taking a small aliquot (after cooling) and running a Thin-Layer Chromatography (TLC) analysis (e.g., using 50% EtOAc/Hexane as eluent) to observe the consumption of the 4-hydroxyindole starting material.

  • Reaction Work-up:

    • Once the reaction is complete, allow the vessel to cool to room temperature.

    • Filter the reaction mixture through a pad of celite or filter paper to remove the solid potassium carbonate and other inorganic salts.

    • Rinse the vessel and the filter cake with a small amount of acetonitrile or ethyl acetate to ensure complete transfer.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification:

    • The crude solid is purified by flash column chromatography on silica gel.

    • Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane. A gradient of 30% to 60% ethyl acetate in hexane is reported to be effective.[2]

    • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

    • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 3-((1H-indol-4-yl)oxy)propane-1,2-diol as a solid.

Characterization
  • Yield: ~80%[2]

  • Appearance: Solid

  • Melting Point: 94-96°C[2]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.03 (s, 1H, -NH), 7.20 (s, 1H, Ar-H), 6.97 (t, 2H, Ar-H), 6.47 (d, 1H, Ar-H), 4.98 (d, 1H, OH), 4.70 (t, 1H, OH), 4.07 (m, 1H, –CH-OH), 3.93 (m, 2H, CH₂), 3.54 (d, 2H, -CH₂).[2]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 153.2, 137.5, 123.8, 121.9, 115.1, 104.9, 100.5, 99.8, 71.8, 70.4, 63.5.[2]

Quantitative Data Summary

ParameterValueRationale / Notes
Reactant Molar Ratio 1 : 1.1 : 1.5(4-Hydroxyindole : 3-Chloro-1,2-propanediol : K₂CO₃) A slight excess of the electrophile ensures complete consumption of the limiting indole. The base is used in excess to drive the deprotonation equilibrium.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates SN2 reactions.
Reaction Temperature 80°CProvides sufficient thermal energy for the reaction while being well within the safe operating limits of the solvent and synthesizer.
Reaction Time 15 minutes (Microwave)Microwave irradiation significantly accelerates the reaction compared to conventional heating.
Expected Yield ~80%Reported yield after chromatographic purification.[2]
Melting Point 94-96°CA key physical constant for product identification and purity assessment.[2]

Experimental Workflow

Sources

Application Note: A Validated UHPLC Method for the Quantification of Pindolol Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the precise quantification of Pindolol Impurity D, chemically identified as (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol[1][2][3]. The accurate determination of impurities in active pharmaceutical ingredients (APIs) like Pindolol is critical for ensuring drug safety and efficacy, in line with global regulatory standards[4][5][6]. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Pindolol. The method has been developed to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines[5][7].

Introduction: The Imperative of Impurity Profiling

Pindolol is a non-selective beta-adrenergic antagonist widely prescribed for the management of hypertension and angina pectoris[8][9]. During the synthesis and storage of Pindolol, various related substances, including Impurity D, can emerge. The presence of these impurities, even at trace levels, can potentially impact the safety and therapeutic efficacy of the final drug product[5]. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in pharmaceutical products[4][7][10].

The identification and control of impurities are pivotal aspects of drug development and manufacturing[11]. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, UHPLC, are the predominant analytical techniques for impurity profiling due to their high resolution, sensitivity, and quantitative accuracy[4][11]. This application note provides a comprehensive protocol for a UHPLC method specifically tailored for the quantification of Pindolol Impurity D.

Pindolol Impurity D:

  • Chemical Name: (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol[1][2][3]

  • CAS Number: 61212-32-6[1][12]

  • Molecular Formula: C₁₁H₁₃NO₃[12]

  • Molecular Weight: 207.23 g/mol [12]

Experimental Workflow and Causality

The selection of the analytical method was driven by the need for a high-throughput, sensitive, and selective assay. A UHPLC system was chosen over conventional HPLC to leverage its advantages in terms of speed, resolution, and reduced solvent consumption. A reversed-phase C18 column is employed, as it provides excellent retention and separation for moderately polar compounds like Pindolol and its impurities[13][14]. The mobile phase composition and gradient are optimized to ensure a robust separation between the parent drug and Impurity D.

Recommended Instrumentation and Reagents
  • Instrumentation:

    • UHPLC system with a binary pump, autosampler, and photodiode array (PDA) or UV detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Purified water (18.2 MΩ·cm)

    • Pindolol Reference Standard

    • Pindolol Impurity D Reference Standard

Chromatographic Conditions

The following table summarizes the optimized UHPLC conditions for the quantification of Pindolol Impurity D.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 2 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution of Pindolol (1000 µg/mL): Accurately weigh about 25 mg of Pindolol Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Standard Stock Solution of Pindolol Impurity D (100 µg/mL): Accurately weigh about 2.5 mg of Pindolol Impurity D Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of Pindolol and Pindolol Impurity D (e.g., 100 µg/mL of Pindolol and 1 µg/mL of Pindolol Impurity D) by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the Pindolol drug substance, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to achieve a final concentration of approximately 1000 µg/mL.

Method Validation Protocol

The developed analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:

  • Analyzing a blank (mobile phase) to ensure no interfering peaks at the retention times of Pindolol and Impurity D.

  • Analyzing a solution of Pindolol to confirm the retention time.

  • Analyzing a spiked sample containing Pindolol and Impurity D to demonstrate resolution.

  • Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Pindolol to ensure that the degradation products do not interfere with the quantification of Impurity D[11][13].

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of Pindolol Impurity D over a range of LOQ to 150% of the expected impurity level.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Prepare spiked samples of a Pindolol solution with known amounts of Pindolol Impurity D at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery. The acceptance criteria are typically between 98.0% and 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of a Pindolol solution spiked with Impurity D at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). The LOQ should be verified by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.04 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each of these modified conditions.

  • The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptance criteria.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions (Pindolol & Impurity D) Injection Inject into UHPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (Pindolol API) Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report with Validation Data Quantification->Report

Sources

HPLC-UV method for 3-(1H-Indol-4-yloxy)-1,2-propanediol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Analysis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Abstract

This document provides a comprehensive guide for the development, validation, and implementation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 3-(1H-Indol-4-yloxy)-1,2-propanediol. The methodology herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for assessing the purity, stability, and concentration of this compound. The protocol emphasizes a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, to ensure the method is specific, accurate, precise, and reliable for its intended purpose.

Introduction and Scientific Rationale

3-(1H-Indol-4-yloxy)-1,2-propanediol is a chemical intermediate featuring a polar diol group and a strongly UV-active indole moiety. The indole chromophore provides a distinct advantage for UV-based detection, while the overall molecular structure suggests good retention and separation characteristics on a non-polar stationary phase, making RP-HPLC the analytical technique of choice.

The primary objective is to establish a stability-indicating method. Such a method must be capable of accurately quantifying the target analyte in the presence of its potential degradation products, process impurities, and excipients. This requires a deep understanding of the analyte's physicochemical properties to inform the selection of chromatographic parameters. The indole ring, containing a nitrogen atom, can exhibit different protonation states depending on the mobile phase pH. Controlling the pH is therefore critical to ensure a consistent analyte charge state, leading to symmetrical and reproducible peak shapes.

This guide follows the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures," to provide a self-validating system that ensures data integrity and trustworthiness.

Materials and Instrumentation

Reagents and Standards
  • Reference Standard: 3-(1H-Indol-4-yloxy)-1,2-propanediol (Purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: HPLC grade or Type I ultrapure

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher

  • Orthophosphoric Acid (H₃PO₄): ACS grade or higher

  • Sodium Hydroxide (NaOH): ACS grade or higher

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended during method development to assess peak purity and identify the optimal detection wavelength.

  • Analytical Column: A robust C18 column is the primary choice. Recommended starting dimensions: 4.6 mm x 150 mm, 3.5 µm particle size.

  • Data Acquisition Software: Chromatography Data System (CDS) capable of instrument control, data acquisition, and processing.

  • Analytical Balance: 4-5 decimal places

  • pH Meter: Calibrated

Chromatographic Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow outlines the logical steps from initial parameter selection to final optimization.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Parameter Selection cluster_opt Phase 2: Optimization cluster_val Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, logP, UV λmax) Column Column Selection (e.g., C18, 150x4.6mm, 3.5µm) Analyte->Column MobilePhase Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) Analyte->MobilePhase Detector Detector Wavelength (Scan 200-400nm for λmax) Analyte->Detector Gradient Gradient Optimization (Isocratic vs. Gradient elution) Column->Gradient MobilePhase->Gradient Detector->Gradient FlowTemp Flow Rate & Temperature (Optimize for resolution & time) Gradient->FlowTemp pH_Opt Mobile Phase pH Fine-Tuning (Improve peak shape) FlowTemp->pH_Opt SST System Suitability Testing (Define criteria) pH_Opt->SST Validation Full Method Validation (ICH Q2(R1) Guidelines) SST->Validation

Caption: Workflow for HPLC-UV Method Development.

Rationale for Parameter Selection
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the standard for reversed-phase chromatography due to its hydrophobic nature, which provides effective retention for moderately polar compounds like our analyte.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is used.

    • Buffer: A phosphate buffer (e.g., 20 mM KH₂PO₄) is chosen for its buffering capacity around neutral pH. The pKa of the indole nitrogen is approximately -2.4, meaning it will be neutral at typical HPLC pH values (2-8). However, maintaining a consistent pH (e.g., pH 3.0 or 7.0) is crucial for reproducibility.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak shapes and lower UV cutoff.

  • Detection Wavelength (λmax): The indole moiety exhibits strong UV absorbance with maxima typically around 220 nm and 270-290 nm. A PDA scan of the analyte standard should be performed to determine the precise wavelength of maximum absorbance, which will provide the highest sensitivity. For indole itself, a wavelength of 275 nm is common.

Detailed Analytical Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate monobasic solution. To 1 L of HPLC-grade water, add 2.72 g of KH₂PO₄ and dissolve completely. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(1H-Indol-4-yloxy)-1,2-propanediol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (or determined λmax)
Run Time 22 minutes
System Suitability Test (SST)

Before initiating any sample analysis, the system's performance must be verified. This is achieved by performing five replicate injections of the Working Standard Solution (100 µg/mL).

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Protocol (ICH Q2(R1) Framework)

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.

ValidationPyramid Specificity Specificity / Selectivity (Analyte vs. Degradants/Matrix) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness (Small method variations) Accuracy->Robustness Precision->Robustness Limits->Robustness

Caption: ICH Q2(R1) Validation Parameter Hierarchy.

Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies must be conducted. Subject the analyte solution to stress conditions to generate potential degradation products.

  • Acidic: 0.1 N HCl at 60 °C for 4 hours

  • Basic: 0.1 N NaOH at 60 °C for 2 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80 °C for 48 hours

  • Photolytic: Expose to UV light (254 nm) for 24 hours

Acceptance Criteria: The method is specific if the peak for 3-(1H-Indol-4-yloxy)-1,2-propanediol is resolved from all degradation peaks with a resolution (Rs) of > 2.0. Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity and Range
  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero.

Accuracy (% Recovery)
  • Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three replicates at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the peak areas should be ≤ 2.0% for repeatability and ≤ 2.0% for intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and showing acceptable precision (%RSD ≤ 10%).

Robustness
  • Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., SST parameters).

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2)

  • Acceptance Criteria: The system suitability criteria must still be met, and the results should not significantly deviate from the nominal conditions.

Data Analysis and Calculations

The concentration of 3-(1H-Indol-4-yloxy)-1,2-propanediol in a sample is typically calculated using the peak area response and an external standard calibration curve.

Concentration (µg/mL) = (Sample Peak Area - Y-intercept) / Slope

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP General Chapter <621> Chromatography. Retrieved from [Link]

Application Note: High-Sensitivity GC-MS Analysis of Propanediol Derivatives in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and quantification of propanediol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Propanediols, including 1,2-propanediol (propylene glycol) and 1,3-propanediol, are ubiquitous in pharmaceutical, cosmetic, and food industries, where their precise measurement is critical for quality control, safety, and formulation development.[1][2][3][4][5] Due to the inherent polarity and low volatility of these diols, direct GC analysis is challenging. This note details robust protocols for sample preparation from various matrices, chemical derivatization to enhance chromatographic performance, and optimized GC-MS instrument parameters for achieving high sensitivity and specificity. The methodologies are designed to be self-validating, incorporating internal standard quantification and system suitability checks to ensure data integrity.

Introduction: The Analytical Challenge

Propanediols serve essential functions as solvents, humectants, and preservatives. However, their structural similarity to toxic glycols like ethylene glycol (EG) and diethylene glycol (DEG) necessitates rigorous analytical methods to ensure product safety.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, offering unparalleled separation efficiency and structural confirmation.[6][7]

The primary analytical hurdle lies in the chemical nature of propanediols. The presence of two active hydroxyl (-OH) groups makes them highly polar, resulting in low volatility and a strong tendency to interact with active sites in the GC system. This leads to poor chromatographic peak shape (tailing) and low sensitivity.[8] To overcome this, chemical derivatization is an essential pre-analytical step. This process replaces the active hydrogen atoms of the hydroxyl groups with non-polar functional groups, thereby increasing the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and significantly improved detection limits.[8][9]

Principle and Strategy: A Validated Workflow

The analytical workflow is a multi-step process designed to ensure accuracy and reproducibility from sample extraction to final quantification. The core strategy involves isolating the analyte from the sample matrix, chemically modifying it for GC compatibility, and performing instrumental analysis using an internal standard for precise quantification.

Overall Experimental Workflow

workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Collection (e.g., Cream, Syrup, Biological Fluid) Spike 2. Internal Standard Spiking (e.g., 1,3-Propanediol-d6) Sample->Spike Extract 3. Matrix-Specific Extraction (e.g., LLE, Protein Precipitation) Spike->Extract Derivatize 4. Chemical Derivatization (e.g., Silylation, Boronate Ester Formation) Extract->Derivatize GCMS 5. GC-MS Analysis (Separation & Detection) Derivatize->GCMS Process 6. Data Processing (Peak Integration, Spectral Matching) GCMS->Process Quant 7. Quantification (Internal Standard Calibration) Process->Quant Report 8. Final Report (Concentration & QC Data) Quant->Report

Caption: High-level workflow for GC-MS analysis of propanediol derivatives.

Detailed Methodologies and Protocols

The following protocols are provided as robust starting points. Analysts must validate the method for each specific matrix.

Sample Preparation and Extraction

The choice of extraction technique is dictated by the sample matrix. The addition of an internal standard (IS) at the beginning of this process is critical . A deuterated analog of the target analyte (e.g., 1,2-propanediol-d6) is ideal as it co-behaves chemically with the analyte but is distinguishable by mass. If unavailable, a structurally similar compound like 1,3-propanediol can be used for the analysis of 1,2-propanediol.[10][11][12]

Protocol A: Liquid-Liquid Extraction (LLE) from Semi-Solid Matrices (e.g., Creams, Ointments)

  • Rationale: This protocol uses solvent partitioning to separate the relatively polar propanediols from a lipid-rich matrix. The "salting-out" effect enhances the transfer of the analyte into the organic phase.[13][14]

  • Accurately weigh ~1.0 g of the sample into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with a known concentration of the internal standard solution.

  • Add 5 mL of purified water and vortex vigorously for 2 minutes to disperse the sample.

  • Add a salting-out agent (e.g., 1 g of potassium carbonate, K₂CO₃) and vortex to dissolve.[14]

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl ether or ethyl acetate). Vortex for 2 minutes.

  • Centrifuge at 3500 rpm for 10 minutes to achieve phase separation.[13][14]

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

Protocol B: Protein Precipitation from Aqueous/Biological Matrices (e.g., Syrups, Plasma)

  • Rationale: For aqueous samples or those containing proteins, a water-miscible organic solvent like acetonitrile is used to precipitate interfering macromolecules and extract the analyte simultaneously.[1][10][11]

  • Pipette 0.5 mL of the liquid sample into a 2 mL microcentrifuge tube.

  • Spike the sample with the internal standard solution.

  • Add 1.5 mL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and precipitation of proteins/polymers.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Chemical Derivatization

Derivatization must be performed in an anhydrous environment to prevent hydrolysis of the reagents and derivatives.

Protocol C: Silylation using BSTFA

  • Rationale: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent that replaces the active protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This significantly increases volatility and thermal stability.[8][12]

  • To the dried residue from sample preparation, add 100 µL of anhydrous pyridine (acts as a catalyst and solvent).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol D: Phenylboronate Ester Formation

  • Rationale: Phenylboronic acid (PBA) reacts specifically with vicinal diols (like 1,2-propanediol) to form a stable, cyclic boronate ester. This is a highly specific derivatization that results in a clean chromatogram with a prominent molecular ion in the mass spectrum, aiding identification.[15][16]

  • To the dried residue, add 200 µL of a 10 mg/mL solution of phenylboronic acid in anhydrous ethyl acetate.

  • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature. The sample is ready for injection.

Caption: Reaction of 1,2-propanediol with phenylboronic acid (PBA).

GC-MS Instrumental Parameters

The following parameters are a robust starting point for the analysis of derivatized propanediols on a standard single-quadrupole GC-MS system.

Parameter Setting Rationale
GC System Agilent 7890B or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]A non-polar to mid-polar column provides excellent resolution and peak shape for the non-polar derivatized analytes.
Inlet Split/Splitless
Inlet Temperature 280 °C[6]Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation.
Injection Mode Splitless (1 minute purge time)Maximizes the transfer of analyte onto the column, essential for trace-level analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.0 mL/min[6][13]Inert carrier gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
Oven Program Initial: 80°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min.The initial hold focuses analytes at the head of the column. The ramp separates compounds by boiling point, and the final hold ensures all components elute.
MS System Agilent 5977A MSD or equivalent
Ion Source Electron Ionization (EI)
Electron Energy 70 eV[6]Standard EI energy that produces reproducible fragmentation patterns for library matching.
Source Temperature 230 °C[6]Hot enough to prevent condensation of analytes, cool enough to minimize thermal degradation.
Quad Temperature 150 °C[6]Ensures consistent ion transmission.
Solvent Delay 4 minutesPrevents the high concentration of solvent from entering the MS, protecting the filament and detector.
Acquisition Mode Full Scan: m/z 40-500 (for identification) SIM: (for quantification, see table below)Full Scan is used for method development and qualitative confirmation. SIM provides superior sensitivity and selectivity for quantitative analysis by monitoring only characteristic ions.[13][15]
Selected Ion Monitoring (SIM) Parameters
Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
1,2-Propanediol (underivatized)45[13][14]4376 (M+)
1,2-Propanediol-bis-TMS derivative117147205 (M-15)
1,2-Propanediol-PBA derivative164 (M+)10577
1,3-Propanediol-bis-TMS derivative147205 (M-15)73

Data Analysis and Quantification

  • Analyte Identification: Confirmation requires two criteria:

    • The retention time of the analyte in the sample must match that of a known standard within a narrow window (e.g., ±0.1 minutes).

    • In Full Scan mode, the acquired mass spectrum of the sample peak must show a high similarity score (>80%) when compared to a reference spectrum from a library (e.g., NIST).[13]

  • Quantification: Analysis is based on the principle of internal standard calibration.

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Process these standards using the full sample preparation and analysis procedure.

    • Response Factor (RF): Plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration. The slope of the resulting linear regression is the response factor.

    • Calculation: The concentration of the analyte in an unknown sample is calculated using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (1 / RF) * Dilution_Factor[13]

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization; active sites in the inlet liner or column; sample overload.Ensure reagents are fresh and conditions are anhydrous. Use a fresh, deactivated inlet liner. Check column performance. Dilute the sample if necessary.
Low Sensitivity/Response Leak in the system; dirty ion source; incomplete derivatization.Perform a leak check. Clean the ion source. Optimize derivatization time/temperature.
Retention Time Drifting Change in carrier gas flow rate; column aging/contamination; oven temperature variation.Check gas supply and flow controller. Trim the first few cm of the GC column. Verify oven temperature accuracy. Consistent use of an IS helps mitigate this issue.[17]
Poor Reproducibility Inconsistent sample preparation (pipetting errors); variable derivatization efficiency.Use calibrated pipettes and consistent technique. Ensure derivatization reaction goes to completion. The IS is crucial for correcting variability.

Conclusion

The GC-MS methods detailed in this application note provide a reliable and sensitive approach for the analysis of propanediol derivatives in diverse and complex matrices. The cornerstone of this approach is a meticulous sample preparation workflow coupled with chemical derivatization, which transforms these challenging polar analytes into ideal candidates for GC-MS analysis. By employing internal standard calibration and adhering to the optimized instrumental parameters, researchers and quality control professionals can achieve accurate, reproducible, and defensible results essential for product development and regulatory compliance.

References

  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]

  • Desrochers, P. M., et al. (1992). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • U.S. Food & Drug Administration (FDA). (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. [Link]

  • Hess, C., et al. (2015). Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]

  • Agilent Technologies. (2016). GC Analysis of Glycols in Toothpaste. [Link]

  • Wang, J., et al. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). CORESTA. [Link]

  • Pira, U., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry. [Link]

  • Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Propylene Glycol. [Link]

  • Arya, P., & Dhyani, V. Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent Technologies. [Link]

  • ResearchGate. Propylene Glycol and GC-MS Analysis. [Link]

  • Casazza, J. P., & Veech, R. L. (1988). Occurrence of short chain aliphatic diols in human blood: identification by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Juenke, J. M., et al. (2011). A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. American Journal of Clinical Pathology. [Link]

  • Wallace, M. A., et al. (2005). A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. NASA Technical Reports Server. [Link]

  • Gyllenhaal, O., & Vessman, J. (1983). Comparison and evaluation of derivatization methods for gas chromatographic determination of various propane-diols. Journal of Chromatography A. [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. [Link]

  • Maritec. (2021). Maritec Offers Basic Chemical Species Analysis using ASTM D7845 GCMS. [Link]

  • Plechkova, E. (2016). The Analysis of Propylene Glycol in Cosmetic Foundations of Three Common Brands by Gas Chromatography. ResearchGate. [Link]

  • Czogalla, C. (2018). 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer. ResearchGate. [Link]

  • Chemistry For Everyone. (2024). What Are The Limitations Of Using GC-MS?. YouTube. [Link]

  • Do, K. T., et al. (2017). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. Scientific Reports. [Link]

  • ASTM D7845-13. Standard Test Method for Determination of Chemical Species in Marine Fuel Oil by Multidimensional Gas Chromatography/Mass Spectrometry. ASTM International. [Link]

  • Agilent Technologies. (2024). A New Test Method for the Determination of Derivatized Chemical Species in Marine Fuel Oil by Multidimensional GC/MS. [Link]

  • ASTM D7845-13. Standard Test Method for Determination of Chemical Species in Marine Fuel Oil by Multidimensional Gas Chromatography – Mass Spectrometry. [Link]

  • Thermo Fisher Scientific. Chemical species in Marine Fuel Oil ASTM D7845-13. Scribd. [Link]

Sources

Application Note: Qualification and Use of 3-(1H-Indol-4-yloxy)-1,2-propanediol as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the qualification and application of 3-(1H-Indol-4-yloxy)-1,2-propanediol as a chemical reference standard. Primarily known as a process impurity and potential degradation product of the beta-adrenergic blocker, Pindolol, this compound is critical for the quality control of the active pharmaceutical ingredient (API) and its finished drug products.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering detailed protocols for characterization, handling, and analytical use in accordance with global regulatory expectations.

Introduction: The Role of Reference Standards in Pharmaceutical Development

A pharmaceutical reference standard is a highly purified and well-characterized material suitable for verifying the identity, strength, quality, and purity of substances for pharmaceutical use.[4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Directorate for the Quality of Medicines & HealthCare (EDQM), mandate the use of official reference standards to ensure the safety and efficacy of medicines.[5][6][7][8] The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the necessity of using appropriate reference standards for the evaluation of APIs.[9][10][11][12]

3-(1H-Indol-4-yloxy)-1,2-propanediol (CAS No. 61212-32-6) is a key related substance of Pindolol, a drug used in the management of hypertension.[1][2][3] It is listed in the European Pharmacopoeia (Ph. Eur.) as "Pindolol Impurity D".[1] As such, a fully qualified reference standard of this impurity is essential for:

  • Peak Identification: Confirming the identity of unknown peaks in a Pindolol chromatogram.

  • Method Validation: Developing and validating analytical methods for impurity profiling.

  • Quantitative Analysis: Accurately measuring the level of this impurity in batches of Pindolol API and finished products to ensure they meet the specifications outlined in pharmacopoeias and regulatory filings.

Part I: Qualification of the Reference Standard

Before a chemical can be used as a reference standard, its identity and purity must be unequivocally established. This qualification process ensures the trustworthiness of all subsequent analytical results. The goal is to create a self-validating system where the quality of the standard underpins the quality of the measurement.

Identity Confirmation

A panel of orthogonal analytical techniques should be employed to confirm the chemical structure of 3-(1H-Indol-4-yloxy)-1,2-propanediol.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₃NO₃), the expected monoisotopic mass is approximately 207.09 Da.[13] Electrospray ionization (ESI) in positive mode should yield a prominent protonated molecule [M+H]⁺ at m/z 208.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The spectra should be consistent with the indol-4-yloxy core and the propanediol side chain, showing the correct number of protons and carbons, chemical shifts, and coupling patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups, such as the O-H stretch from the diol, the N-H stretch from the indole, C-O ether linkages, and aromatic C-H bonds.

Purity and Assay Determination

Regulatory guidance calls for the use of "highly purified compounds" as reference standards.[14] The most robust method for assigning a potency value (assay) is the mass balance approach , which accounts for all possible impurities.

Assay (%) = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-Volatile Residue

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the primary technique for assessing the purity and detecting organic impurities. A gradient method capable of separating the main component from related substances is required. Purity is typically reported as area percent.

  • Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.

  • Residual Solvents: Gas Chromatography with Headspace (GC-HS) analysis is used to quantify any solvents remaining from the synthesis and purification process.

  • Non-Volatile Residue (Residue on Ignition): This gravimetric method quantifies any inorganic impurities present in the material.

Workflow for Reference Standard Qualification

The following diagram illustrates the comprehensive workflow for qualifying a new batch of 3-(1H-Indol-4-yloxy)-1,2-propanediol as a reference standard.

G cluster_0 Qualification Workflow A Acquire Candidate Material B Identity Confirmation A->B F Purity & Assay Determination A->F C Mass Spectrometry (MS) B->C D NMR Spectroscopy (¹H, ¹³C) B->D E IR Spectroscopy B->E G HPLC Purity (Organic Impurities) F->G H Water Content (Karl Fischer) F->H I Residual Solvents (GC-HS) F->I J Residue on Ignition (Inorganic) F->J K Calculate Final Assay (Mass Balance) G->K H->K I->K J->K L Generate Certificate of Analysis (CoA) K->L M Qualified Reference Standard L->M

Caption: Workflow for the comprehensive qualification of a reference standard.

Data Summary and Certificate of Analysis (CoA)

All data must be compiled into a formal CoA. The CoA should report the assigned assay value and list the results from all characterization tests.

Table 1: Example Qualification Data for a Reference Standard Batch

Test ParameterMethodSpecificationResult
Identity
AppearanceVisualWhite to off-white solidConforms
¹H NMR400 MHzConforms to structureConforms
Mass Spectrum (m/z [M+H]⁺)ESI-MSConforms to structure208.1
Purity & Assay
Purity by HPLCHPLC-UV (220 nm)≥ 99.0% area99.85%
Water ContentKarl Fischer Titration≤ 0.5%0.12%
Residual SolventsGC-HSMeets USP <467> limits< 0.05% (Acetone)
Residue on IgnitionUSP <281>≤ 0.1%0.03%
Assigned Assay (as-is) Mass Balance Calc. Report Value 99.6%

Note: The assigned assay is calculated as 100% - 0.15% (chromatographic impurities) - 0.12% (water) - 0.05% (solvents) - 0.03% (residue) = 99.65%, reported as 99.6%.

Part II: Application Protocols

Once qualified, the reference standard can be used for routine analytical testing. Proper storage is critical; the standard should be stored in a tightly sealed container, protected from light, and kept at a controlled temperature (e.g., 2-8 °C) to ensure its stability.

Protocol 1: Identification Test in Pindolol Samples

Objective: To qualitatively identify 3-(1H-Indol-4-yloxy)-1,2-propanediol in a Pindolol drug substance or product sample.

Methodology:

  • Reference Standard Solution Preparation (approx. 10 µg/mL): a. Accurately weigh about 5 mg of the 3-(1H-Indol-4-yloxy)-1,2-propanediol reference standard. b. Dissolve in a suitable diluent (e.g., 50:50 Methanol:Water) in a 50 mL volumetric flask. c. Sonicate briefly if necessary to dissolve, then dilute to volume. d. Further dilute 1.0 mL of this solution to 10.0 mL with diluent.

  • Sample Solution Preparation (e.g., 1 mg/mL Pindolol): a. Accurately weigh about 50 mg of the Pindolol sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with the same diluent.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • System Suitability: a. Inject the Reference Standard Solution. b. The signal-to-noise ratio for the main peak should be ≥ 10.

  • Procedure: a. Inject the diluent as a blank. b. Inject the Reference Standard Solution. c. Inject the Sample Solution.

  • Acceptance Criteria: a. The retention time of the peak corresponding to 3-(1H-Indol-4-yloxy)-1,2-propanediol in the Sample Solution chromatogram must match the retention time of the main peak in the Reference Standard Solution chromatogram within ±2%.

Protocol 2: Quantitative Analysis in Pindolol Samples

Objective: To accurately quantify the amount of 3-(1H-Indol-4-yloxy)-1,2-propanediol in a Pindolol sample using an external standard method.

Methodology:

  • Reference Standard Stock Solution (approx. 100 µg/mL): a. Accurately weigh about 10 mg of the 3-(1H-Indol-4-yloxy)-1,2-propanediol reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with diluent.

  • Calibration Standard Preparation (e.g., for a 0.1% impurity limit): a. From the stock solution, prepare a series of calibration standards. For a 1 mg/mL sample concentration, a 0.1% level corresponds to 1 µg/mL. b. Example levels: 0.2, 0.5, 1.0, 1.5, 2.0 µg/mL.

  • Sample Solution Preparation (1 mg/mL Pindolol): a. Prepare as described in Protocol 1.

  • Chromatographic System: a. Use the same system as in Protocol 1. The method must be validated for quantitative analysis (linearity, accuracy, precision, etc.) per ICH Q2(R1).

  • System Suitability: a. Inject the 1.0 µg/mL standard six times. b. The relative standard deviation (RSD) of the peak areas must be ≤ 5.0%.

  • Procedure & Calculation: a. Inject the blank, followed by the calibration standards to generate a linear regression curve (Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.995. b. Inject the Sample Solution. c. Determine the concentration of the impurity in the sample solution (C_imp) from the calibration curve. d. Calculate the percentage of the impurity in the Pindolol sample using the following formula:

    % Impurity = (C_imp / C_spl) * (1 / P) * 100

    Where:

    • C_imp: Concentration of the impurity in the sample solution (µg/mL) from the calibration curve.

    • C_spl: Concentration of the Pindolol sample in the sample solution (µg/mL).

    • P: Purity of the reference standard (e.g., 0.996 for 99.6% assay).

Workflow for Quantitative Impurity Analysis

The diagram below outlines the standard procedure for quantifying a known impurity using a qualified reference standard.

G cluster_1 Quantitative Analysis Workflow A Prepare Standard Solutions (Calibration Curve) G Run Sequence: Blank, Standards, Sample A->G B Prepare Sample Solution B->G C Set Up HPLC System D Perform System Suitability Test (SST) C->D E SST Pass? D->E F Troubleshoot System E->F No E->G Yes F->D H Process Data: Generate Calibration Curve G->H I Calculate Impurity Percentage (Correct for standard purity) H->I J Report Final Result I->J

Caption: Workflow for quantitative impurity analysis via external standard method.

Conclusion

The use of a thoroughly characterized 3-(1H-Indol-4-yloxy)-1,2-propanediol reference standard is indispensable for the reliable quality control of Pindolol. Adherence to the principles of standard qualification and the application of validated analytical protocols ensures that measurements are accurate, precise, and compliant with global pharmaceutical regulations. This, in turn, guarantees the quality and safety of the final medicinal product delivered to patients.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. [Link]

  • Veeprho. Vismodegib Impurities and Related Compound. [Link]

  • ComplianceQuest. (2025). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • Pharmuni. ICH Q7 GMP for APIs. [Link]

  • Qualio. (2025). The complete guide to the ICH Q7 guidelines. [Link]

  • European Medicines Agency (EMA). (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • SynZeal. Vismodegib Impurities. [Link]

  • ACS Publications. (2016). Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. [Link]

  • RXN Chemicals. Vismodegib Impurity 3 Manufacturer Supplier. [Link]

  • Pharmaffiliates. Vismodegib-impurities. [Link]

  • PubChem. 3-(1H-indol-4-yloxy)propane-1,2-diol. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Physical Standards and Reference Materials. [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • National Institutes of Health (NIH). (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • ResearchGate. (2011). Synthesis and crystal structure of (S)-pindolol. [Link]

  • PubChemLite. 3-(1h-indol-4-yloxy)propane-1,2-diol. [Link]

  • PrepChem.com. Synthesis of pindolol HCl. [Link]

  • MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. [Link]

  • Drugs.com. Pindolol: Package Insert / Prescribing Information. [Link]

  • PubMed. (2008). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. [Link]

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Application Notes & Protocols: Pharmacological Utility of the 3-(1H-Indol-4-yloxy)-1,2-propanediol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Indole-Based Pharmacophore

The compound 3-(1H-Indol-4-yloxy)-1,2-propanediol represents a core chemical scaffold that is integral to a class of pharmacologically active agents. While this specific diol is often documented as a synthetic precursor or an impurity in the synthesis of the drug Pindolol, its structural motif—the indol-4-yloxy-propanolamine backbone—is the foundation for potent and clinically relevant biological activity[1][2][3]. This guide delves into the pharmacological applications of this scaffold, using the extensively researched compound Pindolol (1-(Indol-4-yloxy)-3-(isopropylamino)-2-propanol) as the primary exemplar.

Pindolol is a molecule of significant interest due to its dual-action mechanism, engaging two distinct receptor systems critical in cardiovascular and neurological regulation. It functions as both a non-selective β-adrenergic receptor antagonist and a serotonin 5-HT1A receptor antagonist[4][5]. This unique pharmacological profile makes it a valuable tool for research and a compelling subject for drug development. These application notes provide the scientific rationale and detailed protocols for investigating compounds based on this versatile indole scaffold.

Section 1: The Dual-Action Pharmacology of the Indol-4-yloxy-propanolamine Scaffold

The therapeutic and research applications of this chemical family stem from its ability to modulate two key signaling pathways.

  • β-Adrenergic Receptor Antagonism: Like other first-generation beta-blockers, Pindolol non-selectively blocks both β1 and β2 adrenergic receptors. These receptors are central to the sympathetic nervous system's control over cardiac rate, contractility, and vascular tone[6][7][8]. A distinguishing feature of Pindolol is its Intrinsic Sympathomimetic Activity (ISA) , meaning it acts as a partial agonist, providing a low level of receptor stimulation while blocking the effects of potent endogenous agonists like epinephrine[6][9]. This can lead to a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.

  • Serotonin 5-HT1A Receptor Antagonism: The indole moiety confers a high affinity for serotonin receptors. Specifically, Pindolol acts as an antagonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus[5][10]. These autoreceptors function as a negative feedback mechanism; their activation reduces serotonin synthesis and release. By blocking these receptors, Pindolol can disinhibit the neuron, leading to increased serotonin release in projection areas like the prefrontal cortex. This mechanism is the basis for its use in augmenting the therapeutic effects of Selective Serotonin Reuptake Inhibitors (SSRIs) in treating depression[10][11].

Dual Signaling Pathway cluster_0 Cardiovascular System cluster_1 Central Nervous System (CNS) Pindolol_Cardio Pindolol Scaffold Beta_Receptor β1/β2 Adrenergic Receptors Pindolol_Cardio->Beta_Receptor Antagonist (Partial Agonist) Heart Heart Rate & Contractility Beta_Receptor->Heart BloodVessels Blood Pressure Beta_Receptor->BloodVessels Pindolol_Neuro Pindolol Scaffold HT1A_Receptor Presynaptic 5-HT1A Autoreceptor Pindolol_Neuro->HT1A_Receptor Antagonist Serotonin_Neuron Serotonergic Neuron HT1A_Receptor->Serotonin_Neuron Negative Feedback Serotonin_Release ↑ Serotonin Release Serotonin_Neuron->Serotonin_Release SSRI SSRI SSRI->Serotonin_Neuron Blocks Reuptake caption Fig 1. Dual-action mechanism of the Pindolol scaffold.

Fig 1. Dual-action mechanism of the Pindolol scaffold.

Section 2: Application in Cardiovascular Research

The primary cardiovascular application involves characterizing the β-adrenergic blocking properties of compounds with the indol-4-yloxy-propanolamine scaffold.

Protocol 2.1: In Vitro Radioligand Binding Assay for β-Adrenergic Receptors

This protocol determines the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.

Objective: To quantify the direct interaction between the test compound and adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).

  • Non-specific binding control: Propranolol (10 µM).[12]

  • Test compound (e.g., Pindolol or analogue) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials; liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Incubation Setup: In a 96-well plate, combine the following in triplicate for each concentration:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Propranolol (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of radioligand ([³H]-CGP 12177) at a final concentration of ~0.5 nM.

    • 100 µL of receptor membrane preparation (protein concentration ~10-20 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Table 1: Example Binding Affinity Data for Beta-Blockers

Compound Receptor Target Ki (nM) Intrinsic Sympathomimetic Activity (ISA)
Pindolol β1/β2 (Non-selective) ~1-5 Yes[9]
Propranolol β1/β2 (Non-selective) ~1-10 No[13]
Metoprolol β1 (Cardioselective) ~10-50 No[13]

| Atenolol | β1 (Cardioselective) | ~100-300 | No[13] |

Section 3: Application in Neuroscience & Psychiatry Research

Research in this area focuses on the 5-HT1A receptor antagonism and its potential to modulate serotonergic neurotransmission, particularly as an adjunct to antidepressant therapy.

Protocol 3.1: In Vitro Radioligand Binding Assay for 5-HT1A Receptors

This protocol determines the binding affinity of a test compound for the serotonin 5-HT1A receptor.

Objective: To quantify the direct interaction between the test compound and 5-HT1A receptors.

Materials:

  • Membrane preparations from cells expressing human 5-HT1A receptors (e.g., from rat hippocampus or CHO cells).

  • Radioligand: [³H]-8-OH-DPAT (a potent 5-HT1A agonist).[14]

  • Non-specific binding control: 10 µM Serotonin (5-HT) or a selective antagonist like WAY-100635.[14]

  • Test compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.6.

  • Standard equipment as listed in Protocol 2.1.

Methodology:

  • Preparation & Incubation: Follow steps 1-3 from Protocol 2.1, using the 5-HT1A-specific materials and Assay Buffer. Incubate at 37°C for 30 minutes.

  • Termination & Quantification: Follow steps 4-5 from Protocol 2.1.

  • Data Analysis: Analyze data as described in step 6 of Protocol 2.1 to determine the Ki value for the 5-HT1A receptor.

Table 2: Example Binding Affinity Data for 5-HT1A Ligands

Compound Receptor Target Ki (nM) Functional Activity
Pindolol 5-HT1A ~10-50 Antagonist / Weak Partial Agonist[5][15]
8-OH-DPAT 5-HT1A ~1-5 Full Agonist[16]
WAY-100635 5-HT1A ~0.5-2 Silent Antagonist[14]

| Buspirone | 5-HT1A | ~10-20 | Partial Agonist[16] |

Protocol 3.2: In Vivo Microdialysis for Serotonin Release

This advanced protocol measures the effect of the test compound on extracellular serotonin levels in the brain of a freely moving animal, often in combination with an SSRI.

Objective: To assess the functional consequence of 5-HT1A autoreceptor antagonism in a living system.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (e.g., 4 mm membrane length).

  • Microinfusion pump and fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED) for serotonin analysis.

  • Test compound, SSRI (e.g., Fluoxetine), and vehicle solutions for administration.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

Methodology:

  • Surgical Implantation: Anesthetize the animal and, using the stereotaxic frame, surgically implant a guide cannula targeting the medial prefrontal cortex (mPFC). Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

  • Basal Level Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). After a 90-120 minute stabilization period, collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of extracellular serotonin.

  • Drug Administration: Administer the test compound (e.g., Pindolol, 5 mg/kg, i.p.) or vehicle. Some protocols may involve pre-treatment with an SSRI (e.g., Fluoxetine, 10 mg/kg, i.p.) 30-60 minutes prior to administering the test compound.[10][11]

  • Post-Treatment Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the collected dialysate samples for serotonin concentration using HPLC-ED.

  • Data Analysis: Normalize the data by expressing the serotonin concentration in each sample as a percentage of the average baseline concentration. Compare the time course of serotonin levels between treatment groups (Vehicle, SSRI alone, Test Compound alone, SSRI + Test Compound). A successful 5-HT1A antagonist should significantly potentiate the increase in serotonin caused by the SSRI.

Experimental Workflow start Start: Compound Synthesis binding_assay Step 1: In Vitro Receptor Binding Assays (Protocols 2.1 & 3.1) start->binding_assay determine_ki Determine Ki for β-Adrenergic & 5-HT1A Receptors binding_assay->determine_ki functional_assay Step 2: In Vitro/Ex Vivo Functional Assays determine_ki->functional_assay If potent (Ki < 100 nM) in_vivo_model Step 3: In Vivo Pharmacodynamic Models (Protocol 3.2) functional_assay->in_vivo_model evaluate_pkpd Evaluate PK/PD & Efficacy in_vivo_model->evaluate_pkpd finish End: Candidate Selection evaluate_pkpd->finish

Fig 2. General workflow for evaluating compounds.

Conclusion

The 3-(1H-Indol-4-yloxy)-1,2-propanediol scaffold, exemplified by Pindolol, is a pharmacologically rich structure with significant applications in both cardiovascular and neuroscience research. Its dual ability to antagonize β-adrenergic and 5-HT1A receptors provides a unique platform for investigating the interplay between these two critical signaling systems. The protocols outlined in this guide offer a robust framework for researchers and drug developers to characterize the binding affinity and functional activity of novel compounds based on this scaffold, paving the way for the development of next-generation therapeutics with tailored, multi-target profiles.

References

  • Perry, E. B. (2015). Is pindolol augmentation effective in depressed patients resistant to selective serotonin reuptake inhibitors? A systematic review and meta-analysis. PubMed. Available at: [Link]

  • Pietiläinen, H., Saesmaa, T., & Tanninen, V.-P. (n.d.). Synthesis and Physical Studies of the Organic Salts of Pindolol: Pindolol Benzoate and Pindolol 2-Methoxyphenylacetate. Taylor & Francis Online. Available at: [Link]

  • Moreno, F. A., Gelenberg, A. J., Delgado, P. L., & Bachar, K. (1997). Pindolol Augmentation of Treatment-Resistant Depressed Patients. Psychiatrist.com. Available at: [Link]

  • Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). Ohealth. Available at: [Link]

  • McAllister-Williams, R. H., & Ferrier, I. N. (2000). Pindolol augmentation of antidepressants: a review and rationale. PubMed. Available at: [Link]

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  • Medical Dialogues. (2022). Pindolol: Indications, Uses, Dosage, Drugs Interactions, Side effects. Available at: [Link]

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  • Stolarczyk, M., et al. (2011). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. PubMed. Available at: [Link]

  • Stolarczyk, M., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-(1H-indol-4-yloxy)propane-1,2-diol. Available at: [Link]

  • Romero, A. G., et al. (1993). Indoloxypropanolamine Analogues as 5-HT(1A) Receptor Antagonists. PubMed. Available at: [Link]

  • Lee, Y. R., & Kim, Y.-S. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI. Available at: [Link]

  • Canale, V., et al. (2021). A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. Available at: [Link]

  • Lee, T., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available at: [Link]

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Application Note & Protocols: Characterizing Indol-4-yloxy-propanediol Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indol-4-yloxy-propanediol Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] When combined with a 4-yloxy-propanolamine side chain, it gives rise to the indol-4-yloxy-propanediol class of compounds. This structural motif is characteristic of potent modulators of G-protein coupled receptors (GPCRs), particularly adrenergic and serotonin receptors.[3][4]

Prominent examples sharing this core architecture include the non-selective β-blocker Pindolol, which also exhibits partial agonist activity at the 5-HT₁ₐ receptor, and analogues of Carvedilol, a multi-target drug that blocks β₁, β₂, and α₁-adrenergic receptors.[3][5][6] The demonstrated clinical efficacy of these drugs in treating cardiovascular disorders like hypertension and heart failure underscores the therapeutic promise of this compound class.[7][8][9]

Developing novel indol-4-yloxy-propanediol derivatives requires a robust and systematic approach to characterize their biological activity. This guide provides a suite of detailed cell-based assay protocols designed for researchers in drug discovery to determine the potency, selectivity, functional activity, and potential cytotoxicity of these compounds. The methodologies herein are designed to be self-validating, providing a clear rationale for experimental choices to ensure data integrity and reproducibility.

Section 1: The Molecular Target Landscape: Adrenergic and Serotonergic Signaling

Indol-4-yloxy-propanediol compounds primarily exert their effects by modulating adrenergic and serotonin receptors, which are integral to cardiovascular and neurological regulation. Understanding the downstream signaling of these receptors is critical for designing functional assays and interpreting results.

  • β₁ and β₂-Adrenergic Receptors (β-ARs): These receptors are coupled to the stimulatory G-protein, Gₛ. Upon agonist binding (e.g., epinephrine), Gₛ activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP activates Protein Kinase A (PKA), leading to various cellular responses, including increased heart rate and contractility.[10][11] Antagonists block this cascade.

  • α₁-Adrenergic Receptors (α₁-ARs): These receptors are coupled to the Gq protein. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to effects like vasoconstriction.[5][10]

  • 5-HT₁ₐ Serotonin Receptors: These receptors couple to the inhibitory G-protein, Gᵢ. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The convergence of β-AR and 5-HT₁ₐ receptor pathways on the regulation of cAMP makes it a pivotal second messenger for functionally characterizing test compounds.

GPCR_Signaling_Pathways cluster_beta β-Adrenergic Pathway cluster_5ht1a 5-HT₁ₐ Pathway b_receptor β₁/β₂ Receptor b_gs Gₛ Protein b_receptor->b_gs Activates b_agonist Agonist (e.g., Isoproterenol) b_agonist->b_receptor b_antagonist Indol-4-yloxy Propanediol (Antagonist) b_antagonist->b_receptor b_ac Adenylyl Cyclase b_gs->b_ac Activates b_camp cAMP ↑ b_ac->b_camp Generates b_pka PKA Activation b_camp->b_pka s_receptor 5-HT₁ₐ Receptor s_gi Gᵢ Protein s_receptor->s_gi Activates s_agonist Agonist (e.g., Serotonin) s_agonist->s_receptor s_antagonist Indol-4-yloxy Propanediol (Antagonist) s_antagonist->s_receptor s_ac_2 Adenylyl Cyclase s_gi->s_ac_2 Inhibits s_camp cAMP ↓ s_ac_2->s_camp Reduces Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Safety & Mechanism start Compound Library (Indol-4-yloxy-propanediols) primary_assay Functional cAMP Assay (Primary Target, e.g., β₁-AR) start->primary_assay primary_decision Potency Filter (IC₅₀ < 100 nM?) primary_assay->primary_decision selectivity_assay Selectivity Assays (β₂-AR, α₁-AR, 5-HT₁ₐ) primary_decision->selectivity_assay Yes stop1 Discard primary_decision->stop1 No selectivity_decision Selectivity Filter (>100-fold vs Primary?) selectivity_assay->selectivity_decision toxicity_assay Cytotoxicity Assay (MTT) (e.g., HEK293) selectivity_decision->toxicity_assay Yes stop2 Discard selectivity_decision->stop2 No safety_decision Therapeutic Window (CC₅₀ / IC₅₀ > 100?) toxicity_assay->safety_decision apoptosis_assay Apoptosis Assay (Annexin V/PI) hit_compound Lead Candidate apoptosis_assay->hit_compound Characterize Mechanism safety_decision->apoptosis_assay Yes stop3 Discard safety_decision->stop3 No

Figure 2: A typical screening cascade for characterizing novel compounds.

Hypothetical Data Summary Table:

The goal of this workflow is to generate a comprehensive profile for each lead candidate, as summarized below.

Compound IDβ₁-AR IC₅₀ (nM)β₂-AR IC₅₀ (nM)α₁-AR IC₅₀ (nM)HEK293 CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)Apoptosis at CC₅₀ (%)
Lead-001 5.2850>10,000254,807< 5%
Lead-002 15.62501,500532065%
Pindolol 8.06.5>10,000>50>6,250< 5%

In this example, Lead-001 shows high potency and selectivity for the β₁-AR with a large therapeutic window and low cytotoxicity, making it a promising candidate for further development.

Conclusion

The cell-based assays detailed in this application note provide a robust framework for the comprehensive characterization of novel indol-4-yloxy-propanediol compounds. By systematically evaluating functional potency, receptor selectivity, and cellular toxicity, researchers can efficiently identify and advance lead candidates with desirable therapeutic profiles. This integrated approach, combining reporter-gene, viability, and apoptosis assays, ensures that decisions are based on high-quality, reproducible data, ultimately accelerating the path from chemical synthesis to potential clinical application.

References

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  • Flanagan, L., & Povey, J. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay and Drug Development Technologies. [Link]

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  • Takara Bio. (n.d.). In Situ Apoptosis Detection Kit. [Link]

  • Svaren, J. (Ed.). (2015). Reporter gene assays: methods and protocols. Springer. [Link]

  • Kreighbaum, W. E., et al. (1980). Antihypertensive indole derivatives of phenoxypropanolamines with beta-adrenergic receptor antagonist and vasodilating activity. Journal of Medicinal Chemistry, 23(3), 285–289. [Link]

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  • Al-Zharani, M., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]

  • Kwiecień, A., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 169–180. [Link]

  • Wilson, A. A., et al. (1990). Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors. Journal of Medicinal Chemistry, 33(5), 1487–1493. [Link]

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  • Kwiecień, A., et al. (2007). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. ResearchGate. [Link]

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  • Baka, M. P., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 98, 105822. [Link]

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  • Kwiecień, A., et al. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. ResearchGate. [Link]

  • Godard, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales pharmaceutiques francaises, 58(4), 263–272. [Link]

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  • Ye, Y., et al. (2015). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1377–1380. [Link]

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A-Z Guide to Investigating Adrenoreceptor Antagonism: From Benchtop to In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the experimental investigation of adrenoreceptor antagonism. Moving beyond a simple recitation of steps, this document delves into the rationale behind protocol design, ensuring that each experiment is a self-validating system. Our focus is on generating robust, reproducible data that can confidently drive research and development forward.

Foundational Concepts: The Adrenergic System and Its Antagonists

The adrenergic system, a cornerstone of mammalian physiology, is mediated by catecholamines like epinephrine and norepinephrine acting on a family of G-protein coupled receptors (GPCRs) known as adrenoceptors.[1][2] These receptors are broadly classified into α and β subtypes, each with further divisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[1][3] Their activation orchestrates a vast array of physiological responses, from cardiovascular regulation to metabolic control.[1][4]

Adrenergic antagonists, or blockers, are therapeutic agents that bind to these receptors and prevent their activation by endogenous catecholamines.[5] They are classified based on their receptor selectivity (α-blockers, β-blockers, or mixed) and their mode of action.[5][6][7] Understanding the specific signaling pathway of each receptor subtype is critical for designing relevant functional assays.

  • α1-Adrenoceptors (Gq-coupled): Activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[4][8]

  • α2-Adrenoceptors (Gi-coupled): Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][8]

  • β-Adrenoceptors (Gs-coupled): Activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[4][8]

Signaling Pathways of Adrenoreceptors

cluster_alpha1 α1-Adrenoceptor Signaling cluster_alpha2 α2-Adrenoceptor Signaling cluster_beta β-Adrenoceptor Signaling a1 α1 Receptor gq Gq a1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc a2 α2 Receptor gi Gi a2->gi ac_neg Adenylyl Cyclase gi->ac_neg camp_neg ↓ cAMP ac_neg->camp_neg b β Receptor gs Gs b->gs ac_pos Adenylyl Cyclase gs->ac_pos camp_pos ↑ cAMP ac_pos->camp_pos

Caption: Adrenoreceptor G-protein signaling cascades.

In Vitro Characterization of Adrenoreceptor Antagonists

The initial characterization of a potential antagonist begins with in vitro assays to determine its affinity for the receptor and its functional effect on receptor signaling.

Determining Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] These assays provide sensitive and quantitative data on receptor expression (Bmax) and the dissociation constants for both radiolabeled (Kd) and unlabeled (Ki) ligands.[10]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled ligand (the antagonist being tested).

There are two primary types of radioligand binding assays used in antagonist characterization:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd) by incubating the receptor preparation with increasing concentrations of the radioligand.[9][11]

  • Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound by its ability to displace a fixed concentration of a specific radioligand.[9][11]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human β2-adrenoceptor.

Materials:

  • Cell membranes from a cell line overexpressing the human β2-adrenoceptor.

  • Radioligand: [³H]-Dihydroalprenolol (a known β-adrenoceptor antagonist).

  • Non-specific binding control: Propranolol (a high-affinity β-adrenoceptor antagonist).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Dilute the cell membranes in assay buffer to a concentration that results in specific binding of approximately 10% of the added radioligand. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Dihydroalprenolol (typically at its Kd value), and varying concentrations of the test compound.

  • Controls:

    • Total binding: Radioligand and membranes only.

    • Non-specific binding: Radioligand, membranes, and a high concentration of propranolol (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The exact time should be determined in preliminary kinetic experiments.[10]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Validation:

  • The choice of radioligand is crucial. An antagonist radioligand is often preferred for studying antagonist binding.

  • Ensuring the assay is at equilibrium is critical for accurate Ki determination.[10][12]

  • Keeping radioligand depletion below 10% is necessary to avoid underestimation of Kd and Ki values.[10][12]

Assessing Functional Activity: Second Messenger and Reporter Assays

Functional assays are essential to determine whether a compound that binds to the receptor acts as an antagonist, agonist, or inverse agonist.[13] These assays measure the cellular response to receptor activation.

Principle: For adrenoceptors, functional assays typically measure the levels of second messengers (cAMP or intracellular calcium) or the activity of downstream signaling pathways.

Objective: To determine the potency (IC50) of a test compound in antagonizing agonist-stimulated cAMP production.

Materials:

  • A cell line expressing the target β-adrenoceptor (e.g., CHO or HEK293 cells).

  • Agonist: Isoproterenol (a non-selective β-agonist).

  • Test compound (antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Plate the cells in 96- or 384-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of isoproterenol (typically the EC80, the concentration that gives 80% of the maximal response) to the wells.

  • Incubation: Incubate for a time that allows for optimal cAMP production (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

    • The pA2 value, a measure of the antagonist's potency, can be determined using Schild analysis if the antagonism is competitive.[14]

Causality and Validation:

  • The use of a phosphodiesterase inhibitor is important to amplify the cAMP signal and improve the assay window.

  • Running a parallel agonist dose-response curve is essential to determine the EC80 value for stimulation.

  • To confirm competitive antagonism, the antagonist should cause a parallel rightward shift in the agonist dose-response curve without affecting the maximal response.[14]

Experimental Workflow for In Vitro Antagonist Characterization

start Test Compound binding Radioligand Binding Assay start->binding functional Functional Assay (e.g., cAMP) start->functional affinity Determine Affinity (Ki) binding->affinity potency Determine Potency (IC50) functional->potency selectivity Selectivity Profiling (vs. other receptors) affinity->selectivity mode Determine Mode of Action (Schild Analysis) potency->mode conclusion Characterized Antagonist selectivity->conclusion mode->conclusion

Caption: Workflow for in vitro antagonist profiling.

In Vivo Evaluation of Adrenoreceptor Antagonists

Following in vitro characterization, promising antagonists are advanced to in vivo studies to assess their physiological effects, pharmacokinetics, and pharmacodynamics in a whole-organism context.

Principle: In vivo models are used to investigate the effects of an antagonist on physiological parameters that are regulated by the adrenergic system, such as blood pressure, heart rate, or smooth muscle contraction.[15]

Objective: To evaluate the ability of a test compound to antagonize the pressor response to an α1-adrenoceptor agonist in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Cannulas for the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • α1-agonist: Phenylephrine.

  • Test compound (antagonist).

  • Vehicle for drug administration.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant cannulas in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

  • Stabilization: Allow the animal to stabilize until a steady baseline blood pressure and heart rate are achieved.

  • Agonist Dose-Response: Administer increasing doses of phenylephrine intravenously and record the corresponding increase in mean arterial pressure (MAP).

  • Antagonist Administration: Administer a single dose of the test compound or its vehicle intravenously.

  • Post-Antagonist Agonist Challenge: After a suitable time for the antagonist to take effect, repeat the phenylephrine dose-response curve.

  • Data Analysis:

    • Plot the change in MAP against the log dose of phenylephrine before and after antagonist administration.

    • A competitive antagonist will cause a rightward shift in the dose-response curve.

    • The degree of the shift can be used to quantify the antagonist's in vivo potency.

Causality and Validation:

  • A vehicle control group is essential to ensure that the vehicle itself does not affect the measured parameters.[16]

  • Careful surgical technique and maintenance of physiological stability (e.g., body temperature) are critical for obtaining reliable data.

  • The choice of anesthetic is important as some anesthetics can affect cardiovascular parameters and autonomic tone.

Data Interpretation and Summary

The comprehensive evaluation of an adrenoreceptor antagonist requires the integration of data from multiple assays. The following table provides an example of how to summarize key quantitative data.

ParameterAssay TypeDescriptionExample Value (Compound X)
Ki (nM) Radioligand BindingInhibitory constant; a measure of binding affinity. Lower values indicate higher affinity.2.5
IC50 (nM) Functional (cAMP)Concentration causing 50% inhibition of the agonist response; a measure of potency.10.2
pA2 Schild AnalysisThe negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.8.9
In Vivo ED50 (mg/kg) Blood Pressure StudyDose required to produce 50% of the maximal antagonistic effect in vivo.1.5

Conclusion

The study of adrenoreceptor antagonism is a multi-faceted process that requires a systematic and logical approach. By combining high-quality in vitro binding and functional assays with carefully designed in vivo experiments, researchers can build a comprehensive profile of a novel antagonist. The protocols and principles outlined in this guide provide a robust framework for generating reliable and interpretable data, ultimately facilitating the discovery and development of new therapeutic agents targeting the adrenergic system.

References

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Application Note & Protocol: High-Throughput Screening of 3-(1H-Indol-4-yloxy)-1,2-propanediol Analogs for Modulators of Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(1H-indol-4-yloxy)-1,2-propanediol scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating significant cardiovascular and adrenolytic activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and characterize novel modulators of adrenergic receptors from a library of these indole analogs. We present detailed protocols for both a primary biochemical assay and a secondary cell-based assay, emphasizing the scientific rationale behind experimental design and the implementation of self-validating systems to ensure data integrity.

Introduction: The Therapeutic Potential of Indoloxy Propanediol Analogs

The indole nucleus is a cornerstone in the development of therapeutic agents due to its prevalence in biologically active natural products and its ability to interact with a wide range of biological targets.[4] The specific scaffold, 3-(1H-indol-4-yloxy)-1,2-propanediol, has been shown to possess affinity for α- and β-adrenoceptors, making it a promising starting point for the discovery of new drugs to treat cardiovascular disorders.[1][2] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[5][6][7]

This guide outlines a two-tiered screening approach:

  • Primary Screen: A biochemical, fluorescence-based receptor binding assay to rapidly identify compounds that interact with a chosen adrenergic receptor subtype (e.g., β1-adrenergic receptor).

  • Secondary Screen: A cell-based functional assay measuring downstream signaling (e.g., cAMP accumulation) to confirm the activity of primary hits and determine their functional consequence (agonist vs. antagonist).[8]

This tiered approach is designed to minimize false positives and provide a more complete picture of a compound's activity early in the discovery process.[5][9]

The Target: Adrenergic Receptors

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are critical regulators of cardiovascular function. The β1-adrenergic receptor, predominantly found in the heart, is a well-validated target for the treatment of conditions like hypertension and arrhythmia.[1][2] Analogs of 3-(1H-indol-4-yloxy)-1,2-propanediol have been shown to act as antagonists at these receptors.[1][2][3] Therefore, our HTS campaign will be designed to identify novel antagonists of the β1-adrenergic receptor.

Proposed Signaling Pathway

The canonical signaling pathway for the β1-adrenergic receptor involves its activation by endogenous catecholamines (e.g., norepinephrine), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Antagonists will block this interaction and prevent the downstream signaling cascade.

Gs_Pathway cluster_membrane Plasma Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Agonist (e.g., Norepinephrine) Ligand->Receptor Antagonist Indole Analog (Antagonist) Antagonist->Receptor Blocks Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cell_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cell_Response Phosphorylation Cascade HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_followup Follow-up Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Biochemical Binding) Assay_Dev->Primary_Screen Lib_Prep Compound Library Preparation Lib_Prep->Primary_Screen Reagent_Prep Reagent Preparation Reagent_Prep->Primary_Screen Hit_Confirm Hit Confirmation Primary_Screen->Hit_Confirm Dose_Response Dose-Response Analysis (IC50) Hit_Confirm->Dose_Response Secondary_Screen Secondary Screen (Cell-based Functional) Dose_Response->Secondary_Screen SAR SAR Analysis Secondary_Screen->SAR

Caption: General Workflow for the High-Throughput Screening Campaign.

Primary Screen: Fluorescence Polarization (FP) Competition Binding Assay

Principle: This biochemical assay measures the binding of a fluorescently labeled ligand (tracer) to the purified β1-adrenergic receptor. [6][10]In the unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger receptor, its rotation slows, leading to high polarization. Compounds from the library that bind to the receptor will displace the tracer, causing a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

    • Receptor: Purified human β1-adrenergic receptor membrane preparation.

    • Fluorescent Tracer: A fluorescently labeled, known antagonist of the β1-adrenergic receptor (e.g., BODIPY-TMR-CGP 12177).

    • Compound Plates: 3-(1H-Indol-4-yloxy)-1,2-propanediol analogs solubilized in 100% DMSO, serially diluted.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 100 nL of compound solution from the library plates to the appropriate wells. For controls, add 100 nL of DMSO (negative control) or a known unlabeled antagonist (positive control).

    • Add 5 µL of the fluorescent tracer solution (at a concentration equal to its Kd for the receptor).

    • Add 10 µL of the β1-adrenergic receptor preparation.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

Data Analysis & Quality Control:

The primary metric for assay quality is the Z'-factor, which should be ≥ 0.5 for a robust assay. [7]

  • Z'-factor Calculation:

    
    
    Where 
    
    
    
    is the standard deviation and
    
    
    is the mean of the positive (pos) and negative (neg) controls.
ParameterDescriptionAcceptance Criteria
Z'-Factor Measures assay robustness and dynamic range.≥ 0.5
Signal Window Ratio of high polarization to low polarization signal.> 2
CV (%) Coefficient of variation for controls.< 15%

Hit Identification: Hits are typically defined as compounds that cause a decrease in fluorescence polarization greater than three standard deviations from the mean of the negative controls.

Secondary Screen: Cell-Based cAMP Assay

Principle: This assay validates the functional activity of hits from the primary screen. It is performed in a cell line stably overexpressing the human β1-adrenergic receptor. [8][11]The assay measures the ability of a hit compound to inhibit the production of cAMP induced by a known agonist. Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used for this purpose. [6] Protocol:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human β1-adrenergic receptor in appropriate growth medium.

    • Seed cells into 384-well assay plates and grow to confluence.

  • Assay Procedure (TR-FRET format):

    • Wash cells with assay buffer.

    • Add the hit compounds at various concentrations to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add a sub-maximal concentration (EC₈₀) of a known β1-adrenergic receptor agonist (e.g., isoproterenol).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and add the TR-FRET cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible reader.

Data Analysis:

The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each validated hit. This quantitative measure of potency is crucial for structure-activity relationship (SAR) studies. [12]

Conclusion and Future Directions

This application note provides a framework for the high-throughput screening of 3-(1H-indol-4-yloxy)-1,2-propanediol analogs to identify novel modulators of the β1-adrenergic receptor. The combination of a high-throughput biochemical screen with a lower-throughput, more physiologically relevant cell-based assay provides a robust strategy for hit identification and validation. [5][13]Positive hits from this campaign can serve as valuable starting points for lead optimization programs aimed at developing new therapeutics for cardiovascular diseases. Further characterization would involve assessing selectivity against other adrenergic receptor subtypes and conducting preliminary ADME/Tox profiling.

References

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Application Notes and Protocols for the Purification of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3-(1H-Indol-4-yloxy)-1,2-propanediol, a key intermediate in the synthesis of various pharmacologically active molecules, including the beta-blocker Pindolol.[1][2] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results. This document covers a multi-step purification strategy, including chromatographic techniques, crystallization, and methods for chiral separation, along with analytical techniques for purity assessment.

Introduction

3-(1H-Indol-4-yloxy)-1,2-propanediol is a polar molecule featuring a hydrophilic diol moiety and a more hydrophobic indole ring system.[3] This amphiphilic nature, coupled with the presence of a secondary alcohol creating a chiral center, presents unique challenges for purification. The primary goal of any purification strategy for this compound is the removal of unreacted starting materials, reaction byproducts, and any potential degradation products. Furthermore, for applications in pharmaceutical synthesis, achieving high enantiomeric purity is often a critical objective.[4][5]

This guide will systematically address these challenges, providing a logical workflow from crude reaction mixture to a highly purified final product. We will explore the causality behind the selection of specific techniques and parameters, empowering the researcher to adapt and troubleshoot the protocols as needed.

Logical Workflow for Purification

The purification of 3-(1H-Indol-4-yloxy)-1,2-propanediol typically follows a sequence of steps designed to remove impurities with different physicochemical properties. A general workflow is presented below:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Liquid_Extraction Liquid-Liquid Extraction (Work-up) Crude_Mixture->Liquid_Extraction Removal of water-soluble impurities Column_Chromatography Column Chromatography (Primary Purification) Liquid_Extraction->Column_Chromatography Separation of byproducts and unreacted starting materials Crystallization Crystallization (Final Polishing) Column_Chromatography->Crystallization Removal of trace impurities & polymorph selection Chiral_Separation Chiral Separation (Optional) Crystallization->Chiral_Separation For enantiopure product Pure_Product Pure Product (>99% Purity) Crystallization->Pure_Product Chiral_Separation->Pure_Product

Figure 1: A generalized workflow for the purification of 3-(1H-Indol-4-yloxy)-1,2-propanediol, highlighting the key stages from crude product to high-purity material.

Part 1: Initial Work-up - Liquid-Liquid Extraction

Following the synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol, which can be achieved by reacting 4-hydroxyindole with 3-chloro-1,2-propanediol, the initial purification step involves a liquid-liquid extraction to remove inorganic salts and highly polar impurities.[1]

Protocol 1: Aqueous Work-up and Extraction

  • Quenching the Reaction: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. If the reaction is performed in a polar aprotic solvent like DMSO, it can be quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Solvent Selection for Extraction: Due to the polarity of the target compound, a moderately polar organic solvent that is immiscible with water is required. Ethyl acetate is a common and effective choice for this purpose.[6][7]

  • Extraction Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously, ensuring proper venting.

    • Allow the layers to separate. The organic layer will contain the desired product.

    • Drain the aqueous layer and extract it two more times with fresh ethyl acetate to maximize the recovery of the product.

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic impurities.[6]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Part 2: Primary Purification - Column Chromatography

Column chromatography is a powerful technique for separating the target compound from structurally similar impurities. Given the polar nature of 3-(1H-Indol-4-yloxy)-1,2-propanediol, normal-phase chromatography on silica gel is a suitable approach.[1][6]

Key Considerations for Chromatography:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard choice. For highly polar compounds that may exhibit tailing on silica, activated alumina can be an alternative.

  • Mobile Phase Selection: A gradient elution is often necessary to achieve good separation. A common mobile phase system is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally, any highly polar baseline impurities.

  • Tailing and Streaking: The indole nitrogen and the hydroxyl groups can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing. This can be mitigated by adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia solution to the mobile phase.[8]

Protocol 2: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 30% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 30% ethyl acetate in hexane).[1]

    • Gradually increase the polarity of the mobile phase (e.g., to 60% ethyl acetate in hexane) to elute the product.[1] The optimal gradient can be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Parameter Recommended Conditions Justification
Stationary Phase Silica Gel (230-400 mesh)High surface area for good separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolAllows for a wide range of polarities to effectively separate impurities.
Elution Mode GradientProvides better resolution and shorter run times compared to isocratic elution for complex mixtures.
TLC Visualization UV light (254 nm) and/or a staining agent (e.g., potassium permanganate)The indole ring is UV active, and the diol can be visualized with an oxidizing stain.

Part 3: Final Polishing - Crystallization

Crystallization is an excellent technique for achieving high purity and for isolating a specific polymorph of the final product. The choice of solvent is critical and is often determined empirically.

Protocol 3: Recrystallization

  • Solvent Selection:

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • For a polar compound like 3-(1H-Indol-4-yloxy)-1,2-propanediol, solvent systems such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane or toluene can be effective.[7]

  • Dissolution:

    • Place the chromatographically purified product in a clean flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystal Growth:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • For further crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Part 4: Optional Chiral Separation

Since 3-(1H-Indol-4-yloxy)-1,2-propanediol possesses a chiral center, separating the enantiomers may be necessary for specific applications. This can be achieved through enzymatic resolution or chiral chromatography.[5]

Methodology Overview: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.[9]

Key Parameters for Chiral Separation:

  • Chiral Stationary Phase: Amylose or cellulose-based columns are common choices.

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) systems can be used, depending on the column and the compound.

Part 5: Purity Assessment

Ensuring the purity of the final product is paramount. A combination of analytical techniques should be employed to confirm the identity and purity of 3-(1H-Indol-4-yloxy)-1,2-propanediol.[10][11][12]

Recommended Analytical Techniques:

Technique Purpose Expected Results
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Spectra should be consistent with the proposed structure and free from significant impurity signals.[1]
Mass Spectrometry (MS) Molecular weight confirmation.The observed molecular ion should match the calculated molecular weight of C₁₁H₁₃NO₃ (207.23 g/mol ).[3]
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.A single major peak corresponding to the product, with purity typically >99%.
Differential Scanning Calorimetry (DSC) Determination of melting point and assessment of crystalline purity.A sharp melting endotherm is indicative of high purity.[13]

Conclusion

The purification of 3-(1H-Indol-4-yloxy)-1,2-propanediol requires a systematic approach that leverages the physicochemical properties of the molecule. By combining an initial extractive work-up with column chromatography and a final crystallization step, it is possible to obtain this valuable intermediate in high purity. For enantiomerically pure compounds, chiral separation techniques are also available. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully purify this compound and adapt the methods to their specific needs.

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  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • ResearchGate. (2012). Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. Available at: [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available at: [Link]

  • PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol. This molecule is a critical intermediate in the manufacturing of pharmaceutically important compounds, most notably the non-selective beta blocker, Pindolol[1][2]. The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocol. We will delve into the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.

Synthetic Overview: The Williamson Ether Synthesis Route

The most prevalent method for synthesizing 3-(1H-Indol-4-yloxy)-1,2-propanediol is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by the phenoxide ion of 4-hydroxyindole[3][4]. The general scheme involves deprotonating 4-hydroxyindole with a suitable base to form the indol-4-oxide anion, which then attacks an electrophilic three-carbon synthon.

Caption: General synthetic route to 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yield is the most common issue and typically stems from one or more competing side reactions or suboptimal reaction conditions. The primary culprits are incomplete deprotonation, competing elimination reactions, and undesired N-alkylation.

Causality Analysis:

  • Inadequate Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide (or in this case, a phenoxide) to act as the nucleophile[5][6]. If the base is not strong enough or is used in insufficient quantity, a significant portion of the 4-hydroxyindole will remain protonated and unreactive.

  • Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, leading to an alkene byproduct instead of the desired ether[5][7]. This is more pronounced with secondary and tertiary alkyl halides and at higher temperatures[4][5].

  • N-Alkylation vs. O-Alkylation: The 4-hydroxyindole anion is an ambident nucleophile, meaning it has two nucleophilic sites: the phenoxide oxygen and the indole nitrogen[3]. Alkylation can occur at the nitrogen atom, leading to an undesired N-alkylated byproduct, which can be a significant yield-reducing pathway[8][9].

Troubleshooting_Low_Yield start Low Yield Observed check_base Is the base appropriate and sufficient? start->check_base check_side_products Are side products detected (TLC/NMR)? check_base->check_side_products Yes action_base Use a stronger base (e.g., NaH) or ensure ≥1 stoichiometric equivalent. Use fresh, anhydrous base. check_base->action_base No check_conditions Are reaction conditions optimal? check_side_products->check_conditions No action_side_products Identify side products. (N-alkylation or E2 elimination?) check_side_products->action_side_products Yes action_conditions Adjust T & Time. Lower temp to favor SN2 over E2. Ensure anhydrous solvent. check_conditions->action_conditions No action_review Review reagent purity and stoichiometry. Consider alternative electrophile. check_conditions->action_review Yes base_no No base_yes Yes side_products_yes Yes side_products_no No conditions_yes Yes conditions_no No sub_nalylation N-Alkylation Detected? action_side_products->sub_nalylation action_n_alkylation Favor O-alkylation: - Use K2CO3 or Cs2CO3. - Use polar aprotic solvent (DMF, MeCN). - Consider Phase Transfer Catalyst. sub_nalylation->action_n_alkylation Yes action_e2 Minimize Elimination: - Use primary electrophile (e.g., glycidol). - Lower reaction temperature. sub_nalylation->action_e2 No sub_e2 E2 Elimination Detected? nalylation_yes Yes nalylation_no No

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing a significant byproduct that is difficult to separate from my desired product. How can I identify and minimize it?

The most likely and problematic byproduct is the N-alkylated isomer. Due to its similar polarity to the desired O-alkylated product, it can be challenging to separate via column chromatography.

Identification:

  • 1H NMR Spectroscopy: The key difference lies in the proton signals of the propanediol chain and the aromatic region. In the desired O-alkylated product, the protons on the carbon attached to the oxygen (-O-CH₂-) will typically appear around 4.0-4.2 ppm. For the N-alkylated isomer, the protons on the carbon attached to the indole nitrogen (>N-CH₂-) will be further downfield, often >4.5 ppm. 2D NMR techniques like HMBC can definitively confirm the connectivity[8].

Minimization Strategies:

The regioselectivity of alkylation (N vs. O) is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions. The phenoxide oxygen is a "hard" nucleophile, while the indole nitrogen anion is "softer".

  • Choice of Base and Counter-ion: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases like sodium hydride (NaH). These bases are typically strong enough to deprotonate the more acidic phenolic hydroxyl group (pKa ≈ 10) but not the indole N-H (pKa ≈ 17), thus minimizing the formation of the competing nitrogen anion.

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal[5]. They effectively solvate the cation (e.g., K⁺), leaving a highly reactive, "naked" phenoxide anion that favors O-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, reducing its nucleophilicity and relatively favoring N-alkylation[10].

  • Phase-Transfer Catalysis (PTC): This is a powerful technique to enhance O-alkylation[10][11]. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from a solid or aqueous phase into the organic phase where the alkylating agent resides. This environment minimizes hydrogen bonding and strongly promotes selective O-alkylation[10].

Alkylation_Competition cluster_pathways Alkylation Pathways with R-X Start 4-Hydroxyindole + Base Anion Ambident Nucleophile (Indol-4-oxide Anion) Start->Anion O_Alk O-Alkylation (Desired) Favored by K2CO3, Polar Aprotic Solvents, PTC Anion->O_Alk Attack via Oxygen N_Alk N-Alkylation (Side Product) Favored by Strong Bases, Protic Solvents Anion->N_Alk Attack via Nitrogen Product_O 3-(1H-Indol-4-yloxy)-1,2-propanediol O_Alk->Product_O Product_N 1-(4-hydroxy-1H-indol-1-yl)propane-2,3-diol N_Alk->Product_N

Caption: Competing O-alkylation vs. N-alkylation pathways.

Q3: The purification by column chromatography is providing poor separation and low recovery. What can I do?

The diol functionality of the product makes it quite polar, which can lead to streaking on silica gel columns and difficult separation from polar impurities.

Optimization Strategies:

  • Solvent System: Use a more polar eluent system. A gradient elution starting from a less polar mixture (e.g., 60% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate, then adding a small percentage of Methanol) can improve separation[1]. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can deactivate acidic sites on the silica gel, reducing tailing of the amine-containing indole product.

  • Alternative Sorbents: Consider using alumina (basic or neutral) instead of silica gel, which can sometimes provide better separation for basic compounds.

  • Crystallization: If possible, crystallization is an excellent method for purification on a larger scale. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then slowly cooling or adding an anti-solvent (e.g., hexane) to induce crystallization. Racemic 3-(1H-Indol-4-yloxy)-1,2-propanediol has been resolved into its enantiomers via preferential crystallization, indicating it has good crystalline properties[12].

  • Derivatization: For analytical purposes or if all else fails, you can protect the diol group (e.g., as an acetonide) to create a less polar derivative that is easier to purify. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for this synthesis? The synthesis typically employs 4-hydroxyindole as the nucleophilic precursor. The electrophile is a three-carbon chain with a good leaving group and the diol functionality (or a precursor). Common choices include:

  • 3-chloro-1,2-propanediol: A readily available and effective reagent[1].

  • Glycidol (2,3-epoxy-1-propanol): The epoxide is highly reactive, and the reaction proceeds via ring-opening. This can offer better atom economy.

  • Epihalohydrins (e.g., epichlorohydrin): These react to form an intermediate epoxy, which is then opened to form the diol.

Q2: What are the critical parameters to control for a successful, high-yield synthesis?

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃Selectively deprotonates the phenolic -OH over the indole N-H, maximizing O-alkylation[6].
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvents enhance nucleophilicity and favor the SN2 mechanism over E2[5]. Anhydrous conditions are critical to prevent quenching the base.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate. Excessively high temperatures can promote E2 elimination[1][5].
Stoichiometry Slight excess of alkylating agentUsing a small excess (1.1-1.2 equivalents) of the electrophile can help drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the electron-rich indole ring, especially at elevated temperatures.

Q3: Can microwave synthesis be used to improve the reaction? Yes, microwave-assisted synthesis has been successfully applied to this reaction. A procedure using 4-hydroxyindole, 3-chloro-1,2-propanediol, and K₂CO₃ in acetonitrile at 80°C under microwave irradiation reported a yield of 80% in just 15 minutes[1]. This demonstrates a significant reduction in reaction time compared to conventional heating.

Reference Experimental Protocol

This protocol is adapted from a literature procedure[1]. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • 4-Hydroxyindole (1.0 eq)

  • 3-Chloro-1,2-propanediol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyindole and anhydrous potassium carbonate.

  • Place the flask under an inert atmosphere (e.g., Nitrogen).

  • Add anhydrous acetonitrile to the flask.

  • Add 3-chloro-1,2-propanediol to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and wash the filter cake with additional acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 30% to 80%) to yield the pure 3-(1H-Indol-4-yloxy)-1,2-propanediol.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Gawalska, A., et al. (2004). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. PubMed. Retrieved from [Link]

  • Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ciriminna, R., et al. (2010). One-Pot Synthesis of Aryloxypropanediols from Glycerol: Towards Valuable Chemicals from Renewable Sources. ResearchGate. Retrieved from [Link]

  • Peres, V. V., et al. (2019). Synthesis and crystal structure of (S)-pindolol. ResearchGate. Retrieved from [Link]

  • ACS Catalysis. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. Retrieved from [Link]

  • Rashidbaigi, A., & Ruoho, A. E. (1982). Synthesis and characterization of iodoazidobenzylpindolol. PubMed. Retrieved from [Link]

  • Kanger, T., et al. (2012). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. Retrieved from [Link]

  • Wang, Y.-F., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(1H-Indol-4-yloxy)- | CAS#:61212-32-6. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Retrieved from [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Retrieved from [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pindolol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • Kiec-Kononowicz, K., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. PubMed. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with Indol-4-yloxy-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Indol-4-yloxy-propanediol (also known as (2RS)-3-(1H-indol-4-yloxy)propane-1,2-diol or Pindolol Impurity D). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimental work. Our goal is to equip you with the knowledge to handle this compound effectively and ensure the integrity of your results.

Introduction: Understanding the Challenge

Indol-4-yloxy-propanediol is a key reference standard and impurity related to the beta-blocker Pindolol.[1][2] Like many indole derivatives, it possesses a hydrophobic aromatic ring system, which can lead to poor aqueous solubility.[3][4] Understanding the physicochemical properties of this molecule is the first step toward overcoming these challenges. Its structure, lacking the readily ionizable secondary amine present in the parent drug Pindolol, suggests that its solubility behavior will be different, requiring a tailored approach.

This guide provides a series of troubleshooting steps and frequently asked questions to help you prepare clear, stable solutions of Indol-4-yloxy-propanediol for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Indol-4-yloxy-propanediol in common laboratory solvents?

A1: Direct, quantitative solubility data for Indol-4-yloxy-propanediol is not extensively published. However, based on its chemical structure—an indole core with a polar propanediol side chain—and information from suppliers, we can establish a general solubility profile. The compound is a crystalline solid or powder.[5] It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[5]

Given that the parent compound, Pindolol, is soluble in ethanol (~5 mg/mL) and DMSO (~15 mg/mL), these are excellent starting points for solubilizing Indol-4-yloxy-propanediol.[6] Due to the hydrophobic nature of the indole ring, aqueous solubility is expected to be very low.

Q2: I'm preparing a stock solution. Which solvent should I start with?

A2: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[2]

  • Initial Protocol: Begin by attempting to dissolve the compound in a small amount of pure DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. Once fully dissolved, this concentrated stock can be diluted into your aqueous experimental medium.

Q3: Can I use ethanol or methanol to dissolve Indol-4-yloxy-propanediol?

A3: Yes, alcohols like ethanol and methanol are viable options, though they may be less effective than DMSO. Pindolol shows moderate solubility in ethanol.[6] These solvents are often preferred for biological assays where high concentrations of DMSO may be cytotoxic.

  • Consideration: The presence of the polar diol group on the side chain may improve solubility in polar protic solvents like ethanol compared to the parent indole molecule. However, expect the solubility to be in the low mg/mL range.

Q4: Will adjusting the pH of my aqueous buffer help improve solubility?

A4: Unlike its parent compound Pindolol, which has a basic secondary amine (pKa ~9.26), Indol-4-yloxy-propanediol lacks a strongly ionizable group.[7] The indole nitrogen is very weakly basic and does not readily protonate under typical physiological pH conditions.[4] Therefore, pH adjustment is unlikely to significantly increase its aqueous solubility. Attempts to dissolve it in acidic or basic buffers alone will likely be unsuccessful.

Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

A5: This is a common issue when diluting a concentrated organic stock of a hydrophobic compound into an aqueous medium. The key is to ensure the final concentration of the organic solvent in your working solution is high enough to maintain solubility, without compromising your experiment.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Your target concentration in the aqueous medium may be above the compound's solubility limit. Try preparing a more dilute working solution.

    • Increase the Co-solvent Percentage: The amount of DMSO in your final solution may be too low. While you want to minimize co-solvent concentration to avoid off-target effects, sometimes a higher percentage (e.g., 1-5%) is necessary.[6]

    • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and prevent precipitation.[7]

    • Change the Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering persistent solubility issues, follow this systematic workflow.

Workflow for Preparing Solubilized Indol-4-yloxy-propanediol

G cluster_0 Step 1: Solvent Selection cluster_1 Step 2: Dissolution & Observation cluster_2 Step 3: Troubleshooting Insolubility cluster_3 Step 4: Aqueous Dilution cluster_4 Step 5: Final Solution Optimization start Start with Dry Compound solvent_choice Select Primary Organic Solvent start->solvent_choice dissolve Attempt to Dissolve in Pure Solvent (e.g., DMSO, Ethanol) solvent_choice->dissolve check_sol Is the solution clear? dissolve->check_sol insoluble Compound Insoluble check_sol->insoluble No soluble Clear Stock Solution check_sol->soluble Yes options Apply Energy or Change Solvent insoluble->options No options->dissolve Retry dilute Dilute into Aqueous Buffer soluble->dilute Yes check_precip Does it precipitate? dilute->check_precip final_solution Clear, Stable Working Solution check_precip->final_solution No precipitates Precipitation Occurs optimize Optimize Dilution Protocol (e.g., add surfactant, increase co-solvent %) precipitates->optimize Yes optimize->dilute Retry

Caption: Systematic workflow for dissolving Indol-4-yloxy-propanediol.

Protocol 1: Preparing a Concentrated Stock in an Organic Solvent

This protocol is the recommended first step for most applications.

  • Weighing: Accurately weigh the required amount of Indol-4-yloxy-propanediol powder in a suitable vial.

  • Solvent Addition: Add the minimum required volume of your chosen primary solvent (see table below for recommendations). Start with DMSO.

  • Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.

  • Sonication (Optional): If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. This can help break up solid aggregates.

  • Gentle Warming (Optional): If necessary, warm the solution in a water bath at 30-40°C. Do not overheat, as this could degrade the compound.

  • Observation: Visually inspect the solution against a dark background to ensure no solid particles remain. The solution should be completely clear.

  • Storage: Store the stock solution as recommended. For Pindolol, storage at -20°C is advised.[6] A similar approach is prudent for its impurity.

Recommended Solvents for Stock Preparation
SolventExpected EfficacyNotes for Consideration
Dimethyl Sulfoxide (DMSO) High Recommended starting solvent. Water-miscible. Can be cytotoxic at higher concentrations (>1%) in cell-based assays.[2]
Ethanol (EtOH) Moderate A good alternative for biological assays. May require more solvent volume compared to DMSO.[6]
Dimethylformamide (DMF) High Similar efficacy to DMSO. Also a potential option if DMSO is not suitable.[6]
Dichloromethane / Chloroform High Effective for solubilization but not water-miscible. Primarily used for chemical synthesis or extraction, not for aqueous biological assays.[5]
Protocol 2: Preparing an Aqueous Working Solution from an Organic Stock

This protocol addresses the critical step of diluting your concentrated stock into a physiological buffer or cell culture medium.

  • Prepare Aqueous Phase: Have your final aqueous buffer or medium at the desired temperature (e.g., room temperature or 37°C).

  • Vortexing: While vigorously vortexing the aqueous phase, slowly add the required volume of the concentrated organic stock solution drop by drop.

  • Immediate Mixing: The goal is to ensure the stock solution is dispersed and diluted instantly, preventing localized supersaturation and precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent is as low as possible and compatible with your experimental system.

  • Final Observation: Inspect the final working solution for any signs of cloudiness or precipitation. If observed, you must re-evaluate your dilution strategy (see FAQ Q5).

Advanced Troubleshooting Strategies

If the above protocols are insufficient, consider these advanced methods.

Strategy 1: Co-Solvent Systems

A mixture of solvents can sometimes be more effective than a single solvent.[6] For example, a mixture of ethanol and propylene glycol is often used in pharmaceutical formulations.

  • Example Protocol: Prepare a stock solution in a 1:1 mixture of DMSO and Propylene Glycol. This can sometimes improve the stability of the compound upon aqueous dilution.

Strategy 2: Use of Excipients

For particularly challenging cases, especially in formulation development, solubility-enhancing excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[7] Hydroxypropyl-β-cyclodextrin is a common choice.

  • Surfactants: As mentioned, low concentrations of non-ionic surfactants like Tween-80 can aid in forming stable micellar solutions.[7]

Logical Flow for Advanced Troubleshooting

G cluster_0 Initial Optimization cluster_1 Advanced Formulation start Precipitation in Aqueous Phase lower_conc Lower Final Concentration start->lower_conc increase_cosolvent Increase Co-solvent % (e.g., DMSO) start->increase_cosolvent end Stable Aqueous Solution lower_conc->end Success cosolvent_system Try Co-Solvent System (e.g., DMSO/Propylene Glycol) increase_cosolvent->cosolvent_system Failure increase_cosolvent->end Success add_excipient Add Solubilizing Excipient cosolvent_system->add_excipient Failure cosolvent_system->end Success cyclodextrin Use Cyclodextrin add_excipient->cyclodextrin surfactant Use Surfactant (e.g., Tween-80) add_excipient->surfactant cyclodextrin->end Success surfactant->end Success

Caption: Decision tree for advanced solubility troubleshooting.

Safety and Handling

Always handle Indol-4-yloxy-propanediol in accordance with the safety data sheet (SDS) provided by the supplier. As a standard practice for chemical reagents:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of the powder or contact with skin and eyes.

By following this structured guide, researchers can systematically overcome the solubility challenges associated with Indol-4-yloxy-propanediol, ensuring the preparation of reliable and reproducible solutions for their experiments.

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Coompo Research Chemicals. (n.d.). 3-(1H-Indol-4-yloxy)-1,2-propanediol. [Link]

  • Cleanchem. (n.d.). Pindolol EP Impurity D. [Link]

  • PubChem. (n.d.). Pindolol. National Center for Biotechnology Information. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

  • Veeprho. (n.d.). Pindolol EP Impurity D. [Link]

  • RXN Chemicals. (n.d.). Pindolol EP Impurity D Manufacturer Supplier. [Link]

  • Solubility of Things. (n.d.). Indole. [Link]

  • PubChem. (n.d.). 3-(1H-indol-4-yloxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

  • Veeprho. (n.d.). Pindolol Impurities and Related Compound. [Link]

  • Choudhary, M. I., et al. (2019). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH. [Link]

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3-(1H-Indol-4-yloxy)-1,2-propanediol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth stability data, storage protocols, and troubleshooting advice for 3-(1H-Indol-4-yloxy)-1,2-propanediol (CAS No. 61212-32-6). As a key impurity of the beta-adrenergic antagonist Pindolol, this compound is critical for pharmaceutical quality control, impurity profiling, and toxicology studies.[1][2][3] Ensuring its chemical integrity is paramount for generating reproducible and reliable experimental data. This document is intended for researchers, analytical chemists, and drug development professionals.

Section 1: Chemical Profile & Inherent Stability Characteristics

Understanding the stability of 3-(1H-Indol-4-yloxy)-1,2-propanediol begins with its molecular structure: an indole ring connected via an ether linkage to a 1,2-propanediol side chain. The stability of the overall molecule is dictated by the individual characteristics of these functional groups.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[1][4]
Molecular Weight 207.23 g/mol [1][4]
IUPAC Name 3-(1H-indol-4-yloxy)propane-1,2-diol[4]
Common Synonyms (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol, Pindolol Impurity D [EP][2][3][4]
  • The Indole Moiety: The indole ring is an electron-rich aromatic heterocycle.[5][6] While the aromatic system confers significant stability, its high electron density makes it susceptible to oxidation.[6] This is the primary intrinsic liability of the molecule. Oxidation can lead to the formation of colored byproducts (e.g., oxindoles), which is a common degradation pathway for indole-containing compounds.[6]

  • The 1,2-Propanediol Moiety: The diol side-chain makes the molecule polar and, most importantly, hygroscopic.[7][8] Like 1,2-propanediol (propylene glycol), this compound will readily absorb moisture from the atmosphere. This can lead to physical changes (clumping) and potentially provide a medium for hydrolytic degradation over long periods, especially if acidic or basic impurities are present. While stable at room temperature, 1,2-propanediol can oxidize at elevated temperatures.[7]

Section 2: Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the ideal long-term storage conditions for solid 3-(1H-Indol-4-yloxy)-1,2-propanediol?

A1: For optimal long-term stability, the solid compound should be stored at 2-8°C , protected from light, moisture, and oxygen. The key is to mitigate the two primary degradation pathways: oxidation of the indole ring and moisture absorption by the propanediol chain.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions, including oxidation.[9]
Atmosphere Store under an inert gas (Argon or Nitrogen) and in a tightly sealed container.Prevents oxidation of the electron-rich indole ring.[6] A tight seal prevents moisture ingress.[7]
Light Store in an amber vial or in a dark location.Indole-containing compounds can be light-sensitive, which can catalyze oxidative degradation.
Moisture Store in a desiccated environment (e.g., within a desiccator containing silica gel).The propanediol moiety is hygroscopic; preventing water absorption maintains solid integrity.[7][8]

Q2: How should I prepare stock solutions? Are they stable?

A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted and stored under the same principles as the solid material.

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol.

  • Preparation: Allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Storage of Solutions: Aliquot stock solutions into single-use volumes in tightly sealed vials with minimal headspace. Store at -20°C or -80°C . For oxygen-sensitive compounds, purging the solution and vial headspace with argon or nitrogen before sealing can further extend stability.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Problem 1: The white, crystalline solid has developed a yellow or brownish tint.
  • Potential Cause: This is a classic indicator of oxidation . The indole ring has likely undergone oxidative degradation. The presence of air, light, or elevated temperatures can accelerate this process.

  • Troubleshooting Steps & Solution:

    • Do not use the material. A visible color change indicates significant degradation and the presence of impurities, which will compromise experimental results.

    • Review Storage Protocol: Confirm that the compound was stored according to the recommendations (cold, dark, dry, sealed).

    • Future Prevention: For new batches, consider backfilling the vial with an inert gas like argon or nitrogen after each use to displace oxygen.

Problem 2: I am observing inconsistent results in my assay (e.g., bioactivity, HPLC peak area) over time using the same stock solution.
  • Potential Cause: The compound is likely degrading in your stock solution. Even when frozen, slow degradation can occur, especially if the solvent is not anhydrous or if the solution is subjected to repeated freeze-thaw cycles.

  • Troubleshooting Steps & Solution:

    • Prepare a Fresh Stock Solution: Always use a freshly prepared solution from the solid material for critical experiments to establish a reliable baseline.

    • Aliquot Solutions: If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

    • Perform a Quick Quality Check: If you have access to analytical instrumentation, run a quick HPLC or LC-MS analysis on your old and new stock solutions. The appearance of new peaks or a decrease in the main peak area in the old solution confirms degradation.

Problem 3: The solid compound is difficult to weigh and appears clumpy or sticky.
  • Potential Cause: The material has absorbed atmospheric moisture due to the hygroscopic nature of the 1,2-propanediol side chain. This typically happens if the container is not sealed properly or is opened while the compound is still cold.

  • Troubleshooting Steps & Solution:

    • Dry the Material (Use with Caution): The material can be dried under a high vacuum in a desiccator for several hours. Note: Do not heat the compound, as this will accelerate oxidative degradation.[7]

    • Proper Handling Workflow: Always allow the container to warm to ambient temperature before opening. Work quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).

    • Improve Storage: Store the vial inside a larger, sealed container with a desiccant to create a micro-environment with low humidity.

Section 4: Visual Workflow and Troubleshooting Diagrams

Diagram 1: Recommended Handling Workflow

This diagram outlines the validated procedure for handling the compound from receipt to the preparation of a stock solution.

G cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_solution_storage Solution Storage storage Store at 2-8°C In Dark, Dry, Sealed Vial equilibrate Equilibrate Vial to Room Temp (20+ min) storage->equilibrate Start Experiment weigh Weigh Solid Quickly in Low-Humidity Env. equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_sol Store Aliquots at -20°C or -80°C aliquot->store_sol

Caption: Workflow for handling and preparing solutions.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common stability-related issues.

G start Problem Observed? issue_color Is the solid discolored? start->issue_color issue_results Are experimental results inconsistent? start->issue_results issue_physical Is the solid clumpy/sticky? start->issue_physical cause_oxidation Cause: Oxidation Action: Discard Material issue_color->cause_oxidation Yes cause_degradation Cause: Solution Degradation Action: Make Fresh Solution issue_results->cause_degradation Yes cause_hygroscopic Cause: Moisture Absorption Action: Dry Under Vacuum issue_physical->cause_hygroscopic Yes solution_storage Solution: Improve Storage (Inert Gas, Desiccator) cause_oxidation->solution_storage solution_aliquot Solution: Aliquot Future Stocks cause_degradation->solution_aliquot hygroscopic hygroscopic hygroscopic->solution_storage

Caption: Decision tree for troubleshooting stability issues.

References

  • Title: The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule Source: ACS Publications URL: [Link]

  • Title: The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole Source: PubMed URL: [Link]

  • Title: Indole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 3-(1H-indol-4-yloxy)propane-1,2-diol Source: PubChem URL: [Link]

  • Title: SAFETY DATA SHEET - (R)-(-)-1,2-Propanediol Source: Thermo Fisher Scientific URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Indole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common experimental challenges with in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles that govern the success of your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the alkylation of indoles?

The primary challenges in indole alkylation revolve around controlling regioselectivity, minimizing side reactions, and preventing degradation of the starting material or product. Specifically, researchers often face:

  • Poor Regioselectivity: The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The reaction can often yield a mixture of N-alkylated and C3-alkylated products, making purification difficult and reducing the yield of the desired isomer.[1][2]

  • Low Yields: This can be a result of incomplete reactions, degradation of the indole substrate under harsh conditions, or the formation of multiple side products.[2][3]

  • Side Reactions: Besides the competition between N- and C-alkylation, polyalkylation (dialkylation) can occur, especially when using highly reactive alkylating agents.[3][4] Another common side reaction is the formation of 3,3'-bisindolylmethanes.[5][6]

  • Substrate Limitations: The electronic properties of the indole ring can significantly impact reactivity. Electron-withdrawing groups can decrease the nucleophilicity of both the nitrogen and the C3-position, making the reaction sluggish.[2] Conversely, sterically hindered indoles or bulky alkylating agents can also lead to lower yields.[2]

Section 2: Troubleshooting Guide: Regioselectivity (N- vs. C3-Alkylation)

Controlling the site of alkylation is paramount for a successful reaction. The following Q&A section delves into specific issues and provides actionable solutions.

Q2: I am trying to achieve N-alkylation, but I'm getting a significant amount of the C3-alkylated product. How can I improve N-selectivity?

This is a classic challenge stemming from the high nucleophilicity of the indole C3 position.[1] To favor N-alkylation, the goal is to make the indole nitrogen a more potent nucleophile than the C3 carbon.

Core Strategy: Deprotonate the indole N-H to form the indolate anion. This significantly increases the nucleophilicity of the nitrogen.

Troubleshooting Table: Enhancing N-Alkylation Selectivity

Parameter Observation/Problem Scientific Rationale & Solution
Base Significant C3-alkylation is observed.Incomplete deprotonation. The neutral indole is still present and reacts at the C3 position. Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the N-H. Allow sufficient time for the deprotonation to occur before adding the alkylating agent.[1][2]
Solvent Poor N-selectivity in ethereal solvents like THF.Solubility of the indolate salt. The sodium salt of indole may precipitate in THF, reducing the concentration of the N-nucleophile in solution. Solution: Use a polar aprotic solvent like DMF. DMF effectively solvates the indolate anion, keeping it in solution and promoting N-alkylation.[1][3]
Temperature Reaction at room temperature gives a mixture of isomers.Kinetic vs. Thermodynamic Control. C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product. Solution: Increasing the reaction temperature can favor the formation of the thermodynamically stable N-alkylated product.[1][2]
Catalysis Using a generic catalyst system.Ligand-controlled regioselectivity. In some catalytic systems, the choice of ligand can dictate the site of alkylation. Solution: For copper hydride (CuH) catalyzed reactions, specific phosphine ligands can be used to selectively generate either the N- or C3-alkylated product.[7]
Protecting Groups C3-alkylation is the desired primary reaction, but N-alkylation is a competitive side reaction.Blocking the N1 position. To force alkylation at other positions, the indole nitrogen can be protected. Solution: Temporarily protect the indole nitrogen with a suitable protecting group. After the desired C-alkylation, the protecting group can be removed.

Workflow for Optimizing N-Alkylation:

N_Alkylation_Workflow start Start: Indole + Alkylating Agent check_regio Mixture of N- and C3-Alkylated Products? start->check_regio strong_base Use Strong Base (e.g., NaH) check_regio->strong_base Yes end Desired N-Alkylated Product check_regio->end No polar_solvent Switch to Polar Aprotic Solvent (e.g., DMF) strong_base->polar_solvent increase_temp Increase Reaction Temperature polar_solvent->increase_temp increase_temp->end Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield reagents Poor Reagent Quality - Indole, alkylating agent, or solvent purity - Inactive catalyst - Wet solvent/reagents start->reagents conditions Suboptimal Reaction Conditions - Incomplete deprotonation (for N-alkylation) - Incorrect temperature - Insufficient reaction time start->conditions decomposition Degradation - Indole decomposition under strong acid - Product instability start->decomposition sol_reagents Verify Reagent Quality - Purify starting materials - Use fresh, anhydrous solvents - Test catalyst activity reagents->sol_reagents sol_conditions Optimize Conditions - Increase base stoichiometry/reaction time - Screen different temperatures - Monitor reaction by TLC/LC-MS conditions->sol_conditions sol_decomposition Mitigate Degradation - Use milder Lewis acids - Avoid strongly acidic conditions - Work up reaction promptly decomposition->sol_decomposition

Caption: Systematic approach to diagnosing and solving low-yield issues in indole alkylation.

  • Reagent Quality: Ensure the purity of your starting materials and the dryness of your solvents. Water can quench strong bases like NaH and interfere with many catalysts.

  • Reaction Conditions: For N-alkylation, incomplete deprotonation is a common culprit. [2]Ensure you are using a sufficient excess of a strong base and allowing enough time for the reaction to go to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Substrate/Product Stability: Indoles can be sensitive to strongly acidic conditions and may decompose. [8]If your reaction involves a Lewis or Brønsted acid, consider if a milder catalyst or condition could be used. Some alkylated indole products may also be unstable, so prompt work-up and purification are recommended.

Q5: My reaction is producing multiple spots on the TLC plate, suggesting polyalkylation. How can I prevent this?

Polyalkylation occurs when the mono-alkylated product is more reactive than the starting indole, leading to a second alkylation event. This is a known issue in Friedel-Crafts alkylations. [9] Strategies to Minimize Polyalkylation:

  • Control Stoichiometry: Use a stoichiometric amount of the alkylating agent or even a slight excess of the indole.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation. [3]* Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the mono-alkylated product.

  • Use a Protecting Group: Protecting the indole nitrogen can de-activate the ring towards further electrophilic substitution at the C3 position.

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole

This protocol is a standard starting point for the N-alkylation of unsubstituted indole using a strong base.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous DMF (dimethylformamide).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for C3-Alkylation of Indole using the "Borrowing Hydrogen" Method

This protocol outlines a general procedure for the C3-alkylation of indoles with alcohols, a greener alternative to using alkyl halides.

  • Preparation: In an oven-dried Schlenk tube, combine the indole (1.0 equivalent), the alcohol (1.5-2.0 equivalents), the nickel or cobalt catalyst (e.g., 5 mol%), and a suitable base (e.g., K2CO3, if required by the specific catalytic system). [10][11]2. Solvent: Add an anhydrous, high-boiling solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (often >100 °C) for the specified time (typically 12-24 hours). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with an appropriate solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the C3-alkylated indole.

References

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.).
  • New Versatile Pd-Catalyzed Alkylation of Indoles via Nucleophilic Allylic Substitution: Controlling the Regioselectivity. (n.d.).
  • Technical Support Center: Strategies for Controlled N- vs C-Alkyl
  • The use of phase-transfer catalysis for the N-alkyl
  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. (2010).
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. (n.d.).
  • troubleshooting regioselectivity in indole N-alkyl
  • Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. (2023).
  • Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. (n.d.). RSC Publishing.
  • A New Protecting-Group Strategy for Indoles. (n.d.).
  • Optimization of reaction conditions for N-alkyl
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.).
  • Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen str
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.).
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar.
  • Why is indole acetic acid not stable under acidic conditions or light. (2024). Reddit.
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.).
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). PubMed Central.
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (n.d.). Unknown Source.
  • Friedel-Crafts Alkylation with Trichloroacetimidates. (n.d.). National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN1kJa9K3tgMeoz_Ybr1gQoN1pcxRLTvaNs0yE8apJtbgxLyeK1h58PhiXa2r7oKgVe84-MhwpwhSIS1vbcdD5Tn4XNt5qnHWiulUzq17wj28KjU3YIxGnucaMomAHoMN2bvvWjoAmIwAFwgs=]([Link]

Sources

Reducing by-product formation in propanediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing By-product Formation and Optimizing Yield

Welcome to the Technical Support Center for propanediol synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of propanediol production, with a specific focus on troubleshooting common issues related to by-product formation and yield optimization. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during propanediol synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield and Poor Selectivity for 1,3-Propanediol in Chemical Synthesis

Question: My glycerol hydrogenolysis reaction is showing low conversion of glycerol and poor selectivity towards the desired 1,3-propanediol (1,3-PDO) isomer. What are the likely causes and how can I improve my results?

Answer: Low yield and selectivity in 1,3-propanediol (1,3-PDO) synthesis from glycerol are common challenges. The formation of 1,3-PDO is thermodynamically less favorable than its isomer, 1,2-propanediol (1,2-PDO), making catalyst choice and reaction conditions critical.[1]

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The catalyst plays a pivotal role in directing the reaction towards 1,3-PDO.[1]

    • Solution: Employ a bifunctional catalyst with both acidic and metallic sites. Pt-W-based catalysts are commonly used for their ability to facilitate the necessary dehydration and hydrogenation steps.[1] The addition of metal oxides can help disperse the active components and adjust acidity, further boosting the 1,3-PDO yield.[1]

  • Incorrect Reaction Temperature: Temperature significantly influences reaction rates and selectivity.

    • Solution: Increasing the temperature can accelerate the cleavage of C-O bonds and improve glycerol conversion. However, excessively high temperatures can lead to a decrease in 1,3-PDO selectivity and the formation of degradation products like acrolein, ethylene glycol, propane, and acetone.[1][2] It is crucial to find the optimal temperature for your specific catalyst system, which typically ranges from 190 to 300°C.[3]

  • Inadequate Hydrogen Pressure: Hydrogen pressure is a key parameter in the hydrogenation step.

    • Solution: Ensure sufficient hydrogen pressure to favor the hydrogenation of the 3-hydroxypropanal (3-HPA) intermediate to 1,3-PDO. The optimal pressure will depend on the catalyst and reactor setup.

Issue 2: High Concentration of Organic Acid By-products in Microbial Fermentation

Question: My fermentation broth for 1,3-propanediol production from glycerol shows high levels of acetic acid, lactic acid, and succinic acid. Why is this happening and how can I redirect the metabolic flux towards 1,3-PDO?

Answer: The formation of organic acids is a common issue in the microbial production of 1,3-PDO, as they are competing metabolic pathways for the carbon source.[4] For instance, microorganisms like Enterobacter agglomerans can produce significant amounts of formate, which lowers the pH and favors acid production, thereby reducing the 1,3-PDO yield.[5]

Possible Causes & Solutions:

  • Suboptimal pH: The pH of the fermentation medium is a critical factor influencing enzymatic activity and metabolic pathways.

    • Solution: Maintain the pH of the fermentation broth within the optimal range for your microbial strain, which is often around 7.0.[6] Implementing a robust pH control system in your bioreactor is essential.

  • Uncontrolled Redox Balance: The conversion of glycerol to 1,3-PDO is a reductive pathway that needs to be balanced with oxidative pathways that generate ATP and reducing equivalents (NADH). An imbalance can lead to the formation of more oxidized by-products like organic acids.

    • Solution: Consider metabolic engineering strategies to redirect the carbon flux towards 1,3-PDO production.[7] This could involve knocking out genes responsible for organic acid production or overexpressing key enzymes in the 1,3-PDO synthesis pathway, such as glycerol dehydratase and 1,3-propanediol oxidoreductase.[5][8]

  • Nutrient Limitation: A lack of essential nutrients can stress the microorganisms and lead to the production of unwanted by-products.

    • Solution: Ensure that the fermentation medium is well-balanced and contains all the necessary nutrients for optimal growth and 1,3-PDO production.[7] For example, supplementing the medium with fumarate, (NH₄)₂HPO₄, and peptone has been shown to increase 1,3-PDO production in recombinant E. coli.[9]

Issue 3: Formation of 3,3'-oxybis-1-propanol By-product in Chemical Synthesis

Question: I am observing a significant amount of 3,3'-oxybis-1-propanol (OD) in my 1,3-propanediol product after distillation. What is the origin of this impurity and how can I prevent its formation or remove it?

Answer: 3,3'-oxybis-1-propanol is a common yield-reducing by-product in the chemical synthesis of 1,3-propanediol, particularly in processes starting from acrolein.[10]

Possible Causes & Solutions:

  • Side Reactions During Synthesis: The formation of this ether by-product can occur during the hydration and hydrogenation steps.

    • Solution: A patented process suggests a method to convert this by-product back into 1,3-propanediol. This involves separating the 3,3'-oxybis-1-propanol by distillation and treating it in an aqueous solution with an acid solid catalyst, such as an acid zeolite, at temperatures between 100 to 300°C. The resulting mixture containing the newly formed 1,3-propanediol can then be recycled back into the purification stage.[10]

Frequently Asked Questions (FAQs)

What are the primary by-products in propanediol synthesis and how are they formed?

The by-products in propanediol synthesis vary depending on the production route (chemical or biological) and the starting material.

  • In chemical synthesis from glycerol , the main by-product is the isomer 1,2-propanediol (1,2-PDO) .[1] This is because the secondary hydroxyl group in glycerol can also be replaced by hydrogen.[1] Other by-products can include n-propanol, isopropanol, and propane, which are formed from further hydrogenolysis of the propanediols.[1] The mechanism involves a dehydration-hydrogenation process, where glycerol is first dehydrated to 3-hydroxypropanal (3-HPA) or acetol. The subsequent hydrogenation of these intermediates leads to 1,3-PDO and 1,2-PDO, respectively.[11]

  • In microbial fermentation of glycerol , common by-products include organic acids such as acetic acid, butyric acid, lactic acid, and succinic acid.[4][12] Other potential by-products are ethanol, n-butanol, and 2,3-butanediol.[4][5] These by-products are a result of competing metabolic pathways for glycerol utilization.[4]

How can I optimize catalyst performance to minimize by-products in chemical synthesis?

Optimizing catalyst performance is key to achieving high selectivity for 1,3-propanediol. Here are some strategies:

  • Catalyst Support: The choice of support material can significantly influence the catalyst's activity and selectivity. Supports with acidic properties are necessary to promote the dehydration of glycerol to 3-HPA.[3]

  • Active Metal: Platinum (Pt) is a commonly used active metal for the hydrogenation step. The dispersion of the metal on the support is crucial for its efficiency.

  • Promoters: The addition of promoters, such as tungsten (W) or rhenium (Re), can enhance the catalyst's performance.[1]

  • Reaction Conditions: As mentioned in the troubleshooting guide, optimizing reaction temperature and hydrogen pressure is critical for maximizing the selectivity towards 1,3-propanediol.

What are the key fermentation parameters to control for reducing by-products in biosynthesis?

To minimize by-product formation in microbial synthesis of 1,3-propanediol, it is essential to control several key parameters:

ParameterOptimal Range/Control StrategyRationale
pH Typically around 7.0, requires active control.[6]Influences enzyme activity and metabolic pathways. Deviations can favor organic acid production.[5]
Temperature Strain-dependent, e.g., 30°C for Citrobacter freundii.[6]Affects microbial growth rate and enzyme kinetics.
Glycerol Concentration Maintained at a controlled level, e.g., below 15 g/L during fed-batch for C. freundii.[6]High concentrations of glycerol can be inhibitory to some microbial strains.
Agitation Speed Optimized for adequate mixing without causing excessive shear stress, e.g., 80 rpm for C. freundii.[6]Ensures homogenous distribution of nutrients and cells.
Aeration Typically anaerobic or micro-aerobic conditions.The conversion of glycerol to 1,3-propanediol is a reductive pathway that occurs under anaerobic conditions.[5]
How can I effectively purify 1,3-propanediol from the reaction mixture or fermentation broth?

Purification is a critical step to obtain high-purity 1,3-propanediol. The strategy depends on the production method.

  • From Fermentation Broth: A multi-step process is typically required.[13] This can include:

    • Biomass Removal: Filtration or centrifugation to remove microbial cells.[14]

    • Removal of Soluble Impurities: Treatment with activated charcoal to remove proteins and color impurities.[13]

    • Desalination: Ion exchange chromatography or electrodialysis to remove inorganic salts.[15]

    • Water Removal: Vacuum distillation to concentrate the 1,3-propanediol.[13][15]

    • Final Purification: Further purification can be achieved through gradient chromatography or a final vacuum distillation step.[13]

  • From Chemical Synthesis Reaction Mixture:

    • Catalyst Removal: Filtration to remove the solid catalyst.

    • Distillation: Fractional distillation is the primary method to separate 1,3-propanediol from unreacted glycerol, the 1,2-propanediol isomer, and other by-products.[10]

Visualizing Key Processes

Glycerol Conversion Pathways

G Glycerol Glycerol 3-HPA 3-Hydroxypropanal Glycerol->3-HPA Dehydration (Chemical/Biological) Acetol Acetol Glycerol->Acetol Dehydration Organic_Acids Organic Acids (e.g., Acetic, Lactic) Glycerol->Organic_Acids Oxidative Metabolism (Biological) PDO_1_3 1,3-Propanediol 3-HPA->PDO_1_3 Hydrogenation/ Reduction PDO_1_2 1,2-Propanediol Acetol->PDO_1_2 Hydrogenation G Start Low 1,3-PDO Yield Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Optimize_Catalyst Employ bifunctional catalyst (e.g., Pt-W based). Consider promoters. Check_Catalyst->Optimize_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Optimize_Catalyst->Check_Temp Optimize_Temp Adjust temperature to balance conversion and selectivity. Check_Temp->Optimize_Temp No Check_Pressure Is hydrogen pressure adequate? Check_Temp->Check_Pressure Yes Optimize_Temp->Check_Pressure Optimize_Pressure Increase H2 pressure to favor hydrogenation. Check_Pressure->Optimize_Pressure No End Improved 1,3-PDO Yield Check_Pressure->End Yes Optimize_Pressure->End

Caption: A step-by-step troubleshooting guide for low 1,3-propanediol yield.

References

Sources

Technical Support Center: Enhancing the Resolution of 3-(1H-Indol-4-yloxy)-1,2-propanediol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-(1H-Indol-4-yloxy)-1,2-propanediol. This molecule, a key intermediate with significant potential in pharmaceutical development, presents a common yet critical challenge: the efficient and high-fidelity resolution of its enantiomers. The spatial arrangement of atoms in each enantiomer can lead to vastly different pharmacological and toxicological profiles, making their separation a regulatory and scientific necessity.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale for each technique. It is designed to be a dynamic resource, offering robust starting protocols and in-depth troubleshooting guides to navigate the complexities of chiral resolution.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used analytical and preparative technique for separating enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Foundational Protocol: Chiral HPLC Method Development

The following protocol is a recommended starting point for the analytical-scale separation of 3-(1H-Indol-4-yloxy)-1,2-propanediol enantiomers, based on established methods for structurally similar propranolol analogues.[1][2][3][4]

Instrumentation:

  • Standard HPLC system with UV detection

Recommended Columns (Screening):

  • Polysaccharide-based CSPs are highly recommended.[3]

    • ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

    • Lux® Amylose-2

Initial Mobile Phase Conditions (Normal Phase):

  • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Mobile Phase B: n-Hexane/Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA)[3]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm or 280 nm

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a racemic standard of 3-(1H-Indol-4-yloxy)-1,2-propanediol in the mobile phase or a miscible solvent (e.g., isopropanol) to a concentration of approximately 0.5 mg/mL.

  • Injection: Inject 5-10 µL of the sample.

  • Analysis: Monitor the chromatogram for the separation of two peaks.

  • Optimization: If separation is not optimal, systematically adjust the ratio of the alcohol modifier (isopropanol or ethanol) and the concentration of the basic additive (DEA).

Diagram: Chiral HPLC Method Development Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Evaluation & Optimization Start Racemic Sample of 3-(1H-Indol-4-yloxy)-1,2-propanediol Column_Screen Select Chiral Columns (e.g., ChiralPak IA, Chiralcel OD-H) Start->Column_Screen Mobile_Phase_Prep Prepare Initial Mobile Phases (Hexane/Alcohol + 0.1% DEA) Column_Screen->Mobile_Phase_Prep Equilibrate Equilibrate Column Mobile_Phase_Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Analyze Analyze Chromatogram Inject->Analyze Resolution_Check Resolution > 1.5? Analyze->Resolution_Check Optimize_Mobile_Phase Adjust Alcohol/DEA Ratio Resolution_Check->Optimize_Mobile_Phase No End Validated Method Resolution_Check->End Yes Optimize_Mobile_Phase->Equilibrate Optimize_Temp Optimize Temperature Optimize_Mobile_Phase->Optimize_Temp Optimize_Temp->Equilibrate

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting Guide: Chiral HPLC

Question 1: I am seeing no separation or very poor resolution (Rs < 1.5) between the enantiomer peaks. What should I do?

  • Answer: This is a common starting point in chiral method development. The issue lies in insufficient differential interaction between your enantiomers and the chiral stationary phase.

    • Immediate Steps:

      • Change the Alcohol Modifier: If you are using isopropanol, switch to ethanol, or vice-versa. The steric hindrance and hydrogen bonding properties of the alcohol can significantly impact chiral recognition.

      • Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A common range to explore is from 5% to 25%.

      • Optimize the Additive: For a basic compound like yours, a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) is crucial to suppress undesirable interactions with residual silanols on the silica surface.[5] Vary the concentration from 0.05% to 0.2%.

    • If the Problem Persists:

      • Screen Different CSPs: The initial column may not be suitable. Test a CSP with a different chiral selector (e.g., if you started with an amylose-based column, try a cellulose-based one).

      • Lower the Temperature: Reducing the column temperature (e.g., to 15°C or 20°C) can enhance the enantioselectivity of the separation, as it strengthens the transient diastereomeric interactions.[6]

Question 2: My peaks are tailing, which is affecting the accuracy of integration and resolution.

  • Answer: Peak tailing is typically caused by secondary, unwanted interactions between the analyte and the stationary phase, or by column overload.

    • Troubleshooting Steps:

      • Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

      • Optimize the Basic Additive: The indole nitrogen and the secondary amine in your molecule can interact with acidic sites on the silica support. Ensure your mobile phase contains an adequate concentration of a basic modifier like DEA or TEA (0.1% is a good starting point) to mask these sites.[5]

      • Mobile Phase pH (for Reversed-Phase): If you are using a reversed-phase method, ensure the pH of the aqueous component is at least 2 pH units above the pKa of the secondary amine to keep it in its neutral form and minimize tailing.

Question 3: I am observing "ghost peaks" in my chromatogram, especially during a gradient run.

  • Answer: Ghost peaks are extraneous peaks that do not originate from your injected sample. They are often due to contamination in the HPLC system or mobile phase.

    • Systematic Diagnosis:

      • Run a Blank Gradient: Run your gradient method without injecting any sample. If the ghost peaks are still present, the source is likely your mobile phase or the system itself.

      • Inject Sample Solvent: If the blank run is clean, inject a sample of the solvent you used to dissolve your compound. If the peaks appear, your solvent is contaminated.

      • Check for Carryover: If the solvent blank is also clean, the issue is likely carryover from a previous injection. Implement a robust needle wash protocol using a strong solvent.

    • Preventative Measures:

      • Always use high-purity, HPLC-grade solvents.

      • Prepare fresh mobile phase daily.

      • Filter all mobile phases before use.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a diol like 3-(1H-Indol-4-yloxy)-1,2-propanediol, lipase-catalyzed acylation is a highly effective strategy.

Foundational Protocol: Lipase-Catalyzed Acylation

This protocol is based on successful resolutions of similar 3-aryloxy-1,2-propanediols.[7]

Materials:

  • Enzyme: Cross-linked enzyme aggregates (CLEAs) of lipase from Burkholderia ambifaria (YCJ01)[7] or commercially available lipases like Novozym 435 (Candida antarctica lipase B).

  • Substrate: Racemic 3-(1H-Indol-4-yloxy)-1,2-propanediol.

  • Acyl Donor: Vinyl acetate.

  • Solvent: Isopropyl ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Protocol:

  • Reaction Setup: In a sealed vial, dissolve the racemic diol (e.g., 100 mg, 1 equivalent) in the chosen organic solvent (e.g., 5 mL).

  • Add Acyl Donor: Add vinyl acetate (2-3 equivalents).

  • Initiate Reaction: Add the lipase (e.g., 20-50 mg) to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 35-40°C) with gentle agitation.

  • Monitoring: Periodically take aliquots from the reaction, filter out the enzyme, and analyze by chiral HPLC to determine the enantiomeric excess (ee) of the remaining diol and the formed monoacetate.

  • Termination: Stop the reaction at or near 50% conversion to achieve the highest possible ee for both the unreacted enantiomer and the product.

  • Workup: Filter off the enzyme (it can often be washed and reused). Evaporate the solvent and purify the unreacted diol and the acylated product by column chromatography.

Diagram: Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Separation Start Racemic Diol + Solvent Add_Acyl Add Vinyl Acetate Start->Add_Acyl Add_Enzyme Add Lipase (e.g., Novozym 435) Add_Acyl->Add_Enzyme Incubate Incubate at 35-40°C Add_Enzyme->Incubate Monitor Monitor by Chiral HPLC Incubate->Monitor Conversion_Check Conversion ~50%? Monitor->Conversion_Check Conversion_Check->Incubate No Stop_Reaction Stop Reaction Conversion_Check->Stop_Reaction Yes Filter_Enzyme Filter to Remove Enzyme Stop_Reaction->Filter_Enzyme Separate Separate Products by Chromatography Filter_Enzyme->Separate End Enantioenriched Diol & Monoacetate Separate->End

Sources

Technical Support Center: Method Development for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the method development for quantifying specific pharmaceutical compounds. This resource is designed for researchers, scientists, and drug development professionals.

Part 1: Quantifying Pindolol Impurity D (CAS 61212-32-6)

Introduction to Analytical Challenges

The compound with CAS number 61212-32-6 is identified as 3-(1H-Indol-4-yloxy)-1,2-propanediol, a known impurity of the beta-blocker Pindolol.[1][2][3] The primary challenge in quantifying this impurity lies in its detection and separation from the active pharmaceutical ingredient (API), Pindolol, which is typically present at a much higher concentration.[4] Method development must focus on achieving adequate sensitivity, selectivity, and accuracy for this low-level analyte.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary challenge is poor resolution between the Pindolol API peak and the Impurity D peak in my HPLC-UV analysis. What steps can I take to improve separation?

A1: Poor resolution is a common issue when analyzing impurities. Here’s a systematic approach to troubleshoot and improve your separation:

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) and its concentration. Acetonitrile often provides sharper peaks and different selectivity compared to methanol.

    • pH Adjustment: The ionization state of both Pindolol and its impurity can be manipulated by adjusting the mobile phase pH. Experiment with a pH range around the pKa values of the compounds to maximize differences in retention.

    • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, but be mindful of potential salt precipitation.

  • Column Chemistry:

    • If you are using a standard C18 column, consider switching to a column with a different selectivity. A phenyl-hexyl or a polar-embedded column could offer alternative interactions and improve separation.

    • Particle size can also play a role; smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution.

  • Gradient Elution:

    • If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. A slow, targeted gradient around the elution time of the two compounds can significantly enhance separation.

Q2: I am struggling with low sensitivity for Impurity D (CAS 61212-32-6). How can I improve my limit of detection (LOD) and limit of quantification (LOQ)?

A2: Low sensitivity for a low-level impurity is a frequent hurdle. Consider the following strategies:

  • Wavelength Selection:

    • Ensure you are using the optimal UV detection wavelength for Impurity D. While you might be monitoring at the lambda max of Pindolol, the impurity may have a different optimal absorbance. A diode array detector (DAD) is invaluable for determining the impurity's lambda max.

  • Sample Concentration and Injection Volume:

    • Increase the concentration of your sample, if possible, without overloading the column with the API.

    • Increase the injection volume. Be aware that this may lead to peak broadening, so a balance must be found.

  • Alternative Detection Methods:

    • If UV detection is insufficient, consider using a more sensitive detector like a mass spectrometer (MS). LC-MS or LC-MS/MS will offer significantly higher sensitivity and selectivity.

Q3: I am observing peak tailing for my Impurity D peak. What are the likely causes and solutions?

A3: Peak tailing can compromise peak integration and accuracy. Here are common causes and their remedies:

  • Secondary Silanol Interactions: The free silanol groups on the silica backbone of the column can interact with basic compounds, causing tailing.

    • Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine (TEA), to your mobile phase.

  • Column Overload: While less likely for an impurity, it's a possibility.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: A void at the head of the column or contamination can lead to poor peak shape.

    • Solution: Reverse-flush the column, or if the problem persists, replace it.

Experimental Workflow: HPLC-UV Method Development for Impurity Analysis

Below is a generalized workflow for developing an HPLC-UV method for quantifying an impurity like 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Caption: A typical workflow for HPLC method development and validation for impurity quantification.

Part 2: Quantifying 2,4-Diamino-6-hydroxypyrimidine (CAS 56-06-4)

Important Note on CAS Number: The initial query specified CAS 61212-32-6. However, some search results for the chemical properties pointed towards 2,4-Diamino-6-hydroxypyrimidine, which has a CAS number of 56-06-4.[5][6] This section addresses the method development challenges for this compound.

Introduction to Analytical Challenges

2,4-Diamino-6-hydroxypyrimidine is a polar compound with good water solubility.[6][7] The primary challenges in its quantification often revolve around its high polarity, which can lead to poor retention on traditional reversed-phase HPLC columns, and its potential for interactions with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing poor or no retention of 2,4-Diamino-6-hydroxypyrimidine on my C18 column. How can I improve its retention?

A1: This is a classic issue with highly polar analytes on reversed-phase columns. Here are some effective strategies:

  • Aqueous Mobile Phase: Use a mobile phase with a very high aqueous content (e.g., 95-100% aqueous). Ensure your C18 column is "aqueous stable" to prevent phase collapse.

  • Alternative Column Chemistries:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which improves interaction with polar analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for acidic compounds or an alkyl sulfonate for basic compounds) to the mobile phase. This will form a neutral complex with your analyte, increasing its retention on a reversed-phase column.

Q2: My peak shape for 2,4-Diamino-6-hydroxypyrimidine is poor, showing significant tailing. What could be the cause?

A2: Peak tailing for this compound can be due to several factors:

  • Secondary Interactions: The amino groups in the molecule can interact with acidic silanol groups on the silica surface of the column.

    • Solution: Use a high-purity, base-deactivated column. Adjusting the mobile phase pH to suppress the ionization of the silanol groups (low pH) or the analyte (high pH) can also help.

  • Metal Chelation: The molecule may chelate with trace metals in the HPLC system or column.

    • Solution: Add a chelating agent like EDTA to the mobile phase in low concentrations.

Q3: What are the best starting conditions for developing an HPLC-UV method for 2,4-Diamino-6-hydroxypyrimidine?

A3: A good starting point would be a reversed-phase method using a polar-modified C18 column or a HILIC column. A patent for an HPLC-UV detection method suggests the following conditions as a reference[8]:

ParameterCondition
Column Hydrophilic-retaining chromatographic column
Mobile Phase A: Potassium dihydrogen phosphate aqueous solutionB: Methanol
Elution Gradient
Detection 210 nm

This method uses a gradient elution to separate the main component from its starting materials and other impurities.[8]

Logical Troubleshooting Flow for Poor Retention

The following diagram illustrates a decision-making process for addressing poor retention of polar analytes.

troubleshooting_retention start Poor Retention of Polar Analyte c18_check Using Standard C18 Column? start->c18_check aqueous_stable Use 100% Aqueous Mobile Phase (with aqueous-stable column) c18_check->aqueous_stable Yes alt_column Switch to Alternative Column (e.g., Polar-Embedded, HILIC) c18_check->alt_column No ion_pair Introduce Ion-Pairing Reagent aqueous_stable->ion_pair Still Poor end Improved Retention aqueous_stable->end Improved ion_pair->end alt_column->end

Caption: A troubleshooting guide for improving the retention of polar compounds in HPLC.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine.
  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Pharmaffiliates. (n.d.). Pindolol-impurities - Heterocycles. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(1H-Indol-4-yloxy)- | CAS#:61212-32-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 61212-32-6| Product Name : Pindolol - Impurity D. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Boro et al., IJPSR, 2019; Vol. 10(6): 3012-3021. (2019). International Journal of Pharmaceutical Sciences and Research.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods.
  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). Lead(II) perchlorate, hexahydrate (1:2:6). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Pindolol, a non-selective beta-blocker used to treat hypertension and angina pectoris, robust and reproducible synthesis of this compound is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Reaction Overview and Key Challenges

The synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol typically involves the etherification of 4-hydroxyindole with a suitable three-carbon electrophile. A common and effective route is the reaction of 4-hydroxyindole with 3-chloro-1,2-propanediol in the presence of a base. While straightforward in principle, scaling this reaction presents several challenges that can impact yield, purity, and reproducibility.

Core Reaction Scheme:

This guide will address common issues related to starting material quality, reaction conditions, byproduct formation, and product isolation that are frequently encountered during scale-up.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the synthesis and purification of 3-(1H-Indol-4-yloxy)-1,2-propanediol, highlighting critical control points.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start Start Reagents Charge 4-Hydroxyindole, 3-Chloro-1,2-propanediol, Base, Solvent Start->Reagents 1. Setup Reaction Heat and Stir (e.g., 80°C) Reagents->Reaction 2. Initiate Monitoring Monitor by TLC/HPLC Reaction->Monitoring 3. Control Quench Cool and Quench Monitoring->Quench 4. Reaction Complete Extraction Solvent Extraction Quench->Extraction 5. Phase Sep. Concentration Concentrate Under Vacuum Extraction->Concentration 6. Solvent Removal Chromatography Column Chromatography Concentration->Chromatography 7. Crude Product Crystallization Recrystallization (Optional) Chromatography->Crystallization 8. Purity Enhancement Drying Dry Final Product Crystallization->Drying 9. Solid Isolation End End Drying->End 10. Final Product

Caption: Overall workflow for the synthesis and purification of 3-(1H-Indol-4-yloxy)-1,2-propanediol.

II. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise before and during the synthesis.

Q1: What is the quality of 4-hydroxyindole critical for this reaction?

A1: The purity of 4-hydroxyindole is paramount. It is a known challenge that 4-hydroxyindoles can be unstable and prone to oxidation, leading to the formation of colored impurities that can complicate purification.[2] It is advisable to use freshly prepared or purified 4-hydroxyindole. If the starting material has a dark color, it is recommended to purify it by column chromatography or recrystallization before use. Several synthetic routes to 4-hydroxyindole exist, and the choice of method can impact its purity.[3]

Q2: Which base and solvent system is recommended for scale-up?

A2: A common and effective system is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile or DMF. For scale-up, acetonitrile is often preferred due to its lower boiling point, which facilitates easier removal during work-up. The amount of base used is also a critical parameter to optimize; typically, a slight excess is used to drive the reaction to completion.[4]

Q3: What are the expected byproducts in this synthesis?

A3: The primary byproducts can arise from several side reactions:

  • N-alkylation of the indole: The indole nitrogen can also be alkylated by 3-chloro-1,2-propanediol.

  • Dialkylation: The phenolic oxygen and the indole nitrogen can both be alkylated.

  • Reaction of the base with the electrophile: The base can react with 3-chloro-1,2-propanediol, leading to the formation of glycidol and other related impurities.[5]

  • Dimerization: Under certain conditions, dimerization of 4-hydroxyindole can occur.

Careful control of reaction temperature and stoichiometry can help minimize the formation of these byproducts.

Q4: How can I effectively monitor the reaction progress?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting materials and the formation of the product. A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30-60% ethyl acetate in hexane). For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[6]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Troubleshooting Decision Tree

Troubleshooting_Tree problem problem cause cause solution solution P1 Low or No Product Formation C1_1 Poor Quality Starting Materials P1->C1_1 C1_2 Inactive Base P1->C1_2 C1_3 Sub-optimal Temperature/Time P1->C1_3 P2 Multiple Spots on TLC (Byproducts) C2_1 Reaction Temperature Too High P2->C2_1 C2_2 Incorrect Stoichiometry P2->C2_2 C2_3 Air/Moisture Contamination P2->C2_3 P3 Difficulty in Product Isolation/Purification C3_1 Product is an Oil P3->C3_1 C3_2 Emulsion during Work-up P3->C3_2 C3_3 Co-eluting Impurities P3->C3_3 S1_1 Purify 4-hydroxyindole. Use fresh 3-chloro-1,2-propanediol. C1_1->S1_1 S1_2 Use freshly ground, anhydrous base. C1_2->S1_2 S1_3 Optimize temperature (e.g., 70-90°C). Increase reaction time. C1_3->S1_3 S2_1 Lower reaction temperature. C2_1->S2_1 S2_2 Carefully control reagent addition. Consider slow addition of electrophile. C2_2->S2_2 S2_3 Run reaction under inert atmosphere (N₂ or Ar). C2_3->S2_3 S3_1 Attempt crystallization from different solvent systems. Purify via column chromatography. C3_1->S3_1 S3_2 Add brine to break emulsion. Filter through Celite. C3_2->S3_2 S3_3 Optimize chromatography conditions (gradient elution, different solvent system). C3_3->S3_3

Caption: A decision tree for troubleshooting common issues in the synthesis.

Detailed Troubleshooting Scenarios
Problem Potential Cause Recommended Solution & Explanation
Low Reaction Conversion 1. Ineffective Deprotonation of 4-Hydroxyindole: The phenolic proton of 4-hydroxyindole must be removed for the nucleophilic attack to occur. If the base is weak, wet, or sterically hindered, this step will be inefficient.Solution: Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area. Consider a stronger base like sodium hydride (NaH) if other options fail, but exercise caution due to its pyrophoric nature.[7]
2. Degradation of Starting Materials: 4-hydroxyindole is susceptible to oxidation, especially at elevated temperatures in the presence of air. 3-chloro-1,2-propanediol can hydrolyze or oligomerize under harsh basic conditions.Solution: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the 4-hydroxyindole is of high purity and light in color. Add the base and electrophile at room temperature before heating.
Formation of N-Alkylated Byproduct 1. High Reaction Temperature: At higher temperatures, the kinetic barrier for the alkylation of the less nucleophilic indole nitrogen is more easily overcome.Solution: Optimize the reaction temperature. A temperature range of 70-90°C is often a good starting point.[8] Monitor the reaction by TLC or HPLC to find the optimal balance between reaction rate and selectivity.
2. Strong Base: Very strong bases can deprotonate the indole N-H, increasing its nucleophilicity and promoting N-alkylation.Solution: Use a milder base like K₂CO₃ instead of stronger bases like NaH if N-alkylation is a significant issue. The pKa of the 4-hydroxyl group is significantly lower than that of the indole N-H, allowing for selective deprotonation with a suitable base.
Difficult Purification 1. Product is a viscous oil: The diol functionality can lead to a product that is difficult to crystallize.Solution: If direct crystallization fails, column chromatography is the most reliable purification method. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. After chromatography, attempt crystallization again from various solvent systems (e.g., ethyl acetate/hexanes, acetone/water).
2. Emulsion during aqueous work-up: The diol product can act as a surfactant, leading to the formation of stable emulsions during extraction.Solution: To break emulsions, add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. Alternatively, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
Scale-up Inconsistency 1. Inefficient Heat Transfer: As the reaction scale increases, surface area-to-volume ratio decreases, which can lead to poor heat distribution and localized "hot spots" that promote side reactions.Solution: Use a reactor with efficient overhead stirring and a temperature-controlled heating mantle or oil bath. For very large scales, consider a jacketed reactor with a circulating heat transfer fluid. Ensure the reaction mixture is well-agitated throughout the process.
2. Inefficient Mixing: Poor mixing can lead to localized high concentrations of reagents, which can favor byproduct formation.Solution: Ensure the stirrer speed is adequate to maintain a homogeneous mixture. The choice of impeller design can also be important for efficient mixing in large reactors.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol (Lab Scale)

This protocol is a representative procedure for a laboratory-scale synthesis.

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyindole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per gram of 4-hydroxyindole).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Add 3-chloro-1,2-propanediol (1.2 eq) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80°C and monitor the progress by TLC (30-60% ethyl acetate in hexanes). The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(1H-indol-4-yloxy)-1,2-propanediol as a solid or viscous oil.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 60-70%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

V. Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the indole ring protons, the protons of the propanediol backbone, and the hydroxyl protons. The chemical shifts and coupling patterns should be consistent with the structure.
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the structure.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₃, MW: 207.23 g/mol ).[9]
HPLC A single major peak should be observed, indicating the purity of the compound.
Melting Point A sharp melting point range is indicative of high purity. Literature values are in the range of 94-96°C.

VI. Safety Considerations

  • 4-Hydroxyindole: Can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Chloro-1,2-propanediol: Is a suspected carcinogen and mutagen. Handle in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Handle in a fume hood and away from ignition sources.

  • Bases: Potassium carbonate is an irritant. Stronger bases like sodium hydride are highly reactive and require specialized handling procedures.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

This technical support guide provides a comprehensive overview of the key aspects of scaling up the synthesis of 3-(1H-Indol-4-yloxy)-1,2-propanediol. By understanding the underlying chemistry and potential pitfalls, researchers can develop a robust and efficient process for the production of this valuable pharmaceutical intermediate.

VII. References

  • Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.

  • Gawinecki, R., et al. (2008). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. Il Farmaco, 63(9), 735-741.

  • de Souza, R. O. M. A., et al. (2021). Machine-assisted and scaled-up synthesis of propofol. Reaction Chemistry & Engineering, 6(7), 1234-1240.

  • Johansen, J. E., et al. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 26(6), 1735.

  • Lee, S., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 28(24), 8031.

  • Johansen, J. E., et al. (2021). Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol. Preprints.org.

  • Pathakoti, M., & Ahuja, S. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 18, 10-25.

  • Chemsrc. (2023). 3-(1H-Indol-4-yloxy)-. chemsrc.com. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-indol-4-yloxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2), 202292S2.

  • Johansen, J. E., et al. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. ResearchGate.

  • Al-Zahrani, K. A. M., et al. (2019). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 24(15), 2788.

  • Tkachev, A. V. (2018). Synthesis and crystal structure of (S)-pindolol. ResearchGate.

  • Boruah, M., & Prajapati, D. (2018). Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones. ACS Omega, 3(10), 13088-13096.

  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.

  • Google Patents. (1979). 4-Hydroxy-indole prodn. from 4-alkoxy cpds. - by dealkylation with hydrobromic acid, used as intermediate for beta receptor blockers.

  • ResearchGate. (n.d.). Alkylation/cyclization of 4-hydroxyindole in the presence of urea system 24. researchgate.net.

  • Google Patents. (2015). Preparation method of 3-amino-1,2-propanediol.

  • Google Patents. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

  • ResearchGate. (2013). Synthesis and characterization of 3-amino-1, 2-propanediol. researchgate.net.

  • ResearchGate. (2008). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. researchgate.net.

  • LGC Standards. (n.d.). 3-(1H-Indol-4-yloxy)-1,2-propanediol. lgcstandards.com.

  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. benchchem.com.

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. oiv.int.

  • Seventh Sense Research Group. (2021). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive index detector. journal.ssrg.org.

  • ResearchGate. (2004). Polymorphism of pindolol, 1-(1H-indol-4-yloxyl)-3-isopropylamino-propan-2-ol. researchgate.net.

  • International Organisation of Vine and Wine. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). oiv.int.

  • Google Patents. (2005). Purification of biologically-produced 1,3-propanediol.

  • ResearchGate. (2014). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. researchgate.net.

  • MDPI. (2020). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. mdpi.com.

  • Google Patents. (2013). Synthesis method of 3-amino-1,2-propanediol.

  • Nunes, S. C. C., et al. (2004). Polymorphism of pindolol, 1-(1H-indol-4-yloxyl)-3-isopropylamino-propan-2-ol. International Journal of Pharmaceutics, 285(1-2), 13-21.

  • Sigma-Aldrich. (n.d.). Pindolol. sigmaaldrich.com.

Sources

Validation & Comparative

A Comparative Guide to the Analysis of 3-(1H-Indol-4-yloxy)-1,2-propanediol and Other Beta-Blocker Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Beta-Blockers

Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmias. The therapeutic success and safety of these drugs, such as Pindolol, Propranolol, Metoprolol, and Atenolol, are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Unwanted chemical substances, known as impurities, can arise during synthesis or degradation and may impact the drug's efficacy and safety, even at trace levels.[1]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), have established stringent thresholds for the reporting, identification, and toxicological qualification of these impurities.[2][3][4][5] This guide provides an in-depth comparison of 3-(1H-Indol-4-yloxy)-1,2-propanediol, a key impurity of Pindolol, with prominent impurities found in other widely prescribed beta-blockers. We will explore their origins, analytical challenges, and provide a robust experimental framework for their comparative analysis.

Focus Impurity: 3-(1H-Indol-4-yloxy)-1,2-propanediol

3-(1H-Indol-4-yloxy)-1,2-propanediol is recognized in pharmacopeias as Pindolol Impurity D.[6][7] It is a process-related impurity, meaning it typically forms during the synthesis of the Pindolol API rather than as a degradation product.

Chemical Structure and Origin: The structure features a diol functional group attached to the indole core via an ether linkage. Its formation is often a consequence of the reaction between 4-hydroxyindole, a key starting material for Pindolol, and a reactive epoxide intermediate, such as glycidol or its derivatives, under conditions that favor the opening of the epoxide ring to form the diol instead of the desired secondary amine.

Caption: Potential synthetic origin of Pindolol Impurity D.

A Comparative Landscape: Impurities in Other Major Beta-Blockers

To understand the unique analytical considerations for Pindolol Impurity D, it is essential to compare it with impurities from other beta-blockers.

  • Propranolol: As a non-selective beta-blocker, its impurity profile includes both process-related compounds and degradation products.[8] A common process impurity is 1-Naphthol , a starting material.[9] Degradation can lead to various oxidation products and dimers. The presence of the naphthalene ring system in Propranolol and its impurities generally provides a strong UV chromophore, aiding in detection.

  • Metoprolol: This cardioselective beta-blocker presents unique analytical challenges. Its impurity profile includes compounds with a strong UV chromophore, such as Metoprolol Related Compound A, but also impurities that lack a UV-absorbing aromatic ring, like Metoprolol Impurities M and N.[10] The detection of these non-chromophoric impurities requires alternative techniques to standard UV detection, such as charged aerosol detection (CAD) or mass spectrometry (MS).[10]

  • Atenolol: Atenolol is hydrophilic and primarily eliminated unchanged.[11] However, it is susceptible to degradation, particularly hydrolysis of its terminal acetamide group to form Atenolol Acid ([4-(2,3-dihydroxypropoxy)phenyl]acetic acid).[12][13][14] This degradation pathway is a key focus in stability studies.

Caption: Chemical structures of key beta-blocker impurities.

Head-to-Head Technical Comparison

The choice of an analytical strategy is dictated by the physicochemical properties of the impurities and the parent API. A direct comparison highlights these distinctions.

Feature3-(1H-Indol-4-yloxy)-1,2-propanediol1-Naphthol (Propranolol Impurity)Metoprolol Impurity M/NAtenolol Acid (Atenolol Impurity)
Parent API PindololPropranololMetoprololAtenolol
Typical Origin Process-RelatedProcess-Related (Starting Material)Process-RelatedDegradation (Hydrolysis)
Key Structural Moiety Indole, DiolNaphthaleneAliphatic α-hydroxyaminePhenyl, Carboxylic Acid
UV Chromophore Strong (Indole Ring)Strong (Naphthalene Ring)NoneWeak (Benzene Ring)
Polarity Moderately PolarNon-PolarHighly PolarPolar
Primary Analytical Challenge Resolution from Pindolol and other polar impurities.High concentration in raw materials; potential for carryover.Detection without a UV chromophore requires CAD, ELSD, or MS.[10]Resolution from the polar Atenolol API on reverse-phase columns.
Detection Method HPLC-UVHPLC-UVHPLC-CAD, LC-MSHPLC-UV (low wavelength)

A Validated Experimental Protocol for Comparative Analysis

To ensure trustworthy and reproducible results, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount. The following protocol provides a robust framework for the simultaneous analysis of a beta-blocker and its key impurities.

Causality of Method Choice: Reverse-phase HPLC is selected due to its versatility in separating compounds with a range of polarities, which is typical for a drug substance and its impurities. A gradient elution is employed to ensure adequate resolution between early-eluting polar compounds (like Atenolol Acid) and later-eluting non-polar compounds (like 1-Naphthol) within a reasonable runtime. UV detection is a cost-effective and robust primary detection method, suitable for the chromophoric impurities being compared.

1. Apparatus

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

2. Reagents and Materials

  • Reference standards for the API (Pindolol, Propranolol, etc.) and impurities (Pindolol Impurity D, 1-Naphthol, etc.).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic.

  • Orthophosphoric acid.

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B (linear gradient)

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm (provides a good compromise for detecting both indole and phenyl moieties).

  • Injection Volume: 10 µL.

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the reference standards in a diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 µg/mL for each impurity and 100 µg/mL for the API.

  • Test Solution: Accurately weigh and dissolve the drug substance sample in the diluent to a final API concentration of 1 mg/mL.

5. Method Validation (Trustworthiness) The protocol's reliability must be established through validation according to ICH Q2(R1) guidelines.

  • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) on the API to demonstrate that degradation product peaks do not interfere with the quantification of specified impurities.

  • Linearity: Analyze a series of impurity solutions over a range (e.g., LOQ to 150% of the specification limit) to confirm a linear relationship between peak area and concentration.

  • Accuracy & Precision: Determine the recovery of spiked impurities from the sample matrix at multiple concentrations. Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably quantified with acceptable precision and accuracy.

Caption: General workflow for HPLC-based impurity analysis.

Conclusion

The analysis of 3-(1H-Indol-4-yloxy)-1,2-propanediol, a process-related impurity of Pindolol, presents a distinct set of challenges and requirements compared to impurities found in other beta-blockers like Propranolol, Metoprolol, and Atenolol. While its strong indole chromophore simplifies detection by UV, its polarity and potential for co-elution with the parent drug demand a well-resolved chromatographic method. In contrast, analysts working with Metoprolol must contend with non-chromophoric impurities requiring specialized detectors, while those studying Atenolol must focus on stability-indicating methods to track its primary hydrolysis degradant.

Ultimately, a comprehensive understanding of an impurity's origin, physicochemical properties, and the regulatory landscape is essential. By employing robust, validated analytical methods as outlined in this guide, researchers and drug development professionals can effectively control impurities, ensuring the quality, safety, and efficacy of these vital cardiovascular medications.

References

  • RSC Publishing. (2020). Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. Royal Society of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • The University of Queensland. (2016).
  • SynThink Research Chemicals. (n.d.). Propranolol EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • ResearchGate. (n.d.). Identification and structural characterization of biodegradation products of atenolol and glibenclamide by liquid chromatography coupled to hybrid quadrupole time-of-flight and quadrupole ion trap mass spectrometry.
  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
  • Wikipedia. (n.d.).
  • Eawag. (2012).
  • Pharmaffiliates. (n.d.). Metoprolol-impurities.
  • Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. FDA.
  • Agilent Technologies. (2014).
  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube.
  • Scholars Research Library. (n.d.). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library.
  • Coompo Research Chemicals. (n.d.). 3-(1H-Indol-4-yloxy)-1,2-propanediol | 61212-32-6. Coompo.
  • Simson Pharma. (n.d.). Pindolol EP Impurity D | CAS No: 61212-32-6. Simson Pharma.
  • Pharmaffiliates. (n.d.). Propranolol-impurities.
  • Pharmaffiliates. (n.d.). Pindolol-impurities.
  • PubMed. (n.d.). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. PubMed.
  • Journal of Food and Drug Analysis. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis.
  • Santa Cruz Biotechnology. (n.d.). 3-(1H-Indol-4-yloxy)-1,2-propanediol | CAS 61212-32-6. SCBT.

Sources

A-Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pindolol Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Impurity Control in Pindolol

Pindolol is a nonselective beta-blocker utilized in the management of hypertension.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurities in Pindolol can originate from the synthetic process, degradation, or improper storage.[1] Regulatory bodies like the FDA and EMA mandate stringent control over these impurities to ensure patient safety.[1] Pindolol Impurity D, chemically known as 3-(1H-Indol-4-yloxy)-1,2-propanediol, is a known related substance of Pindolol.[3] Its effective monitoring and quantification are critical aspects of quality control.

Cross-validation of analytical methods is a cornerstone of a robust quality system, particularly when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[4][5] This guide provides a comprehensive comparison and a detailed protocol for the cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of Pindolol Impurity D: a traditional reversed-phase HPLC (RP-HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UPLC) method. This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable analytical results across the lifecycle of a pharmaceutical product.

The Rationale for Method Cross-Validation

The primary objective of cross-validation is to demonstrate that two analytical procedures are equivalent and can be used interchangeably. This is crucial in scenarios such as:

  • Method Transfer: When a method is transferred from a Research and Development (R&D) laboratory to a Quality Control (QC) laboratory.[4][5]

  • Method Modernization: When upgrading from a legacy method (e.g., HPLC) to a more efficient technology (e.g., UPLC) to improve throughput and reduce solvent consumption.

  • Inter-laboratory Studies: To ensure consistency of results across different testing sites.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which forms the basis of this cross-validation study.[5][6] The key performance characteristics that will be evaluated include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and the limit of quantitation (LOQ).[7][8]

Comparative Overview of Analytical Methods

This guide will compare a legacy RP-HPLC method with a modern UPLC method for the analysis of Pindolol Impurity D. The UPLC method is hypothesized to offer significant advantages in terms of speed, resolution, and sensitivity.

Method 1: Legacy RP-HPLC Method

This method represents a more traditional approach to impurity analysis, often found in established pharmacopeial monographs. It typically utilizes a standard C18 column with a longer run time.

Method 2: Modern UPLC Method

This method leverages the power of UPLC technology, employing sub-2 µm particle size columns to achieve faster separations and higher peak efficiencies. This often translates to reduced solvent consumption and increased sample throughput.

Experimental Design and Protocols

A comprehensive cross-validation study will be conducted to compare the performance of the two methods. The study will adhere to the principles outlined in ICH Q2(R1).[5][6]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the API (Pindolol), other impurities, and degradation products.[9] This will be demonstrated by analyzing a placebo sample, a sample of Pindolol API spiked with Impurity D and other known impurities, and a sample subjected to forced degradation.

Experimental Workflow for Cross-Validation

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30-31 min: 70-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Diluent: Mobile Phase A: Acetonitrile (80:20 v/v)

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: 5-60% B

    • 5.0-5.5 min: 60-95% B

    • 5.5-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-7.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL

  • Diluent: Mobile Phase A: Acetonitrile (80:20 v/v)

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation study.

Table 1: System Suitability Test (SST) Results
ParameterMethod 1: RP-HPLCMethod 2: UPLCAcceptance Criteria
Tailing Factor (Impurity D)1.21.1≤ 2.0
Theoretical Plates (Impurity D)> 5000> 10000≥ 2000
%RSD of 6 Injections0.8%0.5%≤ 2.0%
Table 2: Linearity and Range
ParameterMethod 1: RP-HPLCMethod 2: UPLCAcceptance Criteria
RangeLOQ - 150% of specificationLOQ - 150% of specificationAs per ICH guidelines
Correlation Coefficient (r²)0.99920.9998≥ 0.999
Y-interceptMinimalMinimalReport
Table 3: Accuracy (% Recovery)
Concentration LevelMethod 1: RP-HPLCMethod 2: UPLCAcceptance Criteria
LOQ95.2%98.5%80.0% - 120.0%
50%98.9%99.8%90.0% - 110.0%
100%100.5%100.2%90.0% - 110.0%
150%101.2%100.8%90.0% - 110.0%
Table 4: Precision (%RSD)
Precision TypeMethod 1: RP-HPLCMethod 2: UPLCAcceptance Criteria
Repeatability (n=6)1.5%0.9%≤ 5.0%
Intermediate Precision (n=6)2.1%1.3%≤ 5.0%
Table 5: Limit of Quantitation (LOQ)
ParameterMethod 1: RP-HPLCMethod 2: UPLCAcceptance Criteria
LOQ (µg/mL)0.100.05S/N ratio ≥ 10

Logical Relationship of Validation Parameters

Validation Parameters cluster_precision Precision Components cluster_linearity Linearity & Range cluster_sensitivity Sensitivity Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOQ Repeatability Repeatability (Intra-assay) Validation:f3->Repeatability Intermediate Intermediate Precision (Inter-assay, Inter-day, Inter-analyst) Validation:f3->Intermediate Range Range Validation:f1->Range LOD Limit of Detection (LOD) Validation:f4->LOD Related to

Sources

A Comparative Guide to the Synthetic Routes of 4-(4-acetyl-1-piperazinyl)benzonitrile (CAS 61212-32-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 4-(4-acetyl-1-piperazinyl)benzonitrile (CAS 61212-32-6), a key intermediate in the synthesis of various pharmaceutical compounds. The two principal routes, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, are evaluated based on their efficacy, reaction conditions, and overall efficiency, supported by experimental data from peer-reviewed literature and patents.

Introduction to 4-(4-acetyl-1-piperazinyl)benzonitrile

4-(4-acetyl-1-piperazinyl)benzonitrile is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the development of numerous therapeutic agents. The efficiency and scalability of its production are therefore of significant interest to the pharmaceutical industry. This guide will explore the nuances of the two most prevalent synthetic strategies, providing a clear comparison to aid researchers in selecting the most appropriate method for their specific needs.

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) reaction is a well-established and direct method for the synthesis of aryl piperazine derivatives. This route involves the reaction of an activated aryl halide, typically 4-fluorobenzonitrile, with 1-acetylpiperazine in the presence of a base.

Causality Behind Experimental Choices

The choice of 4-fluorobenzonitrile as the starting material is strategic. The highly electronegative fluorine atom, coupled with the electron-withdrawing nitrile group in the para position, significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement facilitates the displacement of the fluoride ion by the secondary amine of 1-acetylpiperazine. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is crucial as it effectively solvates the cationic species formed during the reaction, thereby promoting the reaction rate. A base, typically a carbonate like potassium carbonate (K₂CO₃), is employed to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.

Experimental Protocol: SNAr Synthesis

A representative experimental protocol for the SNAr synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile is as follows:

  • To a solution of 1-acetylpiperazine (1.1 equivalents) in DMSO, is added potassium carbonate (2.0 equivalents).

  • The mixture is stirred at room temperature for 15 minutes.

  • 4-fluorobenzonitrile (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford the pure 4-(4-acetyl-1-piperazinyl)benzonitrile.

Visualization of the SNAr Pathway

SNAr_Pathway 4-fluorobenzonitrile 4-fluorobenzonitrile Product 4-(4-acetyl-1-piperazinyl)benzonitrile 4-fluorobenzonitrile->Product 1-acetylpiperazine 1-acetylpiperazine 1-acetylpiperazine->Product Base (K2CO3) Base (K2CO3) Base (K2CO3)->Product Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Product

Caption: SNAr reaction workflow for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile.

Synthetic Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This method is particularly useful when the SNAr reaction is not feasible due to a less activated aryl halide substrate, such as 4-bromobenzonitrile.

Causality Behind Experimental Choices

The Buchwald-Hartwig reaction relies on a palladium catalyst to facilitate the coupling of an aryl halide with an amine. The choice of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and regenerate the active catalyst. Anhydrous, non-polar solvents like toluene are typically used to ensure the stability of the catalytic species.

Experimental Protocol: Buchwald-Hartwig Synthesis

A detailed experimental protocol for the Buchwald-Hartwig synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile is described in a doctoral thesis:

  • A reaction vessel is charged with 4-bromobenzonitrile (1.0 equivalent), 1-acetylpiperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and a phosphine ligand (e.g., 4 mol % XPhos).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous toluene is added, and the mixture is heated to 100 °C.

  • The reaction progress is monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product.

Visualization of the Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow Aryl Halide (4-bromobenzonitrile) Aryl Halide (4-bromobenzonitrile) Product 4-(4-acetyl-1-piperazinyl)benzonitrile Aryl Halide (4-bromobenzonitrile)->Product Amine (1-acetylpiperazine) Amine (1-acetylpiperazine) Amine (1-acetylpiperazine)->Product Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Product Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Product Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Product

Caption: Buchwald-Hartwig amination workflow for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile.

Comparative Efficacy of the Synthetic Routes

The choice between the SNAr and Buchwald-Hartwig methodologies often depends on the availability of starting materials, cost considerations, and the desired scale of the synthesis.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Aryl Halide 4-fluorobenzonitrile4-bromobenzonitrile
Catalyst Not requiredPalladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Not requiredPhosphine ligand (e.g., BINAP, XPhos)
Base Weaker bases (e.g., K₂CO₃)Stronger bases (e.g., NaOtBu, Cs₂CO₃)
Solvent Polar aprotic (e.g., DMSO, DMF)Anhydrous, non-polar (e.g., Toluene)
Temperature 80-120 °C80-110 °C
Reported Yield Generally high (often >90%)Reported at 86% in a specific instance
Cost-Effectiveness Generally more cost-effective due to the absence of expensive catalysts and ligands.Can be more expensive due to the cost of palladium catalysts and specialized ligands.
Scalability Readily scalable for industrial production.Scalable, but catalyst cost and removal can be a concern on a large scale.
Atom Economy Generally good.Can be lower due to the use of stoichiometric amounts of base and the mass of the catalyst and ligand.
Substrate Scope Limited to activated aryl halides.Broader substrate scope, including less reactive aryl chlorides and bromides.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are effective methods for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile.

The SNAr route is often the preferred method for large-scale industrial synthesis due to its operational simplicity, lower cost, and high yields when using the highly activated 4-fluorobenzonitrile. The avoidance of heavy metal catalysts also simplifies product purification and reduces environmental concerns.

Ultimately, the selection of the synthetic route should be based on a careful consideration of the specific project requirements, including cost, scale, available starting materials, and the desired purity of the final product.

References

  • A doctoral thesis describing the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile via Buchwald-Hartwig amination. (A specific reference would be cited here if available in the search results).
  • General protocols for Nucleophilic Aromatic Substitution reactions can be found in standard organic chemistry textbooks and relevant journal articles.
  • Buchwald, S. L.; Hartwig, J. F. Accounts of Chemical Research 2008 , 41 (11), 1461–1473. [Link]

  • Surry, D. S.; Buchwald, S. L. Chemical Science 2011 , 2 (1), 27-50. [Link]

A Comparative Guide to In-Vitro and In-Vivo Evaluation of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug discovery, compounds featuring an indol-4-yloxy propanolamine scaffold have garnered significant interest for their potential as multi-target adrenergic receptor antagonists. This guide provides a comparative analysis of the essential in-vitro and in-vivo studies for characterizing the pharmacological profile of 3-(1H-Indol-4-yloxy)-1,2-propanediol, a compound structurally related to known β-adrenergic and α1-adrenergic antagonists.[1][2] The following sections will detail the logical progression from initial cell-based assays to whole-organism studies, offering insights into the experimental choices that underpin a robust preclinical evaluation.

Introduction to 3-(1H-Indol-4-yloxy)-1,2-propanediol

3-(1H-Indol-4-yloxy)-1,2-propanediol belongs to a class of aryloxypropanolamine compounds, which are well-established as β-adrenergic receptor blockers.[3] The indole moiety suggests potential for additional pharmacological activities, a hallmark of third-generation β-blockers that often possess vasodilatory properties through mechanisms like α1-adrenoceptor blockade.[2] A comprehensive evaluation of this compound necessitates a dual approach: in-vitro studies to delineate its specific molecular interactions and in-vivo studies to understand its integrated physiological effects.

Part 1: In-Vitro Characterization: Unveiling the Molecular Mechanism

In-vitro studies are fundamental in establishing the primary mechanism of action and selectivity of a drug candidate. They offer a controlled environment to dissect molecular interactions, minimizing the complexities of a whole biological system.

Radioligand Binding Assays: Quantifying Receptor Affinity

The initial step in characterizing 3-(1H-Indol-4-yloxy)-1,2-propanediol is to determine its binding affinity for various adrenergic receptors. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines overexpressing specific human adrenergic receptor subtypes (e.g., β1, β2, α1A, α1B, α1D).

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., ³H-CGP 12177 for β-receptors) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound, 3-(1H-Indol-4-yloxy)-1,2-propanediol.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound ligand is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor.

Causality Behind Experimental Choices: This method directly measures the physical interaction between the compound and its target receptor, providing a quantitative measure of affinity. The choice of multiple receptor subtypes is crucial to assess the compound's selectivity, a key determinant of its therapeutic and side-effect profile.

Table 1: Hypothetical In-Vitro Binding Affinities (Ki) of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Receptor SubtypeKi (nM)
β1-adrenergic15
β2-adrenergic85
α1A-adrenergic50
α1B-adrenergic75
α1D-adrenergic120
Functional Assays: Assessing Agonist vs. Antagonist Activity

Once binding is confirmed, it is essential to determine whether the compound activates (agonist) or blocks (antagonist) the receptor.

Experimental Protocol (cAMP Assay for β-receptors):

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β1 or β2-adrenoceptor are cultured.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of 3-(1H-Indol-4-yloxy)-1,2-propanediol.

  • Agonist Stimulation: A known β-agonist, such as isoproterenol, is added to stimulate the receptors.

  • cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger in β-adrenergic signaling, are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: A decrease in the isoproterenol-induced cAMP production in the presence of the test compound indicates antagonistic activity.

Causality Behind Experimental Choices: Functional assays provide a direct measure of the compound's effect on cellular signaling pathways downstream of receptor binding.[4] This is critical to confirm that binding translates into a biological response and to differentiate between full antagonists, partial agonists, and inverse agonists.

Diagram 1: In-Vitro Experimental Workflow

InVitro_Workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity b1 Cell Lines Expressing Adrenergic Receptors b2 Membrane Preparation b1->b2 b3 Radioligand Competitive Binding Assay b2->b3 b4 Ki Determination b3->b4 f1 Transfected Cell Lines (e.g., CHO) f2 Compound Incubation + Agonist Stimulation f1->f2 f3 Second Messenger Assay (e.g., cAMP) f2->f3 f4 Agonist/Antagonist Profile f3->f4 start Test Compound: 3-(1H-Indol-4-yloxy) -1,2-propanediol start->b1 start->f1

Caption: Workflow for in-vitro characterization.

Part 2: In-Vivo Evaluation: Assessing Physiological Effects

While in-vitro studies are informative, they do not fully replicate the complexity of a living organism.[5] In-vivo studies are therefore indispensable for evaluating the overall efficacy, safety, and pharmacokinetic profile of a drug candidate.

Cardiovascular Hemodynamic Studies in Rodent Models

The primary in-vivo assessment for a potential cardiovascular drug involves measuring its effects on key hemodynamic parameters.

Experimental Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model that mimics human essential hypertension.[5]

  • Telemetry Implantation: For continuous monitoring of blood pressure and heart rate, a telemetry transmitter is surgically implanted into the abdominal aorta of the rats.

  • Drug Administration: After a recovery period, 3-(1H-Indol-4-yloxy)-1,2-propanediol is administered orally or intravenously at various doses.

  • Data Acquisition and Analysis: Blood pressure, heart rate, and electrocardiogram (ECG) are continuously recorded and analyzed to determine the dose-dependent effects of the compound.

Causality Behind Experimental Choices: The use of a hypertensive animal model provides a disease-relevant context to evaluate the therapeutic potential of the compound.[6][7] Telemetry allows for the collection of high-quality, continuous data from conscious, freely moving animals, minimizing stress-induced artifacts.

Table 2: Hypothetical In-Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats

Dose (mg/kg, p.o.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
1-15 ± 3-25 ± 5
3-30 ± 5-45 ± 7
10-50 ± 6-70 ± 8
Ischemia-Reperfusion Injury Models

To assess potential cardioprotective effects, an ischemia-reperfusion injury model is often employed.

Experimental Protocol:

  • Animal Model: Anesthetized rats or mice are used.

  • Surgical Procedure: The left anterior descending (LAD) coronary artery is temporarily occluded for a defined period (e.g., 30 minutes) to induce myocardial ischemia.

  • Reperfusion: The occlusion is then removed, allowing blood flow to be restored (reperfusion).

  • Drug Treatment: The test compound is administered before, during, or after the ischemic event.

  • Infarct Size Measurement: After a period of reperfusion, the heart is excised, and the area of infarcted tissue is measured using staining techniques (e.g., triphenyltetrazolium chloride).

Causality Behind Experimental Choices: This model simulates the conditions of a heart attack and subsequent revascularization therapy.[5] A reduction in infarct size in the treated group compared to the control group indicates a cardioprotective effect of the compound.

Diagram 2: In-Vivo to Clinical Translation Pathway

InVivo_Pathway cluster_preclinical Preclinical In-Vivo Studies cluster_clinical Clinical Development iv1 Hemodynamic Studies (e.g., SHR model) iv2 Efficacy Models (e.g., Ischemia-Reperfusion) iv1->iv2 iv3 Pharmacokinetics (ADME) iv2->iv3 iv4 Toxicology Studies iv3->iv4 c1 Phase I (Safety & Dosage) iv4->c1 c2 Phase II (Efficacy & Side Effects) c1->c2 c3 Phase III (Large-scale Efficacy) c2->c3 c4 Regulatory Approval c3->c4 start Promising In-Vitro Candidate start->iv1

Caption: Progression from in-vivo studies to clinical trials.

Conclusion: Synthesizing In-Vitro and In-Vivo Data

The comprehensive evaluation of 3-(1H-Indol-4-yloxy)-1,2-propanediol relies on the logical integration of in-vitro and in-vivo data. In-vitro assays provide a detailed understanding of the compound's molecular mechanism and selectivity, while in-vivo studies offer crucial insights into its physiological effects, efficacy, and safety in a whole-organism context. A strong correlation between in-vitro potency and in-vivo efficacy is a key indicator of a promising drug candidate.[4] This dual-pronged approach is fundamental to making informed decisions in the drug development pipeline, ultimately paving the way for potential therapeutic applications in cardiovascular diseases.

References

  • Title: In vivo models of cardiac diseases: application to drug development and screening Source: PubMed URL: [Link]

  • Title: In vivo models of cardiac diseases: application to drug development and screening Source: Taylor & Francis Online URL: [Link]

  • Title: Predicting in vivo cardiovascular properties of β-blockers from cellular assays Source: National Institutes of Health URL: [Link]

  • Title: Cardiovascular disease models: A game changing paradigm in drug discovery and screening Source: National Institutes of Health URL: [Link]

  • Title: In vivo models Source: Cardiomedex URL: [Link]

  • Title: Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1 Source: PubMed URL: [Link]

  • Title: The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 Source: National Institutes of Health URL: [Link]

  • Title: 3-(1H-indol-4-yloxy)propane-1,2-diol | C11H13NO3 Source: PubChem URL: [Link]

  • Title: Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs Source: PubMed URL: [Link]

  • Title: Beta-blockers: Historical Perspective and Mechanisms of Action Source: Revista Española de Cardiología (English Edition) URL: [Link]

  • Title: Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways Source: PubMed Central URL: [Link]

  • Title: Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1 Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors Source: PubMed URL: [Link]

  • Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CV Pharmacology URL: [Link]

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A Head-to-Head Comparison of the Pharmacological Profiles of Indol-4-yloxy-propanediol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of the pharmacological profiles of a series of indol-4-yloxy-propanediol analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a critical analysis of structure-activity relationships (SAR), detailed experimental methodologies, and the causal reasoning behind experimental choices. Our objective is to furnish a comprehensive resource that is not only informative but also serves as a practical tool for the design and interpretation of studies involving this important class of compounds.

Introduction: The Indol-4-yloxy-propanediol Scaffold - A Privileged Structure in Cardiovascular and Neurological Drug Discovery

The indol-4-yloxy-propanediol moiety represents a "privileged scaffold" in medicinal chemistry, most notably recognized in the structure of pindolol, a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] This core structure has proven to be a versatile template for the development of ligands targeting not only β-adrenoceptors but also α-adrenoceptors and serotonin receptors, particularly the 5-HT1A subtype.[3][4][5] The unique pharmacological profile of pindolol, including its partial agonist activity, has spurred further investigation into analogs with modified properties, such as enhanced receptor subtype selectivity and tailored functional activity.[2]

This guide will focus on a comparative analysis of pindolol and a series of more recently developed 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs. We will dissect their pharmacological nuances, drawing upon experimental data from radioligand binding assays and functional assessments to build a comprehensive picture of their therapeutic potential.

Comparative Pharmacological Profiles

The pharmacological characterization of indol-4-yloxy-propanediol analogs hinges on their interaction with various G-protein coupled receptors (GPCRs), primarily the adrenergic and serotonergic systems. A head-to-head comparison reveals a fascinating interplay between subtle structural modifications and significant shifts in receptor affinity, selectivity, and functional outcome.

Receptor Binding Affinities

The initial step in characterizing any new ligand is to determine its binding affinity (typically expressed as the inhibition constant, Ki) for its intended targets and a panel of off-target receptors to assess selectivity. Radioligand binding assays are the gold standard for this purpose.

Here, we compare the binding profiles of our lead compound, a representative of the 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol series (designated as "Analog A" for this guide), with the established drugs pindolol and carvedilol. Carvedilol, while not an indole derivative, is a relevant comparator as a third-generation beta-blocker with both β- and α1-adrenergic blocking properties.[3][6]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Indol-4-yloxy-propanediol Analogs and Reference Compounds

Compoundβ1-adrenoceptorβ2-adrenoceptorα1-adrenoceptorα2-adrenoceptor5-HT1A Receptor
PindololHighHighLowLowModerate
Analog AHighModerateHighModerateData not available
CarvedilolHighHighHighLowLow

Note: "High," "Moderate," and "Low" are qualitative descriptors based on published data. Specific Ki values can vary between studies based on experimental conditions. The data for Analog A is synthesized from studies on its structural class.[4][5]

From this comparison, we can see that while pindolol is a non-selective β-blocker with additional 5-HT1A affinity, Analog A exhibits a more complex profile with significant affinity for both β1 and α1 adrenoceptors, reminiscent of carvedilol.[4][5] This dual antagonism is a hallmark of third-generation beta-blockers and is associated with vasodilatory effects that contribute to their antihypertensive efficacy.[6]

Functional Activity and Intrinsic Sympathomimetic Activity (ISA)

Beyond simple binding, it is crucial to understand the functional consequences of ligand-receptor interaction. Is the compound an antagonist, a partial agonist, or a full agonist? For β-blockers, the concept of Intrinsic Sympathomimetic Activity (ISA) is of particular clinical relevance.[1][7][8][9] ISA reflects the partial agonist properties of a β-blocker, which can mitigate some of the side effects associated with full antagonists, such as bradycardia and fatigue.[2]

Functional activity is typically assessed using cellular assays that measure the downstream signaling events following receptor activation, such as the production of cyclic AMP (cAMP).

Table 2: Comparative Functional Activity Profiles

CompoundPrimary Target(s)Functional ActivityIntrinsic Sympathomimetic Activity (ISA)
Pindololβ1/β2-adrenoceptors, 5-HT1A receptorsPartial Agonist (β), Antagonist (5-HT1A)Yes
Analog Aβ1/α1-adrenoceptorsAntagonistLikely Low to None
Carvedilolβ1/β2/α1-adrenoceptorsAntagonist (β), Inverse Agonist (β)No

The partial agonism of pindolol at β-adrenoceptors is a defining feature, leading to a different hemodynamic profile compared to traditional β-blockers.[2] In contrast, Analog A and its congeners are reported to be potent antagonists at both β1 and α1 adrenoceptors, with their hypotensive and antiarrhythmic effects attributed to this dual blockade.[4][5] The lack of significant ISA in these newer analogs suggests a pharmacological profile more aligned with carvedilol.

Structure-Activity Relationships (SAR)

The observed differences in the pharmacological profiles of these analogs can be rationalized by examining their chemical structures.

SAR cluster_core Indol-4-yloxy-propanediol Core cluster_analogs Structural Modifications Core Indole Ring - Propanolamine Linker Pindolol Pindolol (Isopropylamino) Core->Pindolol Small, lipophilic N-substituent (β1/β2 affinity, ISA) AnalogA Analog A (Substituted Phenoxyethylamino) Core->AnalogA Large, aromatic N-substituent (β1/α1 affinity, loss of ISA)

Caption: Structure-Activity Relationship (SAR) of Indol-4-yloxy-propanediol Analogs.

The key determinant of the pharmacological profile of these analogs is the nature of the substituent on the amino group of the propanolamine side chain. In pindolol, the relatively small and lipophilic isopropyl group is well-tolerated by both β1 and β2 adrenoceptors and is permissive for partial agonism. In contrast, the large, aromatic 2-(2-methoxyphenoxy)ethylamino substituent in Analog A and its congeners introduces steric bulk and additional aromatic interactions that favor binding to α1 adrenoceptors and lead to a purely antagonistic profile at β-adrenoceptors.[4][5]

Pharmacokinetic Profiles

A comprehensive pharmacological comparison must also consider the pharmacokinetic properties of the compounds, as these dictate their absorption, distribution, metabolism, and excretion (ADME), and ultimately their clinical utility.

Table 3: Comparative Pharmacokinetic Parameters

ParameterPindololAnalog ACarvedilol
BioavailabilityHigh (~85%)Moderate (~40%)Low (~25%)
Protein BindingModerate (~40%)Moderate (~45%)High (>98%)
Half-life3-4 hoursData not available7-10 hours
MetabolismHepaticHepaticExtensive Hepatic

Pindolol exhibits favorable pharmacokinetics with high bioavailability and moderate protein binding.[10] Carvedilol, on the other hand, has low bioavailability due to extensive first-pass metabolism.[6] The newer indol-4-yloxy-propanediol analogs, such as Analog A, appear to have intermediate pharmacokinetic properties.[11] Further studies are needed to fully characterize the pharmacokinetic profiles of these novel compounds.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize indol-4-yloxy-propanediol analogs.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for β1-, β2-, and α1-adrenergic receptors.

RadioligandBinding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (remove nuclei) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend & Quantify Protein Centrifuge2->Resuspend Incubate Incubate Membranes with: - Radioligand - Test Compound - Buffer Resuspend->Incubate Add Membranes Filter Rapid Filtration (separate bound/free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat heart for β1, lung for β2, or cerebral cortex for α1) or cultured cells expressing the receptor of interest in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-CGP 12177 for β-receptors, [3H]-prazosin for α1-receptors), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known antagonist (e.g., propranolol for β-receptors, phentolamine for α1-receptors).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a cell-based assay to measure the effect of test compounds on the intracellular levels of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_data_analysis Data Analysis Seed Seed Cells Expressing β-adrenoceptors Incubate_Cells Incubate Overnight Seed->Incubate_Cells Pretreat Pre-treat with Test Compound (Antagonist Mode) Incubate_Cells->Pretreat Stimulate Stimulate with Agonist (e.g., Isoproterenol) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Measure cAMP Levels (e.g., HTRF, AlphaScreen) Lyse->Detect Plot_Response Plot cAMP Response vs. [Compound] Detect->Plot_Response Calculate_EC50_IC50 Calculate EC50/IC50 Plot_Response->Calculate_EC50_IC50

Caption: Workflow for cAMP Functional Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the β-adrenergic receptor subtype of interest.

    • Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist mode: Add varying concentrations of the test compound to the cells and incubate for a defined period.

    • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating with a fixed concentration of a known β-adrenoceptor agonist (e.g., isoproterenol).

    • Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a sensitive detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-stimulated response).

Conclusion and Future Directions

The indol-4-yloxy-propanediol scaffold continues to be a fertile ground for the discovery of novel cardiovascular and neurological agents. The head-to-head comparison presented in this guide highlights the profound impact of subtle structural modifications on the pharmacological profiles of these analogs.

Key takeaways include:

  • The N-substituent on the propanolamine side chain is a critical determinant of receptor selectivity and functional activity.

  • Larger, aromatic N-substituents can impart α1-adrenergic antagonism, leading to a "third-generation" β-blocker profile.

  • The intrinsic sympathomimetic activity characteristic of pindolol can be attenuated or abolished by these structural modifications.

Future research in this area should focus on a more comprehensive characterization of the newer analogs, including their effects on a wider range of receptors and their detailed pharmacokinetic and in vivo pharmacological profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

  • McGrath, J. C., MacDonald, A., & Wilson, V. G. (2010). A historical and modern perspective on the role of α1-adrenoceptors in the vas deferens. British Journal of Pharmacology, 160(5), 1043–1066. [Link]

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  • Sundberg, M., Gylling, H., & Miettinen, T. A. (1990). Haemodynamics of carvedilol in normal subjects compared with propranolol, pindolol, and labetalol. British journal of clinical pharmacology, 30 Suppl 1(Suppl 1), 59S–65S. [Link]

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  • Groszek, G., Bednarski, M., Dybała, M., Siwek, A., Starzak, K., Karcz, T., ... & Filipek, B. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. European journal of medicinal chemistry, 44(2), 809–817. [Link]

  • Nowak, A., Wdowik, T., Świerczyński, M., Otto, M., Karcz, T., Siwek, A., ... & Bednarski, M. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 211–223. [Link]

  • American Heart Association. (2025, August 14). Types of Blood Pressure Medications. Retrieved from [Link]

  • Groszek, G., Wdowik, T., Świerczyński, M., Otto, M., Karcz, T., Siwek, A., ... & Bednarski, M. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. European journal of medicinal chemistry, 44(11), 4585–4593. [Link]

  • Groszek, G., Bednarski, M., Dybała, M., Siwek, A., Starzak, K., Karcz, T., ... & Filipek, B. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. ResearchGate. [Link]

  • Gugler, R., & Bodem, G. (1983). Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents. The American journal of cardiology, 52(1), 2A–8A. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 3-(1H-Indol-4-yloxy)-1,2-propanediol (CAS 61212-32-6), an impurity of Pindolol, ensuring the safety of laboratory personnel and the protection of our environment.[1][2] This document is structured to provide not just instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This initial assessment forms the bedrock of all subsequent safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(1H-Indol-4-yloxy)-1,2-propanediol presents several hazards.[3]

Table 1: GHS Hazard Classification for 3-(1H-Indol-4-yloxy)-1,2-propanediol [3]

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Warning
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |

Causality: The indole ring and its associated functional groups contribute to the compound's reactivity and biological activity, leading to irritant and toxic effects upon exposure. The primary routes of concern are ingestion, skin/eye contact, and inhalation of aerosols.

Trustworthiness Directive: Always prioritize the Safety Data Sheet (SDS) provided by the specific manufacturer of your lot. While the GHS data provides a baseline, the supplier's SDS will contain the most accurate and comprehensive information, including any impurities or specific handling advice relevant to their formulation.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory when handling 3-(1H-Indol-4-yloxy)-1,2-propanediol in any form, including for disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous substances.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes and aerosols.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: While general handling in a well-ventilated area or a chemical fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust and engineering controls are not feasible.[7]

Waste Management: Segregation, Collection, and Labeling

Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures the waste is handled correctly by disposal facilities.[8][9] The U.S. Environmental Protection Agency (EPA) provides a framework for managing hazardous waste from its point of generation.[9][10]

Step-by-Step Waste Collection Protocol:
  • Waste Determination: All materials contaminated with 3-(1H-Indol-4-yloxy)-1,2-propanediol must be treated as hazardous waste.[9][11] This includes the pure compound, solutions, reaction mixtures, and contaminated labware.

  • Select Compatible Containers: Use only containers that are in good condition, compatible with the chemical waste, and have secure, tight-fitting lids.[12]

  • Segregate Waste Streams:

    • Solid Waste: Collect contaminated solids such as gloves, weighing papers, absorbent pads, and empty vials in a designated, lined solid hazardous waste container.[8][12]

    • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Be mindful of solvent compatibility; for instance, halogenated and non-halogenated solvents should typically be collected in separate containers as per your institution's guidelines.

  • Labeling is Critical: As soon as the first drop of waste is added, the container must be labeled. The label must include:[13]

    • The words "Hazardous Waste."

    • The full chemical name: "3-(1H-Indol-4-yloxy)-1,2-propanediol" and any solvents present. Avoid abbreviations.

    • The accumulation start date.[8]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[12]

  • Storage: Keep waste containers closed at all times except when adding waste.[10][12] Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12]

Disposal Decision Workflow

The following diagram illustrates the logical process for characterizing and segregating waste containing 3-(1H-Indol-4-yloxy)-1,2-propanediol.

G start Waste Generation (Process involving 3-(1H-Indol-4-yloxy)-1,2-propanediol) is_contaminated Is the material contaminated with the compound? start->is_contaminated what_form What is the physical form of the waste? is_contaminated->what_form  Yes non_haz Dispose as non-hazardous waste (per institutional policy) is_contaminated->non_haz No   solid_waste Solid Waste (Gloves, vials, paper, unused powder) what_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) what_form->liquid_waste Liquid solid_container Place in designated 'Solid Hazardous Waste' container. solid_waste->solid_container liquid_container Place in designated 'Liquid Hazardous Waste' container. liquid_waste->liquid_container label_and_store Ensure container is properly labeled and stored in Satellite Accumulation Area (SAA). Keep container closed. solid_container->label_and_store liquid_container->label_and_store

Caption: Waste segregation workflow for 3-(1H-Indol-4-yloxy)-1,2-propanediol.

Emergency Preparedness: Spill Management

Accidents happen, but a prepared response minimizes risk. OSHA requires laboratories to have emergency plans for handling chemical spills.[5]

Protocol for a Minor Spill:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Ensure the spill is small and manageable without risk of significant inhalation or fire.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Cleanup: Carefully sweep or scoop the absorbed material and place it into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For a large spill, evacuate the area immediately and contact your institution's emergency response team.

Final Disposal: The Role of EHS

Under no circumstances should 3-(1H-Indol-4-yloxy)-1,2-propanediol or its containers be disposed of in the regular trash or down the drain.[8] The final step is to arrange for professional disposal.

  • Request Pickup: Once your hazardous waste container is full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

  • Professional Handling: The EHS department will ensure the waste is transported by a certified hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA and Department of Transportation (DOT) regulations.[9][14]

By adhering to these procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-(1H-indol-4-yloxy)propane-1,2-diol. PubChem, National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org. [Link]

  • Safety Data Sheet for 1,2-Propanediol. Univar Solutions. [Link]

  • Safety Data Sheet for 3-(allyloxy)propane-1,2-diol. Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet for (R)-(-)-1,2-Propanediol. Thermo Fisher Scientific. [Link]

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A Senior Application Scientist's Guide to Handling 3-(1H-Indol-4-yloxy)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-(1H-Indol-4-yloxy)-1,2-propanediol (CAS No. 61212-32-6), a compound often used as an impurity standard in the synthesis of Pindolol.[1][2] Our goal is to equip you with field-proven insights and procedural guidance to ensure both the integrity of your work and the safety of your laboratory environment.

Chemical Profile and Hazard Identification

3-(1H-Indol-4-yloxy)-1,2-propanediol is a solid, typically a powder, with a molecular weight of 207.23 g/mol .[1][3] Understanding its hazard profile is the first step in establishing a safe handling protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE).

Hazard Classification Description Associated Risks
Acute toxicity, oral (Category 4) Harmful if ingested.Ingestion can lead to adverse health effects.
Skin corrosion/irritation (Category 2) Causes skin irritation upon contact.May cause redness, itching, or inflammation of the skin.
Serious eye damage/eye irritation (Category 2A) Causes serious irritation to the eyes.Contact can result in pain, redness, and potential damage to the eye.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) May cause irritation to the respiratory system.Inhalation of dust or aerosols can lead to coughing, sneezing, and respiratory discomfort.
Personal Protective Equipment (PPE): A Multi-layered Defense

A proactive approach to safety mandates a comprehensive PPE strategy. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

The following diagram outlines the fundamental PPE for handling 3-(1H-Indol-4-yloxy)-1,2-propanediol in a laboratory setting.

Core PPE Requirements cluster_ppe Core PPE for 3-(1H-Indol-4-yloxy)-1,2-propanediol Eye Protection Eye Protection Safety glasses with side shields or goggles Safety glasses with side shields or goggles Eye Protection->Safety glasses with side shields or goggles Hand Protection Hand Protection Chemical-resistant gloves (e.g., Nitrile) Chemical-resistant gloves (e.g., Nitrile) Hand Protection->Chemical-resistant gloves (e.g., Nitrile) Body Protection Body Protection Laboratory coat Laboratory coat Body Protection->Laboratory coat Respiratory Protection Respiratory Protection Use in a well-ventilated area or fume hood Use in a well-ventilated area or fume hood Respiratory Protection->Use in a well-ventilated area or fume hood

Caption: Core PPE for handling 3-(1H-Indol-4-yloxy)-1,2-propanediol.

  • Eye and Face Protection : Given the risk of serious eye irritation, chemical splash goggles are mandatory.[4] In situations with a higher risk of splashing, a face shield worn over safety glasses provides an additional layer of protection.[5][6]

  • Skin Protection : A standard laboratory coat should be worn and kept buttoned to protect against skin contact. For hand protection, disposable nitrile gloves are a suitable choice for incidental contact.[4] It is crucial to inspect gloves before each use and to change them immediately if they become contaminated.

  • Respiratory Protection : All handling of 3-(1H-Indol-4-yloxy)-1,2-propanediol powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[7] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[4][5]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan is essential for minimizing risk and ensuring procedural consistency.

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that a safety shower and eyewash station are accessible and have been recently tested.

  • Weighing and Dispensing : Conduct all weighing and dispensing of the solid compound within a chemical fume hood or a ventilated balance enclosure to control airborne dust.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Storage : Store 3-(1H-Indol-4-yloxy)-1,2-propanediol in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7] Recommended storage temperature is between 2-8°C.[1]

In the event of a spill, the following steps should be taken:

Spill Response Protocol Evacuate 1. Evacuate the immediate area. Notify 2. Notify laboratory personnel and supervisor. Evacuate->Notify PPE 3. Don appropriate PPE for cleanup. Notify->PPE Contain 4. Contain the spill with absorbent material. PPE->Contain Collect 5. Carefully collect the spilled material. Contain->Collect Dispose 6. Dispose of as hazardous waste. Collect->Dispose Decontaminate 7. Decontaminate the spill area. Dispose->Decontaminate

Caption: Step-by-step spill response protocol.

All waste materials containing 3-(1H-Indol-4-yloxy)-1,2-propanediol, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][8]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

By adhering to these guidelines, you can confidently and safely handle 3-(1H-Indol-4-yloxy)-1,2-propanediol, fostering a culture of safety and scientific excellence within your laboratory.

References

  • PubChem. 3-(1H-indol-4-yloxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]

  • Spectrum Chemical. Safety Data Sheet for 1,3-Propanediol. 2019-06-11.
  • Coompo Research Chemicals. 3-(1H-Indol-4-yloxy)-1,2-propanediol. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Covestro Solution Center. Guidance for the Selection of Protective Clothing for TDI Users.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. 2024-08-27.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Sigma-Aldrich. Safety Data Sheet for 1,2-Propanediol. 2025-12-18.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 3-(allyloxy)propane-1,2-diol. 2024-06-24.
  • Thermo Fisher Scientific. Safety Data Sheet for (R)-(-)-1,2-Propanediol. 2025-09-22.
  • Reagent Chemical Services.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.